Product packaging for DOTA-GA(tBu)4(Cat. No.:)

DOTA-GA(tBu)4

Cat. No.: B3123273
M. Wt: 700.9 g/mol
InChI Key: SUAUFMLRKFUOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DOTA-GA(tBu)4 is a useful research compound. Its molecular formula is C35H64N4O10 and its molecular weight is 700.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H64N4O10 B3123273 DOTA-GA(tBu)4

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H64N4O10/c1-32(2,3)46-28(42)23-36-15-17-37(24-29(43)47-33(4,5)6)19-21-39(26(13-14-27(40)41)31(45)49-35(10,11)12)22-20-38(18-16-36)25-30(44)48-34(7,8)9/h26H,13-25H2,1-12H3,(H,40,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAUFMLRKFUOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DOTA-GA(tBu)4: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Core Chemical Structure, Properties, and Experimental Applications of a Key Bifunctional Chelator

Introduction

DOTA-GA(tBu)4, with the IUPAC name 5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid, is a macrocyclic bifunctional chelating agent of significant interest in the field of nuclear medicine and drug development.[1][2][3] Its structure is based on the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework, which is renowned for its ability to form highly stable complexes with a variety of metal ions. The "GA" moiety refers to a glutaric acid derivative, which provides a reactive carboxylic acid functional group for covalent attachment to biomolecules, such as peptides and antibodies. The tert-butyl (tBu) ester groups serve as protecting groups for the carboxylic acids of the DOTA cage and the glutaric acid linker, preventing unwanted side reactions during conjugation and allowing for deprotection under acidic conditions after the desired bioconjugate has been formed.

This guide provides a detailed overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound, intended for researchers, scientists, and professionals involved in the development of targeted radiopharmaceuticals and other metal-based diagnostic and therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound is fundamental to its function as a bifunctional chelator. The core DOTA macrocycle provides a pre-organized cavity that can encapsulate a metallic radionuclide with high thermodynamic stability and kinetic inertness. The glutaric acid linker extends from one of the nitrogen atoms of the cyclen ring, terminating in a protected carboxylic acid that, after deprotection, serves as the point of attachment to a targeting biomolecule. The four tert-butyl ester groups ensure the solubility of the molecule in organic solvents commonly used in synthesis and prevent the carboxyl groups from interfering with the conjugation reaction.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in different solvent systems and for planning its use in chemical reactions.

PropertyValueSource
Molecular Formula C₃₅H₆₄N₄O₁₀[1][3][4]
Molecular Weight 700.91 g/mol [1][3][4]
CAS Number 306776-79-4[1][2]
Appearance White to off-white solid[5]
Purity Typically >95%[3][4]
Solubility Soluble in organic solvents like DMSO and DMF[2]
Storage Recommended storage at -20°C for short term and -80°C for long term[2]
Predicted Density 1.081 ± 0.06 g/cm³ChemAxon
Predicted pKa 4.52 ± 0.10ChemAxon
Predicted Boiling Point 710.3 ± 60.0 °CChemAxon
SMILES CC(C)(C)OC(=O)CN1CCN(CC(=O)OC(C)(C)C)CCN(C(CCC(=O)O)C(=O)OC(C)(C)C)CCN(CC1)CC(=O)OC(C)(C)C[1][4]

Experimental Protocols

Synthesis of this compound

Materials:

  • DO3A-tBu

  • (R)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid

  • A suitable alkylating agent (e.g., a bromoacetate derivative)

  • Organic solvents (DMF, DCM, Acetonitrile)

  • Bases (e.g., DIPEA, K₂CO₃)

  • Purification media (Silica gel, Reverse-phase HPLC column)

Procedure:

  • Alkylation of DO3A-tBu: The three secondary amine groups of the DOTA macrocycle precursor, DO3A-tBu, are first alkylated with a suitable tert-butyl protected acetate group, typically using tert-butyl bromoacetate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically stirred at room temperature for 24-48 hours.

  • Introduction of the Glutaric Acid Moiety: The remaining secondary amine on the DOTA ring is then reacted with a protected glutamic acid derivative. For instance, (R)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid can be coupled to the macrocycle. This step can be achieved through various coupling chemistries, often involving activation of the carboxylic acid on the glutamic acid derivative.

  • Purification: The crude product is purified using column chromatography on silica gel, followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure this compound.

  • Characterization: The final product is characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Peptide Conjugation using this compound

This compound is designed for conjugation to the primary amine groups (e.g., the N-terminus or the side chain of a lysine residue) of a peptide. This is typically achieved via amide bond formation. The following is a general protocol for solution-phase and solid-phase peptide conjugation.

Solution-Phase Conjugation:

  • Activation of this compound: The carboxylic acid of the glutaric acid linker on this compound is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA in an anhydrous solvent like DMF.[1]

  • Coupling to the Peptide: The activated this compound is then added to a solution of the peptide (with other reactive groups protected if necessary) in a suitable solvent. The reaction is typically stirred at room temperature for several hours to overnight.

  • Deprotection: The tert-butyl protecting groups on the DOTA-peptide conjugate are removed by treatment with a strong acid, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).[1]

  • Purification: The final deprotected DOTA-peptide conjugate is purified by RP-HPLC.

  • Characterization: The identity and purity of the conjugate are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Solid-Phase Peptide Synthesis (SPPS) Conjugation:

  • Peptide Synthesis: The peptide is synthesized on a solid support (resin) using standard Fmoc-based SPPS protocols.

  • On-Resin Conjugation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the resin-bound peptide is treated with a solution of activated this compound (prepared as in the solution-phase method). The coupling reaction is allowed to proceed on the solid phase.[1]

  • Cleavage and Deprotection: The DOTA-peptide conjugate is cleaved from the resin and the side-chain protecting groups, as well as the tert-butyl esters on the DOTA-GA moiety, are simultaneously removed using a strong acid cocktail (e.g., TFA/TIS/water).[1]

  • Purification and Characterization: The crude product is purified and characterized as described for the solution-phase method.

Logical and Experimental Workflows

The following diagrams illustrate the key logical and experimental workflows involving this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Starting Materials (DO3A-tBu, Protected Glutamic Acid) alkylation Alkylation of DO3A-tBu start->alkylation coupling Coupling with Protected Glutamic Acid Derivative alkylation->coupling purification_syn Purification (Column Chromatography, HPLC) coupling->purification_syn characterization_syn Characterization (NMR, MS) purification_syn->characterization_syn final_product Pure this compound characterization_syn->final_product

Caption: General workflow for the synthesis of this compound.

Application_Workflow cluster_application Application in Radiopharmaceutical Development dota_ga This compound conjugation Peptide Conjugation (Solution or Solid Phase) dota_ga->conjugation peptide Targeting Peptide peptide->conjugation deprotection Deprotection (TFA) conjugation->deprotection purification_app Purification (HPLC) deprotection->purification_app dota_peptide DOTA-Peptide Conjugate purification_app->dota_peptide radiolabeling Radiolabeling (e.g., with ⁶⁸Ga) dota_peptide->radiolabeling radiopharmaceutical Radiopharmaceutical ([⁶⁸Ga]Ga-DOTA-Peptide) radiolabeling->radiopharmaceutical imaging Preclinical/Clinical Imaging (PET/SPECT) radiopharmaceutical->imaging

Caption: Workflow for peptide conjugation and radiolabeling.

Signaling Pathways and Applications

This compound itself does not directly interact with signaling pathways. Its role is that of a scaffold to which a targeting vector (e.g., a peptide or antibody) is attached. The resulting conjugate is then used to deliver a payload (e.g., a radionuclide for imaging or therapy) to a specific biological target, such as a cell surface receptor.

For example, a DOTA-GA-conjugated peptide that targets a G-protein coupled receptor (GPCR) involved in cancer can be used for Positron Emission Tomography (PET) imaging to visualize tumors expressing that receptor. The signaling pathway is initiated by the binding of the peptide moiety to the receptor, not by the DOTA-GA chelator.

Signaling_Application cluster_signaling Role of DOTA-GA Conjugates in Targeting Signaling Pathways radiotracer [⁶⁸Ga]Ga-DOTA-GA-Peptide receptor Cell Surface Receptor (e.g., GPCR) radiotracer->receptor Binding pet_imaging PET Imaging (Visualization of Receptor Expression) radiotracer->pet_imaging Detection signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activation cell_membrane Cell Membrane cellular_response Cellular Response (e.g., Proliferation, Apoptosis) signaling_cascade->cellular_response

Caption: Conceptual role in targeting a signaling pathway for imaging.

Conclusion

This compound is a versatile and valuable tool in the development of targeted molecular imaging and therapeutic agents. Its well-defined chemical structure, with a robust chelating core and a versatile conjugation handle, allows for the straightforward and efficient labeling of biomolecules with a wide range of metallic radionuclides. The availability of tert-butyl protected carboxyl groups facilitates controlled and specific conjugation reactions. The experimental protocols outlined in this guide, based on established chemical principles, provide a framework for the synthesis and application of this important bifunctional chelator. As the field of personalized medicine continues to grow, the demand for well-characterized and reliable chelating agents like this compound is expected to increase, further driving innovation in the design and application of novel radiopharmaceuticals.

References

A Technical Guide to the Synthesis and Purification of DOTA-GA(tBu)₄

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of DOTA-GA(tBu)₄, a key bifunctional chelator used extensively in the development of targeted radiopharmaceuticals and molecular imaging agents. DOTA-GA(tBu)₄ serves as a crucial building block for conjugating to peptides and other biomolecules, enabling the stable chelation of radiometals for diagnostic and therapeutic applications.[1]

Synthesis of (R)-DOTA-GA(tBu)₄

The synthesis of DOTA-GA(tBu)₄ is a multi-step process that involves the preparation of a protected glutamic acid derivative and its subsequent coupling to a tri-protected DOTA macrocycle (DO3A-tris(t-butyl ester)). The tert-butyl ester protecting groups are critical for controlling reactivity during synthesis and are readily removed under acidic conditions after conjugation to a biomolecule.[2]

Synthetic Workflow

The overall synthetic pathway involves several key transformations, including protection of functional groups, activation, coupling, and deprotection steps. A representative synthetic scheme is outlined below.[3][4]

G cluster_glutamic Glutamic Acid Modification cluster_cyclen Cyclen Functionalization cluster_coupling Final Coupling & Deprotection GA R-Glutamic Acid GA_N Diazotization (NaNO₂, HCl) GA->GA_N a GA_Cl Acid Chloride Formation ((COCl)₂, DMF) GA_N->GA_Cl b GA_tBu t-Butanolysis (tBuOH, 2,6-lutidine) GA_Cl->GA_tBu c GA_Bn Benzylation (Benzyl bromide) GA_tBu->GA_Bn d, e GA_Ms Mesylation (MsCl, DIPEA) GA_Bn->GA_Ms f GA_Final Protected Glutamic Acid Derivative (5) GA_Ms->GA_Final g Coupling Coupling (K₂CO₃, MeCN) GA_Final->Coupling Cyclen Cyclen DO3A DO3A-tris(tBu ester) (3) Cyclen->DO3A Alkylation with tert-butyl bromoacetate DO3A->Coupling Product_Bn Protected DOTA-GA(tBu)₄-Bn Coupling->Product_Bn h Product_Final (R)-DOTA-GA(tBu)₄ (6) Product_Bn->Product_Final i. Hydrogenolysis (H₂, Pd/C)

Caption: Synthetic workflow for (R)-DOTA-GA(tBu)₄.[3]
Experimental Protocol

The following protocol is a composite representation based on established synthetic routes.[3][4]

Part A: Synthesis of DO3A-tris(t-butyl ester) Intermediate The intermediate 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tris(tBu ester)) is a common starting material and can be synthesized from cyclen.[5] A facile method involves the reaction of cyclen with tert-butyl bromoacetate.[6]

Part B: Synthesis of Protected Glutamic Acid Derivative

  • (a-c) Protection of Glutamic Acid: (R)-Glutamic acid undergoes diazotization (NaNO₂, aq. HCl), conversion to the acid chloride ((COCl)₂), and subsequent reaction with t-butanol to yield the di-tert-butyl ester. This sequence proceeds with an approximate yield of 38% over three steps.[3]

  • (d-e) Benzylation: The free carboxylic acid is selectively deprotected (1M KOH) and then benzylated using benzyl bromide in DMF, affording the benzyl ester in about 55% yield over two steps.[3]

  • (f-g) Mesylation and Substitution: The hydroxyl group is converted to a mesylate (MsCl, DIPEA, 71% yield), which is then displaced with tert-butyl bromoacetate to introduce the final acetate arm (70% yield).[3]

Part C: Final Coupling and Deprotection

  • (h) Coupling: The protected glutamic acid derivative is coupled with the DO3A-tris(tBu ester) intermediate using potassium carbonate in acetonitrile at elevated temperatures (60 °C) for 16 hours, achieving a 70% yield.[3]

  • (i) Hydrogenolysis: The benzyl protecting group is removed via hydrogenolysis using hydrogen gas and a palladium on carbon catalyst (5% Pd/C) in methanol. This final deprotection step yields the target molecule, (R)-DOTA-GA(tBu)₄, with an 80% yield.[3]

Synthesis Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of (R)-DOTA-GA(tBu)₄.

StepReactionReagents and ConditionsYieldCitation
a-cGlutamic Acid Protection(a) NaNO₂, aq. HCl; (b) (COCl)₂, DMF; (c) tBuOH, 2,6-lutidine38% (over 3 steps)[3]
d-eBenzylation(d) 1M KOH; (e) Benzyl bromide, DMF55% (over 2 steps)[3]
fMesylationMsCl, DIPEA, DCM71%[3]
gBromoacetate Substitutiontert-butylbromoacetate, DMA, NaOAc70%[3]
hCoupling with DO3ADO3A-tris(tBu ester), K₂CO₃, MeCN, 60 °C, 16h70%[3]
iHydrogenolysisH₂, 5% Pd/C, MeOH, 16h80%[3]

Purification Methodologies

Purification of the crude DOTA-GA(tBu)₄ is essential to remove unreacted starting materials and side products. High-Performance Liquid Chromatography (HPLC) is the standard for achieving high purity, while Solid-Phase Extraction (SPE) offers a simpler, non-HPLC alternative for cleanup.

Purification Workflow Comparison

G cluster_hplc Method 1: Preparative HPLC cluster_spe Method 2: Solid-Phase Extraction (SPE) Crude Crude DOTA-GA(tBu)₄ in Solution HPLC_Load Load onto C18 Column Crude->HPLC_Load SPE_Cond Condition C18 Cartridge Crude->SPE_Cond HPLC_Elute Gradient Elution (e.g., H₂O/ACN + 0.1% TFA) HPLC_Load->HPLC_Elute HPLC_Collect Collect Fractions HPLC_Elute->HPLC_Collect HPLC_Lyo Lyophilize HPLC_Collect->HPLC_Lyo Pure Purified DOTA-GA(tBu)₄ HPLC_Lyo->Pure SPE_Load Load Sample SPE_Cond->SPE_Load SPE_Wash Wash Impurities (Low % Organic) SPE_Load->SPE_Wash SPE_Elute Elute Product (High % Organic) SPE_Wash->SPE_Elute SPE_Elute->Pure

Caption: Comparison of HPLC and SPE purification workflows.
Protocol 1: Purification by Preparative HPLC

Preparative reversed-phase HPLC (RP-HPLC) is highly effective for isolating DOTA-GA(tBu)₄ and its peptide conjugates to a purity often exceeding 95%.[7]

  • System: Waters semi-preparative HPLC or equivalent.[8]

  • Column: Supelco Discovery BIO WidePore C18 (e.g., 250 x 10 mm, 5 μm particle size).[8]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in deionized water.[8][9]

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).[8][9]

  • Procedure:

    • Dissolve the crude product in a minimal amount of mobile phase A or a compatible solvent (e.g., DMSO/water).

    • Inject the solution onto the equilibrated C18 column.

    • Elute the compound using a linear gradient of mobile phase B (e.g., 10% to 70% B over 20-30 minutes).

    • Monitor the elution profile using a UV detector at 220 nm and 254 nm.[10]

    • Collect fractions corresponding to the main product peak.

    • Confirm the purity of the collected fractions by analytical HPLC.

    • Combine pure fractions and remove the solvent by lyophilization to obtain the product as a white powder.[11]

Protocol 2: Purification by Solid-Phase Extraction (SPE)

SPE is a rapid and cost-effective method for sample cleanup and can be used for purification when impurities have significantly different polarities from the target compound.[12][13] C18 cartridges are commonly used.[14]

  • Cartridge: C18 Sep-Pak or equivalent SPE cartridge.

  • Procedure:

    • Conditioning: Wash the C18 cartridge sequentially with a strong solvent (e.g., 5 mL of methanol or ACN) followed by an aqueous solvent (e.g., 5 mL of deionized water or 0.1% TFA in water). This solvates the stationary phase.[12]

    • Sample Loading: Dissolve the crude product in an aqueous solution (if possible, with minimal organic solvent) and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., 5-10 mL of 5-10% ACN in water) to elute highly polar impurities while retaining the product.

    • Elution: Elute the desired DOTA-GA(tBu)₄ product using a stronger solvent mixture (e.g., 5 mL of 50-80% ACN in water). The optimal percentage should be determined empirically.

    • Solvent Removal: Evaporate the solvent from the collected eluate under reduced pressure or by lyophilization.

Characterization and Quality Control

Proper characterization is vital to confirm the identity and purity of the synthesized DOTA-GA(tBu)₄.

Analytical Data Summary
PropertyValueCitation
Chemical Formula C₃₅H₆₄N₄O₁₀[11][15]
Molecular Weight 700.90 g/mol [11]
Appearance White Powder/Solid[11]
Purity (HPLC) Typically ≥ 95-98%[1][11][15]
Identification (NMR) ¹H NMR should conform to the reference spectrum.[11]
Identification (MS) Mass (ESI) should conform to the calculated mass.[11]
Storage Store as a solid at room temperature or in solution at -20°C to -80°C.[1]

Application in Peptide Bioconjugation

DOTA-GA(tBu)₄ is designed for convenient conjugation to the N-terminus or a free amine group (e.g., on a lysine side chain) of a peptide, often during solid-phase peptide synthesis (SPPS).[1][16]

Bioconjugation Workflow

The protected nature of DOTA-GA(tBu)₄ makes it ideal for SPPS, where it is coupled to the resin-bound peptide before the final cleavage and deprotection steps.[5][17]

G Start Resin-Bound Peptide (with free N-terminus) Coupling DOTA-GA(tBu)₄ Coupling Start->Coupling Coupled Resin-Bound DOTA-GA(tBu)₄-Peptide Coupling->Coupled Reagents Coupling Reagents (e.g., HATU, DIPEA in DMF) Reagents->Coupling Cleavage Cleavage & Deprotection Coupled->Cleavage Crude Crude DOTA-GA-Peptide Cleavage->Crude TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O) TFA->Cleavage Purify Purification (HPLC) Crude->Purify Final Purified DOTA-GA-Peptide Conjugate Purify->Final

Caption: Workflow for solid-phase peptide conjugation.
Protocol: Solid-Phase Conjugation

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-based SPPS.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc protecting group to expose the free amine.

  • Coupling Reaction:

    • Prepare a solution of DOTA-GA(tBu)₄ (1.5-2.0 equivalents relative to the resin loading).

    • Add a coupling agent such as HATU (1.5 eq.) and a base like DIPEA (3.0 eq.) in a solvent like DMF or NMP.[18]

    • Add the activated DOTA-GA(tBu)₄ solution to the resin-bound peptide.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Cleavage and Deprotection: After washing the resin, cleave the peptide from the solid support and simultaneously remove the side-chain and DOTA tert-butyl protecting groups using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% TIS).[5][18]

  • Purification: Purify the resulting crude DOTA-peptide conjugate using preparative RP-HPLC as described in Section 2.2.

References

DOTA-GA(tBu)4: A Technical Guide to Chelation and Application in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bifunctional chelator DOTA-GA(tBu)4, its mechanism of chelation, and its application in the development of radiopharmaceuticals. The content herein is intended to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this chelator in their work.

Introduction to this compound

This compound, a derivative of the well-established macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a key component in the design of targeted radiopharmaceuticals for diagnostic imaging and therapy. The "GA" designation refers to a glutamic acid moiety, which provides a handle for conjugation to biomolecules, while the tert-butyl (tBu) protecting groups on the carboxylic acid arms enhance its utility in solid-phase peptide synthesis (SPPS).[1] This modification allows for the site-specific attachment of the chelator to a targeting vector, such as a peptide or antibody, which can then be radiolabeled with a medically relevant radionuclide.

The primary application of this compound lies in its ability to form highly stable complexes with trivalent metal ions, particularly Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[1] The resulting radiolabeled bioconjugates can be targeted to specific receptors overexpressed on the surface of cancer cells, enabling non-invasive visualization and characterization of tumors.

Mechanism of Chelation

The chelation of a metal ion by DOTA-GA involves the coordination of the metal by the four nitrogen atoms of the cyclen ring and the carboxylate groups of the acetic acid arms. The DOTA macrocycle pre-organizes the donor atoms for efficient and strong binding to the metal ion.

Upon deprotection of the tert-butyl groups, the four carboxylate arms and the four nitrogen atoms of the macrocycle create a cage-like structure that encapsulates the metal ion. This octadentate coordination results in a complex with high thermodynamic stability and kinetic inertness, which is crucial for in vivo applications to prevent the release of the toxic free radiometal.

The glutamic acid linker, while primarily for conjugation, can also influence the overall properties of the final radiopharmaceutical, including its pharmacokinetics and biodistribution.

Quantitative Data

The stability and kinetic inertness of the metal-chelator complex are critical parameters for the in vivo performance of a radiopharmaceutical. While specific data for DOTA-GA is not extensively available, the data for DOTA complexes provides a strong and relevant approximation due to the identical core chelating structure.

Table 1: Thermodynamic Stability Constants of Metal-DOTA Complexes
Metal Ionlog KML
Ga³⁺26.05[2][3]
Lu³⁺22.1 (estimated for Gd³⁺)[4]
Y³⁺~24
In³⁺~24

Note: The stability constants for Lu³⁺, Y³⁺, and In³⁺ with DOTA are generally high and in a similar range. The value for Gd³⁺ is provided as a close surrogate for Lu³⁺.

Table 2: Kinetic Inertness of Ga-DOTA Complex
ConditionDissociation Half-life (τ₁/₂)
pH = 0~12.2 days[2]
pH = 10~6.2 hours[2]

The high thermodynamic stability and kinetic inertness of the Ga-DOTA complex underscore its suitability for in vivo applications, as it remains intact under physiological conditions, minimizing the release of free ⁶⁸Ga.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) and Conjugation of this compound

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide and the subsequent conjugation of this compound to the N-terminus.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • This compound

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • N-terminal Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • This compound Conjugation:

    • Dissolve this compound (1.5 equivalents) and HBTU (1.45 equivalents) in DMF.

    • Add DIPEA (3 equivalents) and pre-activate for 2 minutes.

    • Add the activated this compound solution to the resin and shake for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tert-butyl protecting groups from DOTA-GA and the amino acid side chains.

    • Filter the resin and collect the TFA solution.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

    • Purify the peptide-DOTA-GA conjugate by preparative HPLC.

  • Lyophilization: Lyophilize the purified peptide conjugate to obtain a white powder.

Radiolabeling of DOTA-GA-Peptide Conjugate with ⁶⁸Ga

This protocol describes a typical manual radiolabeling procedure for a DOTA-GA-conjugated peptide with ⁶⁸Ga obtained from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • DOTA-GA-peptide conjugate

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile water for injection

  • Heating block or water bath

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline solution

  • Sterile filters (0.22 µm)

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.

  • Reaction Mixture Preparation:

    • In a sterile reaction vial, dissolve 10-50 µg of the DOTA-GA-peptide conjugate in sodium acetate buffer. The final pH of the reaction mixture should be between 3.5 and 4.5.

  • Radiolabeling Reaction:

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the peptide conjugate.

    • Heat the reaction mixture at 95°C for 5-10 minutes.

  • Purification:

    • Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

    • Load the reaction mixture onto the conditioned C18 cartridge. The ⁶⁸Ga-labeled peptide will be retained.

    • Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga.

    • Elute the purified ⁶⁸Ga-DOTA-GA-peptide from the cartridge with a small volume of ethanol/water mixture (e.g., 50% ethanol).

  • Final Formulation:

    • Evaporate the ethanol from the eluted product under a stream of nitrogen.

    • Reconstitute the final product in a sterile saline solution.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.

    • Measure the pH of the final product.

    • Perform a sterility test and an endotoxin test if the product is intended for clinical use.

Visualizations

Logical Workflow for Radiopharmaceutical Development

Radiopharmaceutical_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_application In Vivo Application Peptide_Synthesis Peptide Synthesis (SPPS) Chelator_Conjugation This compound Conjugation Peptide_Synthesis->Chelator_Conjugation Cleavage_Deprotection Cleavage & Deprotection Chelator_Conjugation->Cleavage_Deprotection Purification_Lyophilization Purification & Lyophilization Cleavage_Deprotection->Purification_Lyophilization Radiolabeling 68Ga Radiolabeling Purification_Lyophilization->Radiolabeling Purification_QC Purification & Quality Control Radiolabeling->Purification_QC Administration Patient Administration Purification_QC->Administration Biodistribution Biodistribution & Targeting Administration->Biodistribution PET_Imaging PET Imaging Biodistribution->PET_Imaging

Caption: Workflow for the development of a DOTA-GA-based radiopharmaceutical.

In Vivo Mechanism of Action for ⁶⁸Ga-DOTA-TATE PET Imaging

InVivo_Mechanism cluster_body Patient Injection Intravenous Injection of [68Ga]Ga-DOTA-TATE Bloodstream Circulation in Bloodstream Injection->Bloodstream Tumor_Cell Tumor Cell with Somatostatin Receptors (SSTR2) Bloodstream->Tumor_Cell Targeting Receptor_Binding Binding to SSTR2 Tumor_Cell->Receptor_Binding Internalization Internalization Receptor_Binding->Internalization Positron_Emission Positron (β+) Emission from 68Ga Decay Internalization->Positron_Emission Annihilation Positron-Electron Annihilation Positron_Emission->Annihilation Gamma_Rays Emission of two 511 keV Gamma Rays in opposite directions Annihilation->Gamma_Rays PET_Scanner PET Scanner Detection Gamma_Rays->PET_Scanner Image_Reconstruction Image Reconstruction PET_Scanner->Image_Reconstruction Tumor_Localization Tumor Localization Image Image_Reconstruction->Tumor_Localization

Caption: In vivo mechanism of ⁶⁸Ga-DOTA-TATE from injection to PET image formation.

Conclusion

This compound is a versatile and robust bifunctional chelator that plays a critical role in the development of targeted radiopharmaceuticals. Its favorable chemical properties for bioconjugation, combined with the exceptional stability of its metal complexes, make it an invaluable tool for researchers and drug developers in the field of nuclear medicine. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the successful application of this compound in the creation of novel diagnostic and therapeutic agents.

References

An In-Depth Technical Guide to DOTA-GA(tBu)4: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of the bifunctional chelator DOTA-GA(tBu)4. This information is intended to support researchers and professionals in the fields of radiochemistry, medical imaging, and drug development in the effective utilization of this important molecule.

Core Physical and Chemical Properties

This compound, with the systematic name 5-(tert-Butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid, is a derivative of the well-established chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The presence of the glutamic acid (GA) moiety provides a handle for conjugation to biomolecules, while the tert-butyl (tBu) protecting groups on the carboxylic acid functionalities prevent their participation in unwanted side reactions during conjugation and allow for subsequent deprotection to enable radiometal chelation.

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C35H64N4O10[1]
Molecular Weight 700.90 g/mol [1]
CAS Number 306776-79-4[1][2]
Appearance White to off-white solid[2]
Purity Typically >95%
Solubility Soluble in DMSO (100 mg/mL with sonication)
Storage Store at -20°C for short term (1 month) or -80°C for long term (6 months) in a dry environment.[1]

Experimental Protocols

This section details the methodologies for the synthesis, purification, characterization, bioconjugation, and radiolabeling of this compound.

Synthesis of (R)-DOTA-GA(tBu)4

The synthesis of (R)-DOTA-GA(tBu)4 can be achieved through a multi-step process, a general schematic of which is presented below. This process involves the modification of a protected glutamic acid derivative and its subsequent coupling to a cyclen backbone, followed by alkylation to introduce the tert-butyl protected acetate arms.

G cluster_synthesis Synthesis of (R)-DOTA-GA(tBu)4 Start Start Protected Glutamic Acid Protected Glutamic Acid Start->Protected Glutamic Acid 1. Starting Material Activation Activation Protected Glutamic Acid->Activation 2. Activate Carboxyl Group (e.g., with (COCl)2) Coupling Coupling Activation->Coupling Cyclen Cyclen Cyclen->Coupling 3. Nucleophilic Attack Alkylation Alkylation Coupling->Alkylation 4. Introduce Acetate Arms (tert-butyl bromoacetate) Purification Purification Alkylation->Purification 5. Chromatography Characterization Characterization Purification->Characterization 6. NMR, MS Final Product (R)-DOTA-GA(tBu)4 Characterization->Final Product

Caption: Synthetic workflow for (R)-DOTA-GA(tBu)4.

A detailed, step-by-step protocol based on established chemical principles is as follows[3]:

  • Protection and Activation of Glutamic Acid:

    • Start with (R)-glutamic acid. Protect the alpha-amino group (e.g., with a Boc group) and the gamma-carboxyl group (e.g., as a benzyl ester).

    • Activate the alpha-carboxyl group for amide bond formation. A common method is conversion to an acid chloride using reagents like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF).

  • Coupling with Cyclen:

    • Dissolve the activated glutamic acid derivative in an appropriate aprotic solvent such as DCM or acetonitrile.

    • Add 1,4,7,10-tetraazacyclododecane (cyclen) to the solution, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the generated HCl.

    • Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Alkylation of Cyclen Amines:

    • To the resulting mono-substituted cyclen derivative, add tert-butyl bromoacetate in a polar aprotic solvent like acetonitrile or DMF.

    • A weak base such as potassium carbonate or sodium bicarbonate is typically added to act as a proton scavenger.

    • Heat the reaction mixture (e.g., to 60°C) and stir for several hours to overnight to ensure complete alkylation of the remaining secondary amines on the cyclen ring.

  • Deprotection (if necessary):

    • If a benzyl ester was used to protect the gamma-carboxyl group, it can be removed by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst)[3].

Purification and Characterization

Purification:

The crude this compound product is typically purified using column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be employed to separate the desired product from starting materials and byproducts. High-performance liquid chromatography (HPLC) can also be used for final purification to achieve high purity[4].

Characterization:

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic peaks for the tert-butyl protons (a sharp singlet around 1.4-1.5 ppm) and the protons of the cyclen ring and glutamic acid backbone should be present and in the correct integration ratios[5][6].

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, confirming the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.

Peptide Conjugation

This compound is designed for conjugation to the N-terminus or a free amine group (e.g., on a lysine side chain) of a peptide. This is typically achieved via solid-phase peptide synthesis (SPPS) or solution-phase conjugation.

G cluster_conjugation Peptide Conjugation Workflow Peptide on Resin Peptide on Resin Fmoc Deprotection Fmoc Deprotection Peptide on Resin->Fmoc Deprotection 1. Expose N-terminus Coupling Coupling Fmoc Deprotection->Coupling 3. Amide Bond Formation This compound Activation This compound Activation This compound Activation->Coupling 2. Activate Carboxyl Group (e.g., HBTU/DIPEA) Cleavage and Deprotection Cleavage and Deprotection Coupling->Cleavage and Deprotection 4. TFA Cocktail Purification Purification Cleavage and Deprotection->Purification 5. HPLC DOTA-GA-Peptide DOTA-GA-Peptide Purification->DOTA-GA-Peptide

Caption: Solid-phase peptide synthesis conjugation workflow.

Solid-Phase Peptide Synthesis (SPPS) Protocol: [4][7]

  • Peptide Synthesis: The peptide of interest is synthesized on a solid support resin using standard Fmoc chemistry[8].

  • Fmoc Deprotection: The final Fmoc protecting group on the N-terminus of the peptide is removed using a solution of piperidine in DMF.

  • Activation of this compound: In a separate vessel, this compound is activated by reacting it with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA in DMF.

  • Coupling to Peptide: The activated this compound solution is added to the resin-bound peptide. The coupling reaction is allowed to proceed for a specified time, often with agitation or sonication to enhance efficiency[9].

  • Cleavage and Deprotection: The this compound-conjugated peptide is cleaved from the resin, and the tert-butyl protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

  • Purification: The crude peptide conjugate is purified by preparative reverse-phase HPLC.

Gallium-68 Radiolabeling

The deprotected DOTA-GA-peptide conjugate is then ready for radiolabeling with Gallium-68 (⁶⁸Ga).

G cluster_radiolabeling Gallium-68 Radiolabeling Workflow 68Ge/68Ga Generator 68Ge/68Ga Generator Elution Elution 68Ge/68Ga Generator->Elution 1. Elute 68GaCl3 (0.1 M HCl) pH Adjustment pH Adjustment Elution->pH Adjustment 2. Add Buffer (e.g., Sodium Acetate) Incubation Incubation pH Adjustment->Incubation 3. Add Peptide Conjugate DOTA-GA-Peptide DOTA-GA-Peptide DOTA-GA-Peptide->Incubation Quality Control Quality Control Incubation->Quality Control 4. Heat (e.g., 95°C, 5-15 min) Final Product [68Ga]Ga-DOTA-GA-Peptide Quality Control->Final Product 5. TLC/HPLC

Caption: Workflow for ⁶⁸Ga radiolabeling of a DOTA-GA-peptide.

⁶⁸Ga Radiolabeling Protocol: [10][11]

  • Elution of ⁶⁸Ga: Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M hydrochloric acid.

  • pH Adjustment: The acidic ⁶⁸Ga eluate is added to a reaction vial containing a buffer, such as sodium acetate, to adjust the pH to the optimal range for labeling (typically pH 3.5-4.5).

  • Addition of Peptide Conjugate: The DOTA-GA-peptide conjugate, dissolved in water or a suitable buffer, is added to the buffered ⁶⁸Ga solution.

  • Incubation: The reaction mixture is heated in a shielded container (hot cell) at a temperature ranging from 85°C to 95°C for 5 to 15 minutes.

  • Quality Control: The radiochemical purity of the final product is determined using radio-TLC or radio-HPLC to ensure that the incorporation of ⁶⁸Ga is high (typically >95%).

Stability Assessment

The stability of the ⁶⁸Ga-DOTA-GA-peptide conjugate is a critical parameter for its use as a radiopharmaceutical.

In Vitro Stability: [12]

  • The radiolabeled conjugate is incubated in human serum or a solution containing a competing chelator (e.g., EDTA or DTPA) at 37°C.

  • Aliquots are taken at various time points (e.g., 30, 60, 120 minutes) and analyzed by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled peptide.

In Vivo Stability: [13]

  • The radiolabeled conjugate is administered to an animal model (e.g., mice or rats).

  • Blood samples are collected at different time points post-injection.

  • The plasma is separated and analyzed by radio-HPLC to quantify the amount of intact radiolabeled peptide and any potential metabolites or dissociation of the ⁶⁸Ga.

Application in PET Imaging

The primary application of ⁶⁸Ga-labeled DOTA-GA-peptide conjugates is in Positron Emission Tomography (PET) imaging for the diagnosis and staging of various diseases, particularly cancers that overexpress specific receptors targeted by the peptide.

G cluster_pet_imaging PET Imaging Workflow with 68Ga-DOTA-Peptide Patient Preparation Patient Preparation Radiotracer Injection Radiotracer Injection Patient Preparation->Radiotracer Injection 1. Patient Counseling Uptake Phase Uptake Phase Radiotracer Injection->Uptake Phase 2. Intravenous Administration PET/CT Scan PET/CT Scan Uptake Phase->PET/CT Scan 3. 45-60 min Distribution Image Reconstruction Image Reconstruction PET/CT Scan->Image Reconstruction 4. Data Acquisition Image Analysis Image Analysis Image Reconstruction->Image Analysis 5. Generate Images Diagnosis/Staging Diagnosis/Staging Image Analysis->Diagnosis/Staging 6. Interpretation by Physician

Caption: Clinical workflow for PET/CT imaging.

General PET Imaging Protocol: [14][15]

  • Patient Preparation: Patients may be required to fast for a few hours before the scan. Specific instructions regarding medications that might interfere with the tracer uptake (e.g., somatostatin analogs) are provided.

  • Radiotracer Administration: The sterile, quality-controlled ⁶⁸Ga-DOTA-GA-peptide is administered to the patient via intravenous injection.

  • Uptake Phase: The patient rests for approximately 45-60 minutes to allow for the radiotracer to distribute throughout the body and accumulate at the target sites.

  • PET/CT Imaging: The patient is positioned in a PET/CT scanner, and images are acquired. The PET scan detects the positron emissions from the ⁶⁸Ga, while the CT scan provides anatomical information for localization.

  • Image Reconstruction and Analysis: The acquired data is reconstructed to generate images that show the biodistribution of the radiotracer. These images are then interpreted by a qualified nuclear medicine physician to identify areas of abnormal uptake, which may indicate the presence of disease.

Conclusion

This compound is a versatile and valuable bifunctional chelator for the development of targeted radiopharmaceuticals. Its well-defined chemical properties and established protocols for conjugation and radiolabeling make it a reliable tool for researchers and clinicians. This guide provides the foundational knowledge necessary for the successful implementation of this compound in preclinical and clinical research, ultimately contributing to advancements in molecular imaging and personalized medicine.

References

An In-depth Technical Guide to DOTA-GA(tBu)4: A Key Chelator for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DOTA-GA(tBu)4, a bifunctional chelating agent crucial for the development of targeted radiopharmaceuticals. This document details its chemical identity, properties, and established experimental protocols for its application in conjugating peptides and subsequent radiolabeling, particularly with Gallium-68 for Positron Emission Tomography (PET) imaging.

Chemical Identity and Properties

This compound, a derivative of the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, is a key component in the synthesis of radiolabeled peptides for medical imaging and therapy. The tert-butyl ester protecting groups facilitate its conjugation to biomolecules.

Table 1: IUPAC Name and Synonyms

CategoryName
IUPAC Name 5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid[1]
Synonyms This compound, DOTAGA-(COOt-Bu)4, 5-(tert-Butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid, (R)-5-(tert-butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid

Table 2: Physicochemical Properties

PropertyValue
Molecular Formula C35H64N4O10
Molecular Weight 700.9 g/mol [1]
Appearance White solid
Purity Typically >95%

Experimental Protocols

The primary application of this compound is in the stable chelation of radiometals and their conjugation to targeting vectors, such as peptides. The following sections detail the experimental procedures for peptide conjugation and subsequent radiolabeling.

Peptide Conjugation via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the conjugation of this compound to a peptide, such as Tyr3-octreotate (TATE), while the peptide is still attached to the solid-phase resin.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink amide resin)

  • This compound

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), Piperidine

  • Cleavage cocktail: TFA/TIS/H2O (95/2.5/2.5, v/v/v)

Procedure:

  • Peptide Synthesis: The peptide sequence is assembled on the solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group of the fully assembled peptide is removed by treatment with a 20% solution of piperidine in DMF.

  • Activation of this compound:

    • Dissolve 2.5 equivalents of this compound in DMF.

    • Add 2.45 equivalents of HBTU and 5.0 equivalents of DIPEA.

    • Allow the mixture to react for 2 minutes to activate the carboxylic acid group of the chelator.

  • Conjugation:

    • Add the activated this compound solution to the deprotected peptide on the solid support.

    • Perform the coupling reaction for 60 minutes, which can be assisted by ultrasound.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DMF and dichloromethane.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O for 3 hours at room temperature to cleave the conjugate from the resin and remove the tert-butyl protecting groups simultaneously.

  • Purification:

    • Precipitate the crude peptide conjugate in cold diethyl ether.

    • Purify the product by semi-preparative HPLC.

    • Lyophilize the purified fractions to obtain the final DOTA-GA-peptide conjugate as a white solid.

Radiolabeling with Gallium-68

This protocol outlines the radiolabeling of a DOTA-GA-conjugated peptide with Gallium-68 (⁶⁸Ga) eluted from a ⁶⁸Ge/⁶⁸Ga generator.[2][3]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-GA-peptide conjugate

  • Sodium acetate buffer (1 M, pH 4.5)

  • Ascorbic acid solution (1.4%) (to prevent radiolysis)

  • Cation exchange cartridge (e.g., SCX)

  • 5 M NaCl/HCl solution

  • Sterile water for injection

  • Sterile filters (0.22 µm)

Procedure:

  • ⁶⁸Ga Elution and Trapping:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

    • Pass the eluate through a cation exchange cartridge to trap the ⁶⁸Ga³⁺.

  • Elution of Trapped ⁶⁸Ga:

    • Elute the trapped ⁶⁸Ga from the cartridge with a small volume (e.g., 0.5 mL) of 5 M NaCl/HCl solution directly into the reaction vial.[2]

  • Labeling Reaction:

    • The reaction vial should contain the DOTA-GA-peptide conjugate (typically 25-35 nmol), sodium acetate buffer to adjust the pH to 3-4, and ascorbic acid as a radical scavenger.[2][3]

    • Heat the reaction mixture at 85-95 °C for 8-12 minutes.[2]

  • Quality Control:

    • Determine the radiochemical purity using radio-HPLC and/or radio-TLC.

  • Final Formulation:

    • Neutralize the final product with a suitable buffer (e.g., phosphate buffer).

    • Pass the solution through a 0.22 µm sterile filter into a sterile vial for administration.

Quantitative Data

The performance of radiolabeled DOTA-GA-peptide conjugates is critical for their clinical utility. The following tables summarize key quantitative parameters from studies involving ⁶⁸Ga-DOTA-GA-TATE.

Table 3: Radiolabeling Efficiency and Stability

ParameterValueReference
Radiochemical Purity>95%[4]
Molar Activity1.7 - 2.8 MBq/nmol[4]
In vitro Stability (human serum, 3h)>80% intact peptide[4]

Table 4: Quantitative PET Imaging Parameters for ⁶⁸Ga-DOTA-TATE in Neuroendocrine Tumors

ParameterDescriptionTypical Value RangeReference
SUVmaxMaximum Standardized Uptake Value in tumor lesionsVaries significantly with tumor type and location[5][6]
SUVmeanMean Standardized Uptake Value in tumor lesionsVaries significantly with tumor type and location[6][7]
TL-SSRTotal Lesion Somatostatin Receptor expression (a measure of whole-body tumor burden)61 - 19,203 cm³[8]
SSR-TVSomatostatin Receptor-derived Tumor Volume9 - 797 cm³[8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow from the this compound chelator to its application in PET imaging.

experimental_workflow cluster_synthesis Chelator-Peptide Conjugation cluster_radiolabeling Radiolabeling & Formulation cluster_application Application DOTA_GA_tBu4 This compound Conjugation SPPS Conjugation (Activation & Coupling) DOTA_GA_tBu4->Conjugation Peptide Targeting Peptide (on solid support) Peptide->Conjugation Cleavage Cleavage & Deprotection (TFA) Conjugation->Cleavage Purification1 HPLC Purification Cleavage->Purification1 DOTA_GA_Peptide DOTA-GA-Peptide Purification1->DOTA_GA_Peptide Labeling Radiolabeling (85-95°C) DOTA_GA_Peptide->Labeling Ga68 Gallium-68 (from generator) Ga68->Labeling QC Quality Control (radio-HPLC/TLC) Labeling->QC Formulation Final Formulation (Sterile Filtration) QC->Formulation Radiolabeled_Peptide [⁶⁸Ga]Ga-DOTA-GA-Peptide Formulation->Radiolabeled_Peptide Administration Patient Administration Radiolabeled_Peptide->Administration PET_CT PET/CT Imaging Administration->PET_CT Diagnosis Diagnosis & Treatment Planning PET_CT->Diagnosis

Caption: Experimental workflow for the development of a ⁶⁸Ga-labeled peptide for PET imaging.

References

A Technical Guide to the Synthesis of tert-Butyl Protected DOTA Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tert-butyl protected DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives, with a primary focus on the widely used DOTA-tris(t-butyl ester). This key bifunctional chelator is a cornerstone in the development of targeted radiopharmaceuticals and molecular imaging agents. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.

Introduction: The Role of tert-Butyl Protected DOTA

DOTA is a highly effective chelating agent, forming exceptionally stable complexes with a variety of metal ions, particularly lanthanides. This stability is crucial for in vivo applications to prevent the release of potentially toxic free metal ions.[1][2] For applications in bioconjugation, where DOTA is attached to targeting molecules like peptides or antibodies, it is essential to selectively protect its carboxylic acid groups to control reactivity.[1]

The use of tert-butyl esters as protecting groups is advantageous due to their stability in basic conditions and their lability under mild acidic conditions, typically using trifluoroacetic acid (TFA).[1][3] This allows for the selective deprotection of the carboxyl groups after conjugation to a biomolecule, often concurrently with the cleavage of the conjugate from a solid-phase resin.[4]

DOTA-tris(t-butyl ester), with three of its four carboxylic acids protected, possesses a single free carboxylic acid that serves as a handle for conjugation.[1] This mono-functional design prevents unwanted cross-linking reactions and allows for precise control over the stoichiometry of the final bioconjugate.[1][3]

Synthesis of DOTA-tris(tert-butyl ester)

A highly efficient, two-step synthesis for DOTA-tris(t-butyl ester) has been developed that offers a high overall yield and a simplified purification process that avoids time-consuming column chromatography.[3] This method relies on the regioselective alkylation of a tris-protected cyclen intermediate.

Synthetic Pathway Overview

The synthesis begins with the tris-alkylation of 1,4,7,10-tetraazacyclododecane (cyclen) to form 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane. This intermediate is then selectively alkylated on the remaining secondary amine with an ethyl bromoacetate, followed by the selective hydrolysis of the ethyl ester to yield the final DOTA-tris(t-butyl ester).

Synthesis_Pathway Cyclen Cyclen Tris_tBu_Cyclen 1,4,7-tris(tert-butoxycarbonylmethyl)- 1,4,7,10-tetraazacyclododecane Cyclen->Tris_tBu_Cyclen 3 eq. tert-butyl bromoacetate, Base Ethyl_Intermediate 1-(ethoxycarbonylmethyl)-4,7,10-tris (tert-butoxycarbonylmethyl)-1,4,7,10- tetraazacyclododecane Tris_tBu_Cyclen->Ethyl_Intermediate Ethyl bromoacetate, K2CO3, CH3CN, 70°C DOTA_tris_tBu DOTA-tris(t-butyl ester) Ethyl_Intermediate->DOTA_tris_tBu NaOH, Dioxane/H2O, 50°C

Synthesis pathway for DOTA-tris(t-butyl ester).

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of DOTA-tris(t-butyl ester).

Table 1: Synthesis of 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

ParameterValueReference
Starting Material1,4,7-tris(tert-butoxycarbonyl-methyl)-1,4,7,10-tetraazacyclododecane[3]
ReagentsEthyl bromoacetate (1.0 equiv.), Anhydrous K₂CO₃ (2.0 equiv.)[3]
SolventAnhydrous acetonitrile[3]
Temperature70 °C[3]
Reaction Time12 h[3]
Yield98%[3]

Table 2: Synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-tris(t-butyl ester))

ParameterValueReference
Starting Material1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane[3]
ReagentsNaOH[3]
SolventDioxane/Water (3:1 v/v)[3]
Temperature50 °C[3]
Reaction Time4 h[3]
Overall Yield92%[3]
Detailed Experimental Protocols
  • Dissolve 1,4,7-tris(tert-butoxycarbonyl-methyl)-1,4,7,10-tetraazacyclododecane (1.0 g, 1.9 mmol) and anhydrous K₂CO₃ (540 mg, 3.8 mmol, 2 equiv.) in 50 mL of anhydrous acetonitrile.[3]

  • Add a solution of ethyl bromoacetate (317 mg, 1.9 mmol, 1.0 equiv.) in 5 mL of acetonitrile to the suspension.[3]

  • Stir the reaction mixture under a nitrogen atmosphere at 70 °C for 12 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, filter the reaction mixture to remove K₂CO₃.[3]

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.[3] The product is used in the next step without further purification.

  • Dissolve the crude 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (400 mg, 0.67 mmol) in a 15 mL mixture of dioxane and aqueous NaOH (3:1 v/v).[3]

  • Stir the solution vigorously under a nitrogen atmosphere at 50 °C for approximately 4 hours.[3]

  • Remove the dioxane under reduced pressure.[3]

  • Add 20 mL of water to the residue.[3]

  • Extract the aqueous mixture three times with 30 mL portions of CH₂Cl₂.[3]

  • Combine the organic phases and wash twice with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Purification and Characterization

A significant advantage of the described synthetic method is that the final DOTA-tris(t-butyl ester) can be obtained in high purity without the need for column chromatography.[3]

Characterization of the final product is typically performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.

Alternative tert-Butyl Protected DOTA Derivatives

While DOTA-tris(t-butyl ester) is the most common derivative for bioconjugation, other protection strategies exist. For instance, the synthesis of 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has been reported, providing a di-functionalized chelator.[5] The choice of the specific derivative depends on the desired application and the number of functional groups to be introduced.

Experimental Workflow and Logic

The overall experimental workflow is designed for efficiency and scalability.

Experimental_Workflow Start Start: Tris-tBu-Cyclen Step1 Step 1: Alkylation with Ethyl Bromoacetate Start->Step1 Step1_Details Anhydrous CH3CN K2CO3, 70°C, 12h Step1->Step1_Details Workup1 Filtration & Solvent Removal Step1->Workup1 Intermediate Crude Ethyl Intermediate Workup1->Intermediate Step2 Step 2: Selective Hydrolysis Intermediate->Step2 Step2_Details Dioxane/NaOH (aq) 50°C, 4h Step2->Step2_Details Workup2 Solvent Removal & Extraction Step2->Workup2 Final_Product Pure DOTA-tris(t-butyl ester) Workup2->Final_Product Characterization Characterization (NMR, MS) Final_Product->Characterization

Experimental workflow for the synthesis of DOTA-tris(t-butyl ester).

Conclusion

The synthesis of tert-butyl protected DOTA derivatives, particularly DOTA-tris(t-butyl ester), is a critical process for the advancement of radiopharmaceuticals and molecular imaging agents. The presented two-step synthetic protocol offers a high-yield and cost-effective method for producing this essential bifunctional chelator. The detailed experimental procedures and quantitative data provided in this guide are intended to support researchers in the successful implementation of this synthesis in their own laboratories, thereby facilitating the development of novel diagnostic and therapeutic agents.

References

The Cornerstone of Radiopharmaceuticals: A Technical Guide to DOTA-GA(tBu)4 in Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides the basic principles and detailed methodologies for utilizing the bifunctional chelator DOTA-GA(tBu)4 in the synthesis of radiopharmaceuticals. This document outlines the core concepts, experimental protocols, and critical parameters from bioconjugation to radiolabeling with various medically relevant radionuclides.

This compound, a derivative of the well-established DOTA chelator, has emerged as a vital tool in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. Its structure, featuring a glutamic acid (GA) spacer and tert-butyl (tBu) protecting groups, offers distinct advantages in the synthesis of complex bioconjugates. The GA moiety provides a handle for conjugation to biomolecules, while the tBu esters temporarily shield the carboxylic acid groups of the DOTA cage, allowing for controlled and site-specific coupling chemistry.

Core Principles of this compound

The utility of this compound in radiolabeling is founded on several key principles:

  • Bifunctional Nature: this compound acts as a bridge between a targeting biomolecule (e.g., a peptide or antibody) and a radionuclide. One part of the molecule, the glutamic acid spacer, allows for covalent attachment to the biomolecule, while the DOTA macrocycle serves as a highly stable cage for a metallic radionuclide.[1]

  • Protecting Group Strategy: The four carboxylic acid groups of the DOTA moiety are protected as tert-butyl esters. This protection is crucial during the conjugation step, preventing unwanted side reactions and ensuring that the chelating function remains intact until the final stages of synthesis.[1]

  • Deprotection: Following conjugation to the biomolecule, the tBu protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free carboxylic acids. This "deprotection" step is essential for the DOTA cage to be able to efficiently chelate the radionuclide.

  • Chelation: The deprotected DOTA-GA-bioconjugate forms highly stable complexes with a variety of trivalent metal ions, including diagnostic radionuclides like Gallium-68 (⁶⁸Ga) and therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y).[2] The high stability of these complexes is critical to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity.

Experimental Protocols

This section details the key experimental procedures for the use of this compound, from conjugation to a peptide to the final radiolabeling step.

Conjugation of this compound to a Peptide

This protocol describes a typical solution-phase conjugation of this compound to the N-terminus of a peptide.

Materials:

  • This compound

  • Peptide with a free amine group

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the peptide in anhydrous DMF.

  • In a separate vial, dissolve this compound (1.5 equivalents relative to the peptide) in anhydrous DMF.

  • To the this compound solution, add HATU (1.45 equivalents) and DIPEA (3.0 equivalents).

  • Allow the activation of this compound to proceed for 15 minutes at room temperature.

  • Add the activated this compound solution to the peptide solution.

  • Let the reaction proceed for 4 hours at room temperature with gentle stirring.

  • Monitor the reaction progress using analytical HPLC.

  • Upon completion, purify the this compound-peptide conjugate by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Deprotection of tBu Groups

This protocol outlines the removal of the tert-butyl protecting groups from the this compound-peptide conjugate.

Materials:

  • Lyophilized this compound-peptide conjugate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the this compound-peptide conjugate in a mixture of TFA, TIS, and DCM (e.g., 95:2.5:2.5 v/v/v).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the deprotection by analytical HPLC.

  • Once the reaction is complete, precipitate the deprotected conjugate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product and decant the ether.

  • Wash the pellet with cold diethyl ether two more times.

  • Dry the final deprotected DOTA-GA-peptide conjugate under vacuum.

  • Purify the product by preparative HPLC and lyophilize the pure fractions.

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol describes a typical manual radiolabeling procedure for a DOTA-GA-peptide conjugate with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • Deprotected DOTA-GA-peptide conjugate

  • ⁶⁸GaCl₃ in HCl (eluted from a generator)

  • Sodium acetate buffer (e.g., 1M, pH 4.5)

  • Sterile water for injection

  • Heating block or water bath

  • C18 Sep-Pak cartridge for purification (optional)

  • Ethanol

  • Saline

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • In a sterile reaction vial, dissolve the DOTA-GA-peptide conjugate in sterile water or a suitable buffer.

  • Add sodium acetate buffer to the reaction vial to adjust the pH to 3.5-4.5.

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Heat the reaction mixture at 95°C for 5-15 minutes.[1]

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control using instant thin-layer chromatography (ITLC) or HPLC to determine the radiochemical purity.

  • If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge. a. Pre-condition the cartridge with ethanol followed by sterile water. b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga. d. Elute the [⁶⁸Ga]Ga-DOTA-GA-peptide with a small volume of 50% ethanol in saline.

  • The final product is then formulated in a physiologically compatible solution for injection.

Radiolabeling with Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y)

This protocol provides a general procedure for labeling a DOTA-GA-peptide conjugate with the therapeutic radionuclides ¹⁷⁷Lu or ⁹⁰Y.

Materials:

  • Deprotected DOTA-GA-peptide conjugate

  • [¹⁷⁷Lu]LuCl₃ or [⁹⁰Y]YCl₃ solution

  • Ammonium acetate or sodium acetate buffer (e.g., 0.5 M, pH 4.5-5.5)

  • Gentisic acid or ascorbic acid (as a radical scavenger)

  • Heating block or water bath

  • DTPA solution (for quenching)

Procedure:

  • In a sterile, lead-shielded vial, combine the DOTA-GA-peptide conjugate, buffer, and radical scavenger.

  • Add the [¹⁷⁷Lu]LuCl₃ or [⁹⁰Y]YCl₃ solution to the vial.

  • Adjust the pH of the reaction mixture to between 4.5 and 5.5.

  • Heat the reaction at 80-95°C for 20-30 minutes.[3][4]

  • After cooling, perform quality control using ITLC or HPLC to determine radiochemical purity.

  • Optionally, add a small amount of DTPA solution to chelate any remaining free radionuclide.

  • The final product is purified if necessary and formulated for administration.

Quantitative Data

The following tables summarize key quantitative parameters associated with the radiolabeling of DOTA-GA-peptide conjugates.

Table 1: Typical Radiolabeling Conditions and Performance for ⁶⁸Ga

ParameterValueReference(s)
Precursor Amount5-20 nmolGeneral knowledge
pH3.5 - 4.5[1]
Temperature90 - 95 °C[1]
Reaction Time5 - 15 min[1]
Radiochemical Purity> 95%[1]
Specific Activity100 - 400 GBq/µmolGeneral knowledge

Table 2: Typical Radiolabeling Conditions and Performance for ¹⁷⁷Lu and ⁹⁰Y

Parameter¹⁷⁷Lu⁹⁰YReference(s)
Precursor Amount10-50 µg10-50 µg[4]
pH4.5 - 5.54.0 - 5.0[3][4]
Temperature80 - 95 °C75 - 90 °C[3][4]
Reaction Time20 - 30 min15 - 30 min[3][4]
Radiochemical Purity> 98%> 95%[4]
Specific Activity20 - 50 GBq/µmol30 - 70 GBq/µmol[5]

Table 3: Stability of Radiolabeled DOTA-GA-Conjugates

RadionuclideConditionStability (24h)Reference(s)
⁶⁸GaHuman Serum> 95%General knowledge
¹⁷⁷LuHuman Serum> 90%[6]
⁹⁰YHuman Serum> 90%[5]

Visualizations

The following diagrams illustrate the key workflows in the utilization of this compound.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_radiolabeling Radiolabeling Peptide Targeting Peptide Conjugation Conjugation (e.g., HATU, DIPEA) Peptide->Conjugation DOTA_GA_tBu4 This compound DOTA_GA_tBu4->Conjugation Protected_Conjugate This compound-Peptide Conjugation->Protected_Conjugate Deprotection Deprotection (TFA) Protected_Conjugate->Deprotection Final_Conjugate DOTA-GA-Peptide Deprotection->Final_Conjugate Labeling Radiolabeling (Heating, pH control) Final_Conjugate->Labeling Radionuclide Radionuclide (e.g., 68Ga, 177Lu, 90Y) Radionuclide->Labeling Radiolabeled_Product [M]DOTA-GA-Peptide Labeling->Radiolabeled_Product Purification Purification (e.g., C18 Cartridge) Radiolabeled_Product->Purification Final_Radiopharmaceutical Final Radiopharmaceutical Purification->Final_Radiopharmaceutical radiolabeling_logic Start Start Radiolabeling Precursor DOTA-GA-Peptide Precursor Start->Precursor Radionuclide Radionuclide Solution Start->Radionuclide Buffer Buffer Addition (pH Adjustment) Precursor->Buffer Radionuclide->Buffer Heating Heating (Temperature Control) Buffer->Heating QC Quality Control (ITLC/HPLC) Heating->QC Pass Pass (>95% RCP) QC->Pass Yes Fail Fail (<95% RCP) QC->Fail No Final Final Product Pass->Final Purify Purification Fail->Purify Purify->QC

References

DOTA-GA(tBu)₄: A Technical Guide for Novel Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DOTA-GA(tBu)₄, a derivative of the widely used DOTA chelator, serves as a critical bifunctional linker in the development of next-generation radiopharmaceuticals. Its structure, featuring tert-butyl protected carboxylic acid groups and a glutaric acid (GA) moiety, is specifically designed for efficient conjugation to biomolecules and stable complexation of various radiometals. This guide provides an in-depth overview of its synthesis, application in radiolabeling, and performance characteristics, drawing from key experimental findings.

Core Characteristics and Structure

DOTA-GA(tBu)₄ is the tert-butyl-protected precursor to DOTAGA (1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid). The tert-butyl esters act as protecting groups for the carboxylic acids that are part of the chelation cavity, preventing them from reacting during the conjugation of the fifth carboxylic acid on the glutaric acid linker to a biomolecule. This structural design allows for convenient conjugation to the N-terminus of peptides or other amine-containing molecules.[1][2] After conjugation, the tert-butyl groups are removed, typically with strong acid, to yield the final DOTAGA-conjugate ready for radiolabeling.

The primary advantage of the DOTAGA scaffold is that it allows for the conjugation to biomolecules without altering the fundamental N₄O₄ coordination sphere of the DOTA macrocycle, which is crucial for stably complexing trivalent radiometals.[2][3] This chelator is particularly relevant for theranostic applications, where a diagnostic radionuclide (like Gallium-68) and a therapeutic radionuclide (like Lutetium-177 or Yttrium-90) can be complexed by the same chelator-biomolecule conjugate.[4][5]

cluster_0 DOTA-GA(tBu)4 Structure DOTA DOTA Macrocycle (1,4,7,10-tetraazacyclododecane) Carboxyl_1 Carboxylate Arm 1 (-CH2COO-tBu) DOTA->Carboxyl_1 N1 Carboxyl_2 Carboxylate Arm 2 (-CH2COO-tBu) DOTA->Carboxyl_2 N4 Carboxyl_3 Carboxylate Arm 3 (-CH2COO-tBu) DOTA->Carboxyl_3 N7 GA_Linker Glutaric Acid Linker with tBu protection DOTA->GA_Linker N10 Coupling_Site Coupling Site (Free Carboxylic Acid) GA_Linker->Coupling_Site

Functional components of the DOTA-GA(tBu)₄ chelator.

Synthesis of DOTA-GA(tBu)₄

The synthesis of DOTA-GA(tBu)₄ is a multi-step process that can be achieved with an overall yield of approximately 20%.[5] The process typically starts from L-glutamic acid, which is modified to create a protected glutaric acid derivative that can then be coupled to the DOTA macrocycle.

This protocol is a generalized representation based on published methods.[5]

  • Preparation of Brominated Glutamic Acid Derivative: L-glutamic acid-5-benzylester is treated with sodium nitrite and hydrobromic acid to substitute the amino group with bromine.[5]

  • Tert-butyl Protection: The remaining carboxylic acid group is protected using tert-butyl-2,2,2-trichloroacetimidate (TBTA), yielding a 5-benzyl-1-tBu-2-bromopentanedioate intermediate.[5]

  • Alkylation of Cyclen: The brominated intermediate is reacted with cyclen (1,4,7,10-tetraazacyclododecane) to attach the protected glutaric acid linker to one of the macrocycle's nitrogen atoms.

  • Alkylation of Remaining Amines: The remaining three secondary amines of the cyclen ring are alkylated using tert-butyl bromoacetate to introduce the protected acetate arms.

  • Deprotection of Benzyl Ester: The benzyl protecting group on the glutaric acid moiety is removed via catalytic hydrogenation (e.g., using H₂ and Pd/C) to yield the final DOTA-GA(tBu)₄ product with a free carboxylic acid for conjugation.[6]

A L-Glutamic Acid -5-benzylester B Bromination & tBu Protection (NaNO2, HBr, TBTA) A->B C Protected Brominated Glutarate Intermediate B->C D Alkylation of Cyclen C->D E Mono-functionalized Cyclen D->E F Alkylation of N-H groups (tert-butyl bromoacetate) E->F G Fully Protected Intermediate F->G H Final Deprotection (H2, Pd/C) G->H I This compound Product H->I

Generalized synthesis workflow for DOTA-GA(tBu)₄.

Conjugation to Peptides and Biomolecules

DOTA-GA(tBu)₄ is designed for covalent attachment to biomolecules, most commonly through standard solid-phase peptide synthesis (SPPS).[3][7] The free carboxylic acid on the glutaric acid linker is activated and then reacted with a primary amine (e.g., the N-terminus) of the peptide.

  • Peptide Assembly: The desired peptide sequence (e.g., TATE) is assembled on a solid support resin using standard Fmoc-based SPPS protocols.[3]

  • N-terminal Deprotection: The final Fmoc protecting group on the N-terminus of the resin-bound peptide is removed using a solution of piperidine in DMF (e.g., 20%).[3][7]

  • Chelator Activation: In a separate vessel, DOTA-GA(tBu)₄ (e.g., 2.5 eq.) is activated. This is achieved by dissolving it in DMF with a coupling agent like HBTU (2.45 eq.) and a non-nucleophilic base such as DIPEA (5.0 eq.). The mixture is briefly agitated for approximately 2 minutes.[3]

  • Coupling Reaction: The activated chelator solution is added to the resin-bound peptide. The coupling reaction is allowed to proceed for a set time (e.g., 60 minutes), and may be assisted by ultrasound.[3]

  • Cleavage and Deprotection: The newly formed chelator-peptide conjugate is cleaved from the resin. Simultaneously, all acid-labile protecting groups (including the tert-butyl esters on the chelator and side-chain protecting groups on the peptide) are removed. A common cleavage cocktail for this is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95/2.5/2.5, v/v/v), with a reaction time of 3 hours.[3]

  • Purification: The final deprotected DOTAGA-peptide conjugate is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling with Gallium-68

Radiolabeling of DOTAGA-conjugated peptides with Gallium-68 (⁶⁸Ga) is a critical step for PET imaging applications. The process requires careful control of pH and temperature to achieve high radiochemical yields.[8][9]

This protocol is based on a common method for labeling DOTA-like conjugates.[10][11][12]

  • ⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • ⁶⁸Ga Trapping & Purification: The generator eluate is passed through a cation exchange cartridge (e.g., SCX). This traps the ⁶⁸Ga³⁺ while allowing impurities to pass through.[10][11]

  • Preparation of Reaction Solution: In a reaction vial, prepare a solution containing:

    • The DOTAGA-peptide conjugate (e.g., 25-35 nmol).

    • A suitable buffer, such as 1 M sodium acetate, to maintain a pH of 3.5-4.5.[10]

    • (Optional) A radical scavenger like ascorbic acid (e.g., 1.4% solution) to prevent radiolysis, especially for sensitive peptides.[10]

  • Elution into Reaction Vial: Elute the trapped ⁶⁸Ga³⁺ from the SCX cartridge directly into the reaction vial using a small volume of an appropriate eluent (e.g., 0.5 mL of a 5 M NaCl/HCl solution). The final pH of the reaction mixture should be between 3 and 4.[10][11]

  • Heating: Incubate the reaction mixture at an elevated temperature, typically between 85-95°C, for 8-12 minutes. Unlike some chelators that label efficiently at room temperature, DOTA and its derivatives generally require heating for rapid and complete ⁶⁸Ga incorporation.[8][9][13]

  • Quality Control: After incubation, perform quality control to determine radiochemical purity. This is commonly done using instant thin-layer chromatography (iTLC) or radio-HPLC.[10]

  • Final Formulation: Neutralize the final product with a suitable buffer (e.g., phosphate buffer) and pass it through a sterile filter (0.22 µm) into a sterile vial for administration.[10][11]

cluster_workflow Radiopharmaceutical Development Workflow Chelator This compound Precursor Conjugation 1. Conjugation (e.g., to Peptide on SPPS) Chelator->Conjugation Deprotection 2. Deprotection (TFA Cleavage) Conjugation->Deprotection Purified_Conj Purified DOTAGA-Peptide Conjugate Deprotection->Purified_Conj Radiolabeling 3. Radiolabeling (e.g., with 68Ga at 95°C) Purified_Conj->Radiolabeling QC 4. Quality Control (HPLC, iTLC) Radiolabeling->QC Final_Product [68Ga]Ga-DOTAGA-Peptide Radiopharmaceutical QC->Final_Product Studies 5. Preclinical Studies (In Vitro / In Vivo) Final_Product->Studies

General workflow for developing a DOTAGA-based radiopharmaceutical.

Quantitative Data and Performance Characteristics

The performance of a radiopharmaceutical is defined by its radiolabeling efficiency, stability, and biological activity. The tables below summarize key quantitative data for DOTAGA-based agents.

ConjugateRadionuclideMolar Activity (GBq/µmol)Radiochemical Yield (RCY)ConditionsReference
DOTAGA-OncoFAP⁶⁸Ga20 - 30>80%95°C, 5-10 min, automated synthesis[14]
DOTA-4-FBn-TN14003¹⁶⁸Gaup to 29.8 ± 3.172.5 ± 4.9% (isolated)Not specified[15]
DOTAGA-ffk(Sub-KuE)⁶⁸GaNot reported>95%Not specified[7]

¹Note: DOTA-4-FBn-TN14003 is a DOTA-conjugated peptide, included for comparison of achievable specific activities.

ConjugateRadionuclideStability MetricResultLipophilicity (logP)Reference
[⁶⁸Ga]Ga-DOTA-GA-TATE⁶⁸GaProtein-bound activity in human serum29.0 ± 3.5%Not reported[3]
[⁶⁸Ga]Ga-DOTAGA-ffk(Sub-KuE)⁶⁸GaNot reportedNot reported-3.6 ± 0.1[7]
[¹⁷⁷Lu]Lu-DOTAGA-ffk(Sub-KuE)¹⁷⁷LuNot reportedNot reported-3.9 ± 0.1[7]

The stability data for [⁶⁸Ga]Ga-DOTA-GA-TATE suggests a slightly higher degree of transchelation to serum proteins like transferrin compared to other chelators such as DOTA, NODA-GA, and CB-DO2A-GA tested under the same conditions.[3] In contrast, another study noted that [⁶⁷Ga]Ga-DOTAGAMᴮᵘ was the least stable among several DOTA and DO3A derivatives tested in murine plasma and against an apo-transferrin challenge, highlighting that the specific molecular context is critical.[16] Despite this, the overall high stability of Ga-DOTA complexes makes DOTAGA a valuable chelator for in vivo applications.[2][16]

ConjugateTargetIC₅₀ (nM)Assay ConditionsReference
Ga-DOTA-4-FBn-TN14003¹CXCR41.99 ± 0.31Competition assay vs ¹²⁵I-SDF-1α on Jurkat cells[15]
4-FBn-TN14003 (uncomplexed)¹CXCR44.07 ± 1.00Competition assay vs ¹²⁵I-SDF-1α on Jurkat cells[15]

¹Note: Data for a DOTA-conjugated peptide shows that the presence of the Gallium-DOTA complex had a negligible effect on binding affinity compared to the uncomplexed peptide.[15] This is a desired characteristic for any bifunctional chelator.

Conclusion

DOTA-GA(tBu)₄ is a versatile and effective bifunctional chelator for the development of targeted radiopharmaceuticals. Its key strengths lie in the ability to conjugate to biomolecules without compromising the chelating cavity, its capacity to stably complex a range of theranostically relevant radiometals, and its compatibility with established peptide synthesis and radiolabeling protocols. While radiolabeling with ⁶⁸Ga typically requires heating, the resulting radioconjugates demonstrate properties suitable for clinical translation. The slightly variable stability noted in some studies underscores the importance of empirical evaluation for each new radiopharmaceutical construct. Overall, DOTA-GA(tBu)₄ and its deprotected form, DOTAGA, remain a cornerstone in the design of novel agents for PET imaging and endoradiotherapy.

References

Understanding the Role of the Glutaric Acid Linker in DOTA-GA(tBu)4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the bifunctional chelator DOTA-GA(tBu)4, with a specific focus on the integral role of its glutaric acid (GA) linker. In the rapidly advancing field of radiopharmaceuticals, the design of chelating agents that can be efficiently conjugated to targeting biomolecules without compromising their biological activity or the stability of the radiometal complex is of paramount importance. This compound represents a significant tool in this endeavor, and a thorough understanding of its components is crucial for the development of novel diagnostic and therapeutic agents.

The Architecture of this compound: A Trifunctional Design

This compound is a derivative of the widely used macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its structure is thoughtfully designed with three key components:

  • The DOTA Macrocycle: This forms a stable cage for a variety of radiometals, including Gallium-68, Lutetium-177, and Actinium-225, which are used in PET imaging and targeted radionuclide therapy, respectively.

  • The Glutaric Acid (GA) Linker: A five-carbon dicarboxylic acid that is attached to the DOTA macrocycle. One of its carboxylic acid groups is used for this attachment, while the other is available for conjugation to a targeting biomolecule, such as a peptide or antibody.

  • Tert-butyl (tBu) Protecting Groups: These groups are attached to the carboxylic acid functionalities of the DOTA and glutaric acid moieties. They serve to prevent unwanted side reactions during the conjugation of the chelator to the biomolecule. These protecting groups are typically removed in the final step of conjugate synthesis.

cluster_DOTA DOTA Macrocycle cluster_arms cluster_linker Glutaric Acid Linker cluster_protecting Protecting Groups N1 N C1 C N1->C1 GA Glutaric Acid (Linker) N1->GA attachment N2 N C3 C N2->C3 A1 CH₂COOH N2->A1 N3 N C5 C N3->C5 A2 CH₂COOH N3->A2 N4 N C7 C N4->C7 A3 CH₂COOH N4->A3 C2 C C1->C2 C2->N2 C4 C C3->C4 C4->N3 C6 C C5->C6 C6->N4 C8 C C7->C8 C8->N1 tBu1 tBu A1->tBu1 protection tBu2 tBu A2->tBu2 protection tBu3 tBu A3->tBu3 protection tBu4 tBu GA->tBu4 protection

Diagram 1: Conceptual structure of this compound.

The Multifaceted Role of the Glutaric Acid Linker

The glutaric acid linker is not merely a passive spacer; it plays a critical role in defining the overall properties of the resulting radiopharmaceutical.

Spatial Separation and Preservation of Biological Activity

The primary function of the glutaric acid linker is to provide physical distance between the bulky, radiolabeled DOTA chelator and the targeting biomolecule. This separation is often crucial for preserving the native conformation and biological activity of the peptide or antibody, ensuring that its affinity for the target receptor is not sterically hindered. Studies have shown that the length and nature of the linker can significantly impact the receptor binding affinity of DOTA-conjugated peptides[1].

Modulation of Pharmacokinetics and Biodistribution

The physicochemical properties of the linker can influence the in vivo behavior of the radiopharmaceutical. The glutaric acid linker, being a short-chain dicarboxylic acid, can modify the hydrophilicity and overall charge of the conjugate. This can, in turn, affect its biodistribution and clearance pathways. For instance, comparative studies between different chelators have suggested that the presence of a glutaric acid moiety can lead to reduced accumulation in non-target organs such as the liver, and may result in higher bioavailability[2].

Impact on Radiolabeling Efficiency and Complex Stability

The point of attachment and the nature of the linker can influence the coordination environment of the DOTA macrocycle. The design of DOTA-GA, where the linker is attached to one of the acetate arms, is intended to have a minimal impact on the chelating properties of the DOTA cage. Indeed, studies comparing DOTA, DOTAGA (a DOTA-glutaric acid conjugate), and other chelators for radiolabeling with Actinium-225 have shown that DOTAGA conjugation can have the smallest impact on the binding affinity of the targeting antibody and can result in high radiochemical yields[3]. However, it has also been noted that for smaller metal ions, conjugation via a sidearm carboxylate might slightly impair the inherent ability of the DOTA to form a stable complex[4].

Quantitative Data Summary

The following tables summarize key quantitative data for DOTA-GA and similar DOTA-linker conjugates from various studies.

Table 1: Radiolabeling Efficiency and Conditions

ConjugateRadionuclideTemperature (°C)Time (min)Radiochemical Yield (%)Reference
DOTA-GA-TATE68Ga9510>95[5]
DOTAGA-OTSA101225Ac376058.2 ± 14.5[3]
DOTA-TATE68Ga9510-20>90[6]
DOTA-Peptide68Ga85-9512-16>95[7][8]

Table 2: In Vitro and In Vivo Stability

ConjugateConditionTimeStability (%)Reference
[68Ga]NODAGA-peptidePlasma (ex vivo)60 min42.1 ± 3.7[9]
[68Ga]DOTA-peptidePlasma (ex vivo)60 min1.2 ± 0.3[9]
[68Ga]NODAGA-peptidePlasma (in vivo)60 min2.1 ± 0.2[9]
[68Ga]DOTA-peptidePlasma (in vivo)60 min1.4 ± 0.3[9]
225Ac-DOTAGA-OTSA101Murine Serum7 days~90[3]

Table 3: Comparative Binding Affinity

ConjugateDissociation Constant (Kd) (nmol/L)Reference
Intact OTSA1010.15[3]
DOTA-OTSA1010.54[3]
DOTAGA-OTSA1010.28[3]
DO3A-OTSA1010.42[3]

Experimental Protocols

Synthesis of (R)-tBu4-DOTA-GA

A representative synthesis for a DOTA-GA derivative is outlined below, based on published methods[10][11].

  • Starting Material: (R)-2-aminoglutaric acid.

  • Diazotization: React the starting material with NaNO2 in aqueous HCl and dioxane.

  • Acid Chloride Formation: Treat the product with oxalyl chloride and DMF in DCM.

  • Tert-butylation: React with tBuOH and 2,6-lutidine in DCM.

  • Saponification: Use 1 M KOH in THF for selective hydrolysis.

  • Benzylation: React with benzyl bromide in DMF.

  • Mesylation: Treat with MsCl and DIPEA in DCM.

  • Alkylation: React with tert-butylbromoacetate in DMA with NaOAc.

  • Cyclen Conjugation: React the product with cyclen (or a suitable derivative) and K2CO3 in MeCN.

  • Deprotection: Remove the benzyl group via hydrogenation with Pd/C in MeOH to yield the final product.

Conjugation of this compound to a Peptide

The following is a general workflow for the conjugation of this compound to the N-terminus of a peptide via solid-phase peptide synthesis (SPPS).

start Start: Peptide on Solid Support deprotection Fmoc Deprotection (e.g., Piperidine in DMF) start->deprotection activation Activate this compound (e.g., HBTU, DIPEA in DMF) deprotection->activation conjugation Conjugate Activated Chelator to N-terminus of Peptide activation->conjugation cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) conjugation->cleavage purification Purification (e.g., HPLC) cleavage->purification end End: Purified DOTA-GA-Peptide purification->end

Diagram 2: Workflow for peptide conjugation.
Radiolabeling of a DOTA-GA-Peptide Conjugate with 68Ga

This protocol outlines the general steps for radiolabeling with 68Ga eluted from a 68Ge/68Ga generator.

elution Elute 68GaCl3 from 68Ge/68Ga Generator buffering Buffer Eluate to pH 3.5-4.5 (e.g., Sodium Acetate) elution->buffering addition Add DOTA-GA-Peptide Conjugate buffering->addition heating Heat Reaction Mixture (e.g., 95°C for 5-15 min) addition->heating purification Purification (Optional) (e.g., C18 Sep-Pak Cartridge) heating->purification qc Quality Control (e.g., Radio-TLC, Radio-HPLC) purification->qc final_product Sterile Filtration Final Radiopharmaceutical qc->final_product

Diagram 3: Workflow for 68Ga radiolabeling.

Conclusion

The glutaric acid linker in this compound is a critical component that extends its functionality beyond simple chelation. It serves as a versatile spacer that can preserve the biological activity of the targeting molecule, modulate the pharmacokinetic properties of the resulting radiopharmaceutical for improved in vivo performance, and allow for efficient radiolabeling with high stability. A thorough understanding of the role of this linker is essential for the rational design and development of next-generation targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications in oncology and other diseases. The strategic use of such bifunctional chelators will continue to be a cornerstone of innovation in nuclear medicine.

References

Methodological & Application

Application Notes and Protocols for DOTA-GA(tBu)4 Peptide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides with bifunctional chelators is a cornerstone in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy.[1][2] DOTA-GA(tBu)4 is a widely utilized chelating agent designed for the stable coordination of trivalent radiometals, such as Gallium-68 (⁶⁸Ga).[3] Its structure, featuring tert-butyl protected carboxylic acid groups, allows for convenient conjugation to the N-terminus of peptides, typically while the peptide is still on a solid-phase resin.[3] This document provides detailed protocols for the conjugation of this compound to peptides, subsequent purification, characterization, and an overview of a relevant biological signaling pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The peptide of interest is first synthesized on a solid support resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[4] This involves the sequential addition of Fmoc-protected amino acids to the growing peptide chain.

This compound Conjugation to Resin-Bound Peptide

This protocol details the conjugation of this compound to the N-terminus of a peptide synthesized on a solid-phase resin.

Materials:

  • Peptide-bound resin

  • This compound (CheMatech)[4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Deionized Water

  • Acetonitrile (ACN)

  • HPLC purification system

  • Mass spectrometer

Procedure:

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with a solution of 20% piperidine in DMF.[5]

  • Activation of this compound: In a separate vessel, this compound is activated. For every 1 equivalent of peptide on the resin, use the following molar equivalents of reagents:

    • 2.5 eq. of this compound

    • 2.45 eq. of HBTU

    • 5.0 eq. of DIPEA

    • Dissolve the reagents in DMF and allow to react for approximately 2 minutes.[4][5]

  • Conjugation Reaction: The activated this compound solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 60 minutes.[4][5] Some protocols suggest the use of ultrasound assistance during this step.[4]

  • Cleavage and Deprotection: The DOTA-conjugated peptide is cleaved from the resin, and the tert-butyl protecting groups are simultaneously removed. This is achieved by incubating the resin with a cleavage cocktail of TFA/TIS/H₂O (95/2.5/2.5, v/v/v) for 3 hours at room temperature.[4][5]

  • Purification: The crude peptide is purified by semi-preparative HPLC.[4][5]

HPLC Purification of DOTA-Conjugated Peptide

Equipment and Reagents:

  • Reversed-phase C18 HPLC column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A and 5% B).

  • Sample Injection: Dissolve the crude DOTA-peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile) and inject it onto the column.

  • Elution Gradient: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 70% Solvent B over 10-20 minutes.[5] The optimal gradient will depend on the specific peptide.

  • Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector (typically at 220 nm and 280 nm).

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified DOTA-peptide as a white solid.[5]

Characterization by Mass Spectrometry

The identity of the purified DOTA-conjugated peptide is confirmed by mass spectrometry, typically MALDI-TOF MS.[6]

Procedure:

  • Prepare a solution of the purified peptide.

  • Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

  • Spot the mixture onto the MALDI target plate and allow it to dry.

  • Acquire the mass spectrum and compare the observed molecular weight with the calculated mass of the DOTA-peptide conjugate.

Quantitative Data Summary

ParameterValue/RangeReference
Conjugation Reagents (Molar Equivalents)
This compound2.5 eq.[4][5]
HBTU2.45 eq.[4][5]
DIPEA5.0 eq.[4][5]
Reaction Conditions
Activation Time2 min[4][5]
Conjugation Time60 min[4][5]
Cleavage and Deprotection Time3 h[4][5]
Purification
MethodSemi-preparative HPLC[4][5]
ColumnReversed-phase C18
Mobile PhaseWater/Acetonitrile with 0.1% TFA
Characterization
MethodMALDI-TOF Mass Spectrometry[6]
Radiolabeling (Example with ⁶⁸Ga)
pH3.5 - 4.5[7]
Temperature95 °C[7]
Time5 min[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis & Conjugation cluster_purification Purification & Characterization cluster_application Application SPPS 1. Solid-Phase Peptide Synthesis Deprotection 2. N-terminal Fmoc Deprotection SPPS->Deprotection Peptide on resin Conjugation 4. Conjugation to Resin-Bound Peptide Deprotection->Conjugation Activation 3. This compound Activation Activation->Conjugation Activated Chelator Cleavage 5. Cleavage from Resin & Deprotection Conjugation->Cleavage DOTA-Peptide on resin HPLC 6. HPLC Purification Cleavage->HPLC Crude DOTA-Peptide MS 7. Mass Spectrometry Characterization HPLC->MS Purified DOTA-Peptide Radiolabeling 8. Radiolabeling (e.g., with ⁶⁸Ga) MS->Radiolabeling Characterized Conjugate

Caption: Experimental workflow for this compound peptide conjugation.

Somatostatin Receptor Signaling Pathway

DOTA-conjugated peptides, such as DOTA-TATE, are often designed to target specific cell surface receptors, like the somatostatin receptor (SSTR), which is overexpressed in many neuroendocrine tumors.[5] The binding of the peptide to the receptor triggers a signaling cascade that can be exploited for imaging and therapy.

sstr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR Somatostatin Receptor (SSTR) G_protein Gi Protein SSTR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CellCycle Cell Cycle Arrest PKA->CellCycle Regulation Apoptosis Apoptosis PKA->Apoptosis Induction DOTA_Peptide DOTA-Peptide (e.g., DOTA-TATE) DOTA_Peptide->SSTR Binding

Caption: Simplified Somatostatin Receptor signaling pathway.

References

Application Notes and Protocols for Radiolabeling Peptides with 68Ga using DOTA-GA(tBu)4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for positron emission tomography (PET) imaging, largely due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators and its favorable decay characteristics. The chelation of ⁶⁸Ga with peptides via bifunctional chelators, such as derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a cornerstone of modern radiopharmaceutical development. This document provides detailed application notes and protocols for the radiolabeling of peptides with ⁶⁸Ga using the specific chelator DOTA-GA(tBu)₄.

DOTA-GA(tBu)₄ is a derivative of DOTA that incorporates four tert-butyl protected glutamic acid moieties. These modifications can influence the pharmacokinetic properties of the resulting radiolabeled peptide. The general principle of labeling involves the formation of a stable complex between the ⁶⁸Ga³⁺ ion and the DOTA macrocycle conjugated to a peptide of interest. The following sections detail the necessary procedures, from peptide conjugation to quality control of the final radiopharmaceutical.

Experimental Protocols

Conjugation of DOTA-GA(tBu)₄ to a Peptide

This protocol outlines the steps for conjugating the DOTA-GA(tBu)₄ chelator to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).

Materials:

  • Peptide of interest with a free amine group

  • DOTA-GA(tBu)₄-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass spectrometer for product characterization

Procedure:

  • Dissolve the peptide in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Add 2-3 equivalents of DIPEA to the peptide solution to adjust the pH to approximately 8-9.

  • In a separate vial, dissolve 1.5-2 equivalents of DOTA-GA(tBu)₄-NHS ester in a minimal amount of anhydrous DMF or DMSO.

  • Add the DOTA-GA(tBu)₄-NHS ester solution to the peptide solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitor the reaction progress by analytical HPLC.

  • Upon completion, quench the reaction by adding water.

  • Purify the DOTA-GA(tBu)₄-peptide conjugate using preparative HPLC.

  • Confirm the identity of the product by mass spectrometry.

  • Lyophilize the purified conjugate and store it at -20°C or below.

Radiolabeling of DOTA-GA(tBu)₄-Peptide with ⁶⁸Ga

This protocol describes the manual radiolabeling of the DOTA-GA(tBu)₄-conjugated peptide with ⁶⁸Ga obtained from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 M HCl)

  • DOTA-GA(tBu)₄-peptide conjugate (5-20 nmol)

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile, metal-free reaction vial

  • Heating block or water bath

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) for purification

  • Ethanol

  • Sterile water for injection

  • Instant thin-layer chromatography (ITLC) or radio-HPLC for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • In a sterile reaction vial, add 5-20 nmol of the DOTA-GA(tBu)₄-peptide conjugate.

  • Add an appropriate volume of 1 M sodium acetate buffer to the reaction vial to achieve a final pH of 3.5-4.5.

  • Add the ⁶⁸GaCl₃ eluate (typically 200-1000 MBq) to the reaction vial.

  • Gently mix the solution and incubate at 95°C for 5-15 minutes.[1]

  • After incubation, allow the vial to cool to room temperature.

  • Purification (optional but recommended):

    • Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

    • Load the reaction mixture onto the conditioned C18 cartridge.

    • Wash the cartridge with sterile water (5-10 mL) to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-DOTA-GA(tBu)₄-peptide with a small volume (0.5-1 mL) of 50% ethanol in sterile water.

  • The final product is ready for quality control.

Quality Control of ⁶⁸Ga-DOTA-GA(tBu)₄-Peptide

Radiochemical Purity (RCP):

  • ITLC: Spot the sample on an ITLC strip and develop it with an appropriate mobile phase (e.g., 0.1 M citrate buffer, pH 5). The ⁶⁸Ga-labeled peptide should remain at the origin, while free ⁶⁸Ga will move with the solvent front. Calculate the RCP by measuring the radioactivity distribution on the strip.

  • Radio-HPLC: Inject an aliquot of the final product into an HPLC system equipped with a radioactivity detector. A common mobile phase system is a gradient of water and acetonitrile with 0.1% trifluoroacetic acid. The RCP is determined by integrating the peak corresponding to the radiolabeled peptide and expressing it as a percentage of the total radioactivity. A radiochemical purity of >95% is generally required for clinical use.[2]

Specific Activity: Calculate the specific activity by dividing the total radioactivity of the purified product by the total mass of the peptide used in the labeling reaction. The units are typically expressed as MBq/nmol or GBq/µmol.

Data Presentation

The following tables summarize typical quantitative data obtained during the radiolabeling of peptides with ⁶⁸Ga using DOTA-based chelators. These values can serve as a benchmark for the labeling of DOTA-GA(tBu)₄-peptides.

Table 1: Typical Radiolabeling Parameters and Outcomes for ⁶⁸Ga-DOTA-Peptides

ParameterTypical Value/RangeReference
Peptide Amount5 - 50 µg (5-20 nmol)[3]
⁶⁸Ga Activity200 - 1000 MBq
Reaction pH3.5 - 4.5[1][3]
Reaction Temperature85 - 100°C[1][4]
Reaction Time5 - 20 minutes[1][3]
Radiochemical Purity> 95%[2]
Specific Activity> 30 MBq/nmol[5]

Table 2: Comparison of Different Chelators for ⁶⁸Ga Labeling

ChelatorLabeling TemperatureLabeling TimeRelative Specific ActivityReference
DOTA90 - 100°C5 - 15 minModerate[6][7]
NOTARoom Temperature - 95°C5 - 10 minHigh[6][7]
TRAPRoom Temperature< 5 minVery High[6][7]

Note: While DOTA requires heating for efficient labeling, derivatives like NOTA and TRAP can achieve high labeling yields at room temperature.[6][7]

Visualizations

Radiolabeling_Workflow Radiolabeling Workflow for 68Ga-DOTA-GA(tBu)4-Peptide cluster_preparation Preparation cluster_labeling Labeling cluster_purification_qc Purification & QC Generator 68Ge/68Ga Generator ReactionVial Reaction Vial (pH 3.5-4.5) Generator->ReactionVial 68GaCl3 Peptide DOTA-GA(tBu)4-Peptide Peptide->ReactionVial Buffer Sodium Acetate Buffer Buffer->ReactionVial Heating Incubation (95°C, 5-15 min) ReactionVial->Heating Purification SPE Purification (C18 Cartridge) Heating->Purification QC Quality Control (ITLC/Radio-HPLC) Purification->QC FinalProduct Final Product (>95% RCP) QC->FinalProduct

Caption: Workflow for ⁶⁸Ga labeling of this compound-peptides.

Chelation_Mechanism Chelation of 68Ga by this compound-Peptide Ga 68Ga³⁺ Ion Complex [68Ga]-DOTA-GA(tBu)4-Peptide (Stable Complex) Ga->Complex DOTA_Peptide This compound-Peptide DOTA_Peptide->Complex Heat Heat (95°C) Heat->Complex Facilitates Reaction

Caption: Chelation of ⁶⁸Ga³⁺ by a this compound conjugated peptide.

Discussion and Conclusion

The radiolabeling of peptides with ⁶⁸Ga using DOTA-GA(tBu)₄ is a robust and reproducible method for the preparation of PET imaging agents. The protocols provided herein offer a comprehensive guide for researchers in this field. Key parameters that influence the labeling efficiency include the pH of the reaction mixture, the reaction temperature, and the molar ratio of the peptide conjugate to the radionuclide. For DOTA-based chelators, heating is generally required to achieve high radiochemical yields in a short amount of time.[1][3]

Purification of the final product using solid-phase extraction is a critical step to ensure high radiochemical purity by removing any unchelated ⁶⁸Ga. Quality control is mandatory to verify the identity and purity of the radiopharmaceutical before any in vitro or in vivo use.

While DOTA is a widely used and effective chelator for ⁶⁸Ga, other chelators such as NOTA and TRAP have been shown to offer advantages, including the ability to label at room temperature and achieve higher specific activities.[6][7] The choice of chelator will depend on the specific requirements of the peptide and the intended application.

These application notes provide a solid foundation for the successful development of novel ⁶⁸Ga-labeled peptide-based radiopharmaceuticals using DOTA-GA(tBu)₄ for a wide range of research and clinical applications.

References

Application Notes and Protocols for DOTA-GA(tBu)4 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOTA-GA(tBu)4 is a bifunctional chelating agent widely employed in the development of peptide-based radiopharmaceuticals for imaging and therapy.[1][2][3] Its structure incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) core, renowned for its ability to form highly stable complexes with various metal ions, including the medically relevant Gallium-68 (⁶⁸Ga).[1][3][4] The "GA" designation refers to a glutaric acid linker, which provides a handle for conjugation, while the four tert-butyl (tBu) protecting groups on the carboxylic acid functionalities prevent unwanted side reactions during solid-phase peptide synthesis (SPPS).[1][2]

These application notes provide detailed protocols for the use of this compound in Fmoc-based solid-phase peptide synthesis, from peptide chain elongation to the final cleavage and purification of the DOTA-conjugated peptide.

Chemical Properties and Advantages

This compound is specifically designed for seamless integration into standard Fmoc-SPPS workflows.[1] The tert-butyl esters are stable under the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but are readily cleaved under strongly acidic conditions (e.g., trifluoroacetic acid), which are also used to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups.[5]

Key Advantages:

  • Orthogonality: Compatible with standard Fmoc/tBu solid-phase peptide synthesis strategies.[5]

  • Site-Specific Conjugation: Allows for precise, site-specific labeling of peptides, typically at the N-terminus.[2]

  • High Stability of Metal Complexes: The resulting DOTA-GA-peptide conjugates form highly stable and kinetically inert complexes with radiometals, which is crucial for in vivo applications.[3][4]

  • Versatility: Can be used to chelate a variety of medically relevant metal ions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the activation mixture and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

    • To monitor reaction completion, perform a Kaiser test. If the test is positive (indicating free amines), extend the coupling time or repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Protocol 2: N-Terminal Conjugation of this compound

This protocol is performed after the final amino acid has been coupled and its Fmoc group has been removed.

Materials:

  • Peptidyl-resin with a free N-terminus

  • This compound

  • HBTU

  • DIPEA

  • DMF, peptide synthesis grade

Procedure:

  • Final Fmoc Deprotection:

    • Perform the Fmoc deprotection on the N-terminal amino acid of the fully assembled peptide as described in Protocol 1, step 2.

  • This compound Coupling:

    • In a separate vial, dissolve this compound (2.5 equivalents) and HBTU (2.45 equivalents) in DMF.[1]

    • Add DIPEA (5.0 equivalents) to the solution to activate the this compound.[1]

    • Immediately add the activated this compound solution to the deprotected peptidyl-resin.

    • Agitate the mixture for at least 1 hour. Ultrasound assistance can be used to facilitate the conjugation.[1]

    • Perform a Kaiser test to ensure the reaction has gone to completion.

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Dry the resin under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol describes the cleavage of the DOTA-GA-peptide from the resin and the simultaneous removal of the tert-butyl protecting groups.

Materials:

  • Dry DOTA-GA-peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) in a fume hood. Prepare this solution fresh.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dry resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 1 hour.

  • Isolation of Crude Peptide:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions corresponding to the desired product peak.

    • Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Lyophilization:

    • Combine the pure fractions and freeze them.

    • Lyophilize the frozen solution to obtain the final DOTA-GA-peptide as a white, fluffy powder.

Quantitative Data

The following tables summarize key quantitative data related to the performance of DOTA-GA conjugated peptides.

Table 1: ⁶⁸Ga-Labeling and Complex Stability of TATE Conjugates

Chelator-TATE ConjugateRadiolabeling Efficiency (%)Stability against DTPA Challenge (2h, % intact)
[⁶⁸Ga]Ga-DOTA-GA-TATE>95<94
[⁶⁸Ga]Ga-DOTA-TATE>95>98
[⁶⁸Ga]Ga-NODA-GA-TATE>95>98
[⁶⁸Ga]Ga-CB-DO2A-GA-TATE>95>98
(Data sourced from Damerow et al., ChemMedChem, 2023)[1]

Table 2: Hydrophilicity and Protein Binding of ⁶⁸Ga-labeled TATE Conjugates

Chelator-TATE Conjugatelog D(7.4)Protein-Bound Activity (%)
[⁶⁸Ga]Ga-DOTA-GA-TATE-4.11 ± 0.1129.0 ± 3.5
[⁶⁸Ga]Ga-DOTA-TATENot Reported19.7 ± 2.2
[⁶⁸Ga]Ga-NODA-GA-TATENot Reported16.9 ± 3.5
[⁶⁸Ga]Ga-CB-DO2A-GA-TATE-3.02 ± 0.0815.7 ± 3.6
(Data sourced from Damerow et al., ChemMedChem, 2023)[1]

Visualized Workflows

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Conjugation Chelator Conjugation cluster_Post_Synthesis Post-Synthesis Processing Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Repeat Repeat Steps 2 & 3 Amino_Acid_Coupling->Repeat for n-1 amino acids Repeat->Fmoc_Deprotection Final_Deprotection 4. Final N-terminal Fmoc Deprotection Repeat->Final_Deprotection DOTA_Coupling 5. This compound Coupling Final_Deprotection->DOTA_Coupling Cleavage 6. Cleavage & Deprotection DOTA_Coupling->Cleavage Purification 7. RP-HPLC Purification Cleavage->Purification Final_Product 8. Lyophilized DOTA-GA-Peptide Purification->Final_Product

Caption: Experimental workflow for SPPS of DOTA-GA-peptides.

This diagram illustrates the sequential process of synthesizing a peptide on a solid support, conjugating this compound to the N-terminus, and the subsequent cleavage, deprotection, and purification steps to yield the final product.

References

Application Notes and Protocols: A Step-by-Step Guide to DOTA-GA(tBu)4 Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conjugation of bifunctional chelators to monoclonal antibodies (mAbs) is a critical step in the development of antibody-radionuclide conjugates (ARCs) for diagnostic imaging (e.g., PET, SPECT) and targeted radiotherapy.[1][2] DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used macrocyclic chelator due to its ability to form stable complexes with a variety of radiometals, including therapeutic lanthanides like ¹⁷⁷Lu and ⁹⁰Y.[3][4]

This guide focuses on DOTA-GA(tBu)4, a derivative featuring a glutamic acid (GA) linker and tert-butyl (tBu) protecting groups on the carboxylic acid arms. The GA linker provides a spacer and a carboxylic acid handle for conjugation, while the tBu groups prevent the chelator's carboxylates from participating in the conjugation reaction and can modulate the overall charge and solubility of the intermediate conjugate.[5][6] The structure of this compound is designed for convenient conjugation, often to the N-terminus of peptides or other amine-containing biomolecules.[5]

This document provides a detailed, step-by-step protocol for the conjugation of this compound to antibodies, subsequent deprotection, and characterization of the final conjugate. The methodology is based on established principles of antibody modification, drawing from protocols for similar activated DOTA derivatives.[7][8]

Experimental Workflow for Antibody Conjugation

The overall process involves preparing the antibody, activating the chelator, performing the conjugation reaction, purifying the intermediate, removing the protecting groups, and finally, purifying and characterizing the final product.

G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_final Final Processing & Analysis Ab_Prep Antibody Buffer Exchange & Concentration Conjugation Conjugation Reaction (Antibody + Activated Chelator) Ab_Prep->Conjugation Chelator_Prep This compound Activation (e.g., NHS Ester Formation) Chelator_Prep->Conjugation Purification1 Purification of Conjugate (e.g., SEC or Dialysis) Conjugation->Purification1 Deprotection TFA-mediated Deprotection of tBu Groups Purification1->Deprotection Purification2 Final Purification & Formulation Deprotection->Purification2 Characterization Characterization (CAR, Integrity, Immunoreactivity) Purification2->Characterization

Caption: Experimental workflow for this compound conjugation to antibodies.

Detailed Experimental Protocol

This protocol outlines the conjugation of pre-activated this compound (as an N-hydroxysuccinimide, NHS, ester) to lysine residues on an antibody.

Materials and Reagents:
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound-NHS ester

  • Conjugation Buffer: 0.1 M sodium bicarbonate or HEPES buffer, pH 8.5-9.0 (metal-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1.5 M Hydroxylamine, pH 8.1[9]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification tools: Size Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis cassettes (e.g., 50 kDa MWCO)[10]

  • Deprotection Solution: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[6]

  • Final Formulation Buffer: e.g., 0.25 M Ammonium Acetate, pH 5.5

  • Standard analytical equipment for protein concentration measurement (e.g., NanoDrop) and analysis (HPLC, Mass Spectrometer)

Step 1: Antibody Preparation
  • Buffer Exchange: The antibody must be in an amine-free buffer (e.g., Tris, glycine will interfere with the reaction). Exchange the antibody into the Conjugation Buffer using a desalting column or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL. A higher concentration can improve conjugation efficiency.

  • Purity Check: Ensure the antibody solution is free of aggregates by SEC-HPLC.

Step 2: Conjugation Reaction
  • Reagent Preparation: Prepare a stock solution of this compound-NHS ester in anhydrous DMSO or DMF (e.g., at 10-20 mM) immediately before use, as NHS esters can hydrolyze in the presence of moisture.[3]

  • Molar Ratio: The ratio of chelator to antibody is critical and must be optimized. A starting point is a 10- to 50-fold molar excess of the this compound-NHS ester over the antibody.[4][10]

  • Reaction Setup: Add the calculated volume of the this compound-NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent (DMSO/DMF) should ideally be below 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 1 hour at 37°C.[4][9] Conjugation conditions should be relatively mild to preserve the antibody's structure.[2][7]

Step 3: Quenching the Reaction
  • To stop the conjugation reaction and hydrolyze any remaining reactive NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM.[9]

  • Incubate for an additional 30-60 minutes at room temperature.[9]

Step 4: Purification of the this compound-Antibody Conjugate
  • Remove unreacted chelator and byproducts using a desalting column (like a PD-10 column) or extensive dialysis against a suitable buffer (e.g., PBS or 0.25 M Ammonium Acetate). This purification step is crucial for obtaining accurate characterization and efficient subsequent radiolabeling.[7]

Step 5: Deprotection of Tert-Butyl Groups

Caution: This step involves strong acid and must be carefully optimized to prevent antibody denaturation.

  • Lyophilize the purified conjugate to remove water.

  • Add the cold Deprotection Solution (TFA/TIS/H₂O) to the lyophilized powder.

  • Incubate on ice for 1-2 hours. The exact time should be minimized and optimized for the specific antibody.

  • Remove the TFA by rotary evaporation or by precipitating the protein with cold ether and centrifuging.

  • Immediately redissolve the antibody-DOTA conjugate pellet in a suitable buffer.

Step 6: Final Purification and Formulation
  • Perform a final buffer exchange using a desalting column or dialysis into the desired storage buffer (e.g., 0.25 M Ammonium Acetate, pH 5.5, or PBS, pH 7.4) to remove residual TFA and prepare for radiolabeling.

  • Sterile-filter the final product through a 0.22 µm filter.

Chemical Reaction Scheme

The conjugation process involves the formation of a stable amide bond between the antibody's lysine amines and the activated chelator, followed by the acidic removal of the tBu protecting groups.

G cluster_products Ab Antibody-NH2 (Lysine Residue) plus1 + Chelator This compound-NHS Conjugate_Protected Antibody-NH-CO-DOTA-GA(tBu)4 Chelator->Conjugate_Protected Conjugation pH 8.5-9.0 Conjugate_Final Antibody-NH-CO-DOTA-GA Conjugate_Protected->Conjugate_Final Deprotection (TFA) plus2 +

Caption: Reaction scheme of antibody conjugation and deprotection.

Characterization of the Antibody-DOTA Conjugate

After synthesis, the conjugate must be thoroughly characterized to ensure quality and consistency.

Parameter Method Purpose Typical Result
Chelator-to-Antibody Ratio (CAR) Mass Spectrometry (MALDI-TOF or ESI-MS)[3][11]To determine the average number of DOTA molecules conjugated per antibody.2-8 chelators per antibody. Lysine conjugation often yields a heterogeneous mixture.[11][12]
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)[11]To assess the presence of aggregates or fragments resulting from the conjugation process.>95% monomeric peak.
Integrity SDS-PAGE (reduced and non-reduced)To confirm that the antibody's heavy and light chains have not fragmented.Bands corresponding to intact heavy and light chains (reduced) or the full antibody (non-reduced).
Immunoreactivity ELISA or Flow CytometryTo ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[10]Binding affinity (EC50 or KD) should be comparable to the unconjugated antibody.

Quantitative Data Summary for DOTA Conjugation

The following table summarizes typical reaction conditions and outcomes for conjugating DOTA derivatives to antibodies, which can serve as a starting point for optimization.

Antibody Chelator Derivative Molar Ratio (Chelator:Ab) Reaction Conditions Avg. CAR Reference
Rituximab (BioSim)p-SCN-Bn-DOTA50:1pH 8.0-9.0, RT, 2h4.25 ± 1.04[10]
1C1m-Fcp-SCN-Bn-DOTA5:1 to 50:1pH 9.0, 37°C, 1h1 to 11[4]
TrastuzumabDOTA-NHS5:1RT2.9[13]
sdAb A1-Hisp-SCN-Bn-DOTA50:1pH 9.0, RT1.3[14]
Various mAbsDOTA-NHS30:1 to 80:1pH 7.5, 4°C, 24hNot specified[8]
hLL2-IgGActivated DOTA45:1pH 8.24, RT, 2hNot specified[9]

Disclaimer: This protocol is a general guideline. All steps, particularly molar ratios, reaction times, and deprotection conditions, must be optimized for each specific antibody to ensure the integrity of the final product and achieve the desired chelator-to-antibody ratio.

References

Application Notes and Protocols for DOTA-GA(tBu)4 in PET Imaging of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted radiopharmaceuticals is a cornerstone of precision medicine in oncology. Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that, when combined with specific targeting vectors, can visualize and quantify biological processes at the cellular and molecular level. The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has emerged as a critical component in the design of these PET tracers. Its ability to form stable complexes with various radiometals, particularly the generator-produced Gallium-68 (⁶⁸Ga), makes it an ideal scaffold for the development of PET imaging agents.

This document provides detailed application notes and protocols for the use of DOTA-GA(tBu)4 (a protected form of DOTA often used in synthesis) in the context of developing targeted PET imaging agents for cancer. We will cover the synthesis of DOTA-conjugated peptides, radiolabeling procedures, and in vitro and in vivo evaluation methods.

Applications in Cancer PET Imaging

DOTA-conjugated molecules, particularly peptides, have been extensively used to target a variety of cancer-associated biomarkers. The choice of the targeting peptide dictates the specific application. Here are some prominent examples:

  • Neuroendocrine Tumors (NETs): DOTA-conjugated somatostatin analogues like DOTA-TATE and DOTA-NOC target somatostatin receptors (SSTRs) that are overexpressed on NET cells. ⁶⁸Ga-DOTA-TATE PET/CT is a well-established clinical tool for the diagnosis, staging, and monitoring of NETs.

  • Prostate Cancer: Ligands targeting the prostate-specific membrane antigen (PSMA), when conjugated with DOTA, allow for sensitive imaging of prostate cancer lesions.

  • Angiogenesis Imaging: Peptides containing the Arg-Gly-Asp (RGD) motif can target αvβ3 integrin, a key player in tumor angiogenesis. ⁶⁸Ga-DOTA-RGD peptides are used to visualize and quantify the extent of new blood vessel formation in tumors.

  • HER2-Positive Cancers: Peptides that bind to the Human Epidermal Growth Factor Receptor 2 (HER2) can be labeled with ⁶⁸Ga via DOTA for imaging HER2-positive breast cancer and other malignancies.[1][2]

  • Fibroblast Activation Protein (FAP) Imaging: DOTA-conjugated FAP inhibitors (FAPI) are used to image cancer-associated fibroblasts, which are abundant in the stroma of many tumor types.

Quantitative Data Summary

The following tables summarize key quantitative data for various ⁶⁸Ga-DOTA-conjugated peptides used in cancer PET imaging. This data allows for a comparative assessment of their performance.

Table 1: In Vitro Binding Affinity of ⁶⁸Ga-DOTA-Peptides

Peptide ConjugateTargetCancer Cell LineIC50 (nM)
Ga(III)-DOTA-E-c(RGDfK)αvβ3 IntegrinSK-RC-5223.9 ± 1.22[3]
Ga(III)-DOTA-E-[c(RGDfK)]₂αvβ3 IntegrinSK-RC-528.99 ± 1.20[3]
Ga(III)-DOTA-E{E[c(RGDfK)]₂}₂αvβ3 IntegrinSK-RC-521.74 ± 1.18[3]
⁶⁸Ga-DOTA-(Ser)₃-LTVSPWYHER2U-87 MGK D = 5.5 ± 2.4[4]
WL12PD-L1hPD-L1~23[5]
In(III)-DOTA-NOCSSTR2, 3, 5AR4-2Jsstr2: 2.9 ± 0.1[6]

Table 2: In Vivo Tumor Uptake of ⁶⁸Ga-DOTA-Peptides in Xenograft Models

Peptide ConjugateCancer ModelTumor Uptake (%ID/g at 1h p.i.)
⁶⁸Ga-DOTA-E-c(RGDfK)SK-RC-52 renal cell carcinoma3.30 ± 0.30 (at 2h p.i.)[3]
⁶⁸Ga-DOTA-E-[c(RGDfK)]₂SK-RC-52 renal cell carcinoma5.24 ± 0.27 (at 2h p.i.)[3]
⁶⁸Ga-DOTA-E{E[c(RGDfK)]₂}₂SK-RC-52 renal cell carcinoma7.11 ± 0.67 (at 2h p.i.)[3]
⁶⁸Ga-DOTA-RGDM21 melanoma (αvβ3 positive)2.9 ± 0.3[7]
⁶⁸Ga-DOTA-RGDM21-L melanoma (αvβ3 negative)0.8 ± 0.1[7]
[⁶⁸Ga]P6 (HER2-targeting)BT474 (HER2-positive)0.98 ± 0.22[1][2]
[⁶⁸Ga]P6 (HER2-targeting)MDA-MB-231 (HER2-negative)0.51 ± 0.08[1][2]
[⁶⁸Ga]WL12 (PD-L1 targeting)hPD-L1 tumor11.56 ± 3.18[5]
[⁶⁸Ga]WL12 (PD-L1 targeting)MDAMB231 tumor4.97 ± 0.8[5]

Table 3: Biodistribution of ⁶⁸Ga-DOTA-NOC in Normal Organs of NET Patients (SUVmax)

OrganMean SUVmax ± SD
Pituitary Gland2.6 ± 1.3[8][9]
Thyroid3.4 ± 1.4[8][9]
Liver6.9 ± 2.0[8][9]
Spleen22.0 ± 10.0[8][9]
Adrenal Glands6.0 ± 2.5[8][9]
Kidneys12.9 ± 3.8[8][9]
Blood Pool2.6 ± 1.2[8][9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of DOTA-Conjugated Peptides

This protocol describes a general method for the synthesis of DOTA-conjugated peptides on a solid support, often utilizing a protected form of DOTA such as DOTA-tris(tBu)ester.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • DOTA-tris(tBu)ester

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine in Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O)

  • Solvents: DMF, Dichloromethane (DCM)

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially according to the peptide sequence. Use a 4-fold molar excess of the amino acid, activated with a coupling reagent like HBTU in the presence of DIPEA.

  • DOTA Conjugation: After the final amino acid is coupled and its Fmoc group is removed, conjugate the DOTA-tris(tBu)ester. Dissolve a 3-fold molar excess of DOTA-tris(tBu)ester and a coupling reagent in DMF, add DIPEA, and add the mixture to the resin. Allow the reaction to proceed for 2-4 hours.

  • Cleavage and Deprotection: Wash the resin thoroughly with DMF and DCM and dry. Cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu esters on DOTA) by treating with a TFA cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the DOTA-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Protocol 2: ⁶⁸Ga Radiolabeling of DOTA-Peptides

This protocol outlines the manual radiolabeling of DOTA-conjugated peptides with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-conjugated peptide

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak light cartridge

  • Ethanol

  • Sterile 0.22 µm filter

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Generator Elution: Elute the ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

  • Reaction Mixture Preparation: In a sterile reaction vial, add the DOTA-conjugated peptide (typically 10-50 µg).

  • Buffering: Add sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.5.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Heat the mixture at 95°C for 5-10 minutes.

  • Purification (if necessary): After cooling, the reaction mixture can be purified using a C18 Sep-Pak cartridge. Condition the cartridge with ethanol and then water. Load the reaction mixture onto the cartridge. Wash the cartridge with water to remove unreacted ⁶⁸Ga. Elute the ⁶⁸Ga-DOTA-peptide with a small volume of ethanol, followed by sterile saline.

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: Determine the radiochemical purity of the ⁶⁸Ga-DOTA-peptide using radio-TLC or radio-HPLC. A purity of >95% is typically required for in vivo use.

Protocol 3: In Vitro Cell Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (IC50) of a DOTA-conjugated peptide.

Materials:

  • Cancer cell line expressing the target receptor

  • ⁶⁸Ga-labeled DOTA-peptide

  • Unlabeled ("cold") DOTA-peptide at various concentrations

  • Binding buffer (e.g., PBS with 1% BSA)

  • Gamma counter

  • Multi-well plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Assay Setup: On the day of the experiment, wash the cells with binding buffer.

  • Competitive Binding: Add a constant concentration of the ⁶⁸Ga-labeled DOTA-peptide to each well. To separate wells, add increasing concentrations of the unlabeled DOTA-peptide. Include wells with only the radiolabeled peptide (total binding) and wells with a large excess of the unlabeled peptide (non-specific binding).

  • Incubation: Incubate the plates at 37°C for 1 hour.

  • Washing: After incubation, aspirate the medium and wash the cells three times with cold binding buffer to remove unbound radioactivity.

  • Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH). Collect the lysate from each well and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the logarithm of the unlabeled peptide concentration. Determine the IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled peptide.

Protocol 4: In Vivo PET Imaging and Biodistribution in a Xenograft Model

This protocol outlines the procedure for evaluating the in vivo tumor-targeting properties of a ⁶⁸Ga-DOTA-peptide in a mouse model.

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • Cancer cell line for xenograft implantation

  • ⁶⁸Ga-DOTA-peptide

  • Small animal PET/CT scanner

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

Procedure:

  • Tumor Xenograft Model: Subcutaneously inject the cancer cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Radiotracer Injection: Anesthetize the tumor-bearing mice. Inject a known amount of the ⁶⁸Ga-DOTA-peptide (typically 3-7 MBq) via the tail vein.

  • PET/CT Imaging: At a predetermined time point (e.g., 1 hour post-injection), acquire PET/CT images of the anesthetized mice.

  • Biodistribution Study: Immediately after imaging, euthanize the mice. Dissect major organs and the tumor.

  • Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter. Also, measure the radioactivity of the injected dose standard.

  • Data Analysis: Calculate the uptake in each organ and the tumor as the percentage of the injected dose per gram of tissue (%ID/g). Analyze the PET images to visualize the tumor uptake and clearance from other organs.

Visualizations

Experimental_Workflow_for_DOTA_Peptide_PET_Agent_Development cluster_synthesis Peptide Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation SPPS Solid-Phase Peptide Synthesis DOTA_Conj DOTA-tris(tBu)ester Conjugation SPPS->DOTA_Conj Cleavage Cleavage & Deprotection DOTA_Conj->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Labeling ⁶⁸Ga Labeling Reaction Characterization->Labeling Ga68_Elution ⁶⁸Ge/⁶⁸Ga Generator Elution Ga68_Elution->Labeling QC Radio-TLC/HPLC for Radiochemical Purity Labeling->QC Binding_Assay Competitive Binding Assay (IC50 Determination) QC->Binding_Assay Injection Radiotracer Injection QC->Injection Animal_Model Tumor Xenograft Model Animal_Model->Injection PET_Imaging PET/CT Imaging Injection->PET_Imaging Biodistribution Biodistribution Study (%ID/g Calculation) PET_Imaging->Biodistribution

Caption: Workflow for the development and evaluation of a ⁶⁸Ga-DOTA-peptide PET imaging agent.

Radiolabeling_Workflow start Start generator Elute ⁶⁸GaCl₃ from ⁶⁸Ge/⁶⁸Ga Generator start->generator reaction Add ⁶⁸GaCl₃ to Vial Heat at 95°C for 5-10 min generator->reaction prepare_vial Prepare Reaction Vial: DOTA-Peptide + Buffer prepare_vial->reaction purify Purify using C18 Cartridge (Optional) reaction->purify sterilize Sterile Filtration (0.22 µm) purify->sterilize qc Quality Control: Radiochemical Purity >95% sterilize->qc end Final Product for Injection qc->end

Caption: Step-by-step workflow for the ⁶⁸Ga-radiolabeling of a DOTA-conjugated peptide.

References

Application Notes & Protocols for D.O.T.A.-GA(tBu)4 in Targeted Imaging Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DOTA-GA(tBu)4 is a bifunctional chelating agent integral to the development of targeted radiopharmaceuticals for molecular imaging and therapy.[1] It features a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle, which forms highly stable complexes with a variety of diagnostic and therapeutic radionuclides, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), Indium-111 (¹¹¹In), and Yttrium-90 (⁹⁰Y).[2] The chelator is functionalized with a glutamic acid (GA) linker, providing a carboxylic acid for covalent attachment to targeting biomolecules such as peptides and antibodies.[1][3] The four carboxylic acid groups of the DOTA cage are protected by tert-butyl (tBu) esters, which allows for straightforward conjugation chemistry, particularly during solid-phase peptide synthesis (SPPS), followed by deprotection under acidic conditions.[3] These features make this compound a versatile platform for creating targeted imaging agents for PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography), as well as for targeted radionuclide therapy.

Application Notes

Principle of Action

The core principle involves a modular design. A targeting vector (e.g., a peptide or antibody that binds to a specific cancer-related receptor) is conjugated to DOTA-GA. After radiolabeling the DOTA cage with a suitable radionuclide, the resulting radiopharmaceutical is administered. The targeting vector guides the radionuclide to the tissue of interest, allowing for non-invasive imaging of biological processes or delivery of a therapeutic radiation dose.

Key Advantages of this compound
  • Versatile Radionuclide Chelation: The DOTA macrocycle stably chelates a wide range of trivalent radiometals, enabling its use for both diagnostic imaging (e.g., ⁶⁸Ga for PET) and targeted therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).[2][4]

  • Facilitated Conjugation: The glutamic acid linker provides a convenient handle for conjugation to the N-terminus of peptides or other amine-containing biomolecules using standard coupling chemistry.[1][3]

  • Compatibility with SPPS: The tert-butyl protecting groups are stable during standard solid-phase peptide synthesis (SPPS) and are readily removed simultaneously with peptide cleavage from the resin, streamlining the synthesis of DOTA-peptide conjugates.[3][5]

  • Favorable Pharmacokinetics: The hydrophilicity of the DOTA-GA moiety can improve the pharmacokinetic profile of the resulting imaging agent, potentially leading to lower non-specific uptake and faster clearance.[6][7]

G cluster_0 Phase 1: Conjugate Synthesis cluster_1 Phase 2: Radiopharmaceutical Preparation cluster_2 Phase 3: Preclinical Evaluation Vector Targeting Vector (Peptide/Antibody) Conjugation Conjugation & Deprotection Vector->Conjugation Chelator This compound Chelator->Conjugation Product Vector-DOTA-GA Conjugate Conjugation->Product Radiolabeling Radiolabeling Product->Radiolabeling Radionuclide Radionuclide (e.g., ⁶⁸Ga³⁺) Radionuclide->Radiolabeling FinalAgent Targeted Imaging Agent Radiolabeling->FinalAgent QC In Vitro QC (Stability, Affinity) FinalAgent->QC Imaging In Vivo Studies (PET/SPECT, Biodistribution) QC->Imaging

Workflow for developing targeted imaging agents.

Quantitative Data Summary

The performance of DOTA-GA based imaging agents is assessed through several quantitative parameters. The tables below summarize representative data from published studies.

Table 1: Radiolabeling Efficiency and Specific Activity

Precursor Radionuclide Precursor Amount Labeling Conditions Radiochemical Yield (RCY) Specific Activity Reference
DOTAGA-PSMA Inhibitor ⁶⁸Ga 3 nmol pH 3.5-4.5, 95°C, 5 min ≥95% 80-120 GBq/μmol [6]
DOTA-TATE ⁶⁸Ga 20.9 nmol (30 µg) pH ~4.0, 95°C, 8 min 84.4% ± 1.2% 44.0 ± 0.9 MBq/nmol [8]

| DOTA-tetrazine | ⁶⁸Ga | 1 mg/mL solution | pH 6, 90°C, 15 min | >95% | Not Reported |[9] |

Table 2: In Vitro Characterization of Conjugates

Compound Target Affinity (IC₅₀) Lipophilicity (LogD) Reference
[⁶⁸Ga]Ga-DOTA-C-glyco-c(RGDfK) αvβ3 Integrin 42 nM -3.71 [7]
[⁶⁸Ga]Ga-DOTA-AeK Bacterial Cell Wall Not Applicable -1.08 [10]

| [⁶⁸Ga]DOTAGA-ffk(Sub-KuE) | PSMA | Lower than DOTA variant | -3.6 ± 0.1 |[6] |

Table 3: Representative In Vivo Biodistribution Data

Compound Animal Model Organ/Tissue Uptake (%ID/g ± SD) Time Point Reference
[¹¹¹In]In-DO3A-BODIPY-Tz-TCO-trastuzumab SKOV-3 Tumor Mice Tumor 21.2 ± 5.6 6 days [11]
[¹⁷⁷Lu]Lu-DOTA-PEG₄-LLP2A B16F10 Tumor Mice Tumor 31.5 ± 7.8 4 hours [4]

| [⁶⁸Ga]Ga-DOTA-PEG₁₁-Tz (Pretargeted) | LS174 Tumor Mice | Tumor | 5.8 | Not specified |[12] |

Experimental Protocols

Protocol 1: Conjugation to Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the coupling of DOTA-GA(tBu)₄ to the N-terminus of a peptide on a solid-phase resin.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide)

  • DOTA-GA(tBu)₄

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Methodology:

  • Peptide Synthesis: Assemble the peptide sequence on the resin using standard automated or manual Fmoc-SPPS protocols.[3]

  • Final Fmoc Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Chelator Activation: In a separate vial, dissolve DOTA-GA(tBu)₄ (2.5 eq.), HBTU (2.45 eq.), and DIPEA (5.0 eq.) in DMF. Allow the mixture to pre-activate for 2 minutes.[3]

  • Conjugation: Add the activated chelator solution to the resin-bound peptide. Agitate the reaction vessel for 60-120 minutes. Ultrasound assistance can be used to improve coupling efficiency.[3]

  • Washing: Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to simultaneously cleave the peptide from the resin and remove the tBu protecting groups from the chelator and amino acid side chains.[3]

  • Purification: Precipitate the crude peptide-DOTA conjugate in cold diethyl ether. Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

G start Resin-Bound Peptide (N-terminus deprotected) act Activate this compound (HBTU, DIPEA in DMF) start->act couple Couple to Resin (60-120 min) start->couple act->couple wash Wash Resin couple->wash cleave Cleave & Deprotect (TFA Cocktail) wash->cleave purify Purify by RP-HPLC cleave->purify end Purified Peptide-DOTA Conjugate purify->end G cluster_input Reactants cluster_conditions Conditions peptide Peptide-DOTA Conjugate reaction Complexation Reaction peptide->reaction ga ⁶⁸Ga³⁺ in buffer ga->reaction ph pH 3.5 - 4.5 temp 95°C, 5-10 min product [⁶⁸Ga]Ga-Peptide-DOTA reaction->product >95% RCP

References

DOTA-GA(tBu)4 bifunctional chelator for 90Y radiotherapy applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: DOTA-GA(tBu)₄ for ⁹⁰Y Radiotherapy

Introduction

The bifunctional chelator DOTA-GA(tBu)₄ is a derivative of the widely used macrocycle DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). It is designed for the stable chelation of trivalent radiometals, such as Yttrium-90 (⁹⁰Y), for applications in targeted radionuclide therapy. The glutamic acid (GA) linker provides a reactive site for conjugation to biomolecules like peptides and antibodies, while the tert-butyl (tBu) protecting groups on the carboxylic acid arms prevent premature chelation and facilitate controlled conjugation.[1] Once conjugated and deprotected, the DOTA-GA moiety forms a highly stable complex with ⁹⁰Y, which is crucial for minimizing the release of the radionuclide in vivo and reducing off-target toxicity.[2][3] ⁹⁰Y is a pure beta-emitter, making it an excellent candidate for therapeutic applications.

Key Features of DOTA-GA(tBu)₄:

  • Bifunctional Nature: Allows for covalent attachment to targeting molecules (peptides, antibodies, small molecules) via its glutamic acid linker.

  • Protected Carboxyl Groups: The four tert-butyl esters prevent the carboxylic acid groups from interfering with the conjugation reaction and protect the chelating cavity.

  • High Chelation Stability: Once deprotected, the DOTA macrocycle forms exceptionally stable complexes with ⁹⁰Y, which is critical for in vivo applications.[4]

  • Versatility: Can be used for labeling with a variety of trivalent radiometals for both therapeutic (e.g., ⁹⁰Y, ¹⁷⁷Lu) and diagnostic (e.g., ⁶⁸Ga, ¹¹¹In) purposes.[5]

Quantitative Data Summary

While specific quantitative data for ⁹⁰Y-DOTA-GA(tBu)₄ conjugates are not extensively published, the performance is expected to be in line with other DOTA-peptide conjugates. The tables below summarize typical parameters based on published data for ⁹⁰Y-DOTA-peptide systems.

Table 1: General Properties of DOTA-GA(tBu)₄

Property Value
Chemical Formula C₃₅H₆₄N₄O₁₀
Molecular Weight 700.90 g/mol
Appearance White Powder

| Solubility | Soluble in organic solvents (DMF, NMP) |

Table 2: Typical Radiolabeling Parameters for ⁹⁰Y-DOTA-Conjugates

Parameter Recommended Condition/Value Reference
pH 4.0 - 4.5 [5]
Temperature 80 - 100 °C [5]
Reaction Time 20 - 30 minutes [5]
Molar Ratio (Chelator:⁹⁰Y) Minimal molar excess of chelator [5]
Buffer 0.5 M Ammonium Acetate or Sodium Acetate [6]
Achievable Specific Activity ~0.5 GBq/nmol [6]

| Radiochemical Purity | >95% |[7] |

Experimental Workflows and Protocols

Logical Workflow for Radiopharmaceutical Preparation

The overall process involves a multi-step workflow from the initial conjugation to the final quality control of the radiolabeled product.

G cluster_0 Step 1: Bioconjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Radiolabeling & Purification A DOTA-GA(tBu)₄ C Activation & Coupling (e.g., HBTU/DIPEA) A->C B Targeting Molecule (Peptide/Antibody) B->C D Protected Conjugate: Target-GA(tBu)₄-DOTA C->D E Treat with TFA D->E D->E F Purified Conjugate: Target-GA-DOTA E->F H Radiolabeling Reaction (pH 4-4.5, 80-100°C) F->H F->H G ⁹⁰YCl₃ G->H I [⁹⁰Y]Y-DOTA-GA-Target H->I J Purification (e.g., C18 Sep-Pak) I->J K Final Product J->K

Caption: Overall workflow from conjugation to the final radiolabeled product.

Protocol 1: Conjugation of DOTA-GA(tBu)₄ to a Peptide

This protocol describes the solution-phase conjugation of the chelator to a peptide with a free amine group (e.g., the N-terminus).

Materials:

  • DOTA-GA(tBu)₄

  • Peptide with a single free amine for conjugation

  • N,N-Dimethylformamide (DMF), anhydrous

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reversed-phase HPLC for purification

  • Mass Spectrometer for analysis

Procedure:

  • Dissolution: Dissolve the peptide in anhydrous DMF.

  • Activation of Chelator: In a separate vial, dissolve DOTA-GA(tBu)₄ (1.5 equivalents relative to the peptide), HBTU (1.45 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF. Allow the activation to proceed for 5-10 minutes at room temperature.

  • Conjugation Reaction: Add the activated chelator solution to the peptide solution. Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using LC-MS to confirm the formation of the desired conjugate.

  • Quenching & Purification: Once the reaction is complete, quench any remaining activated chelator by adding a small amount of water. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product (the protected DOTA-GA(tBu)₄-peptide conjugate) using preparative reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by analytical HPLC and Mass Spectrometry. Lyophilize the pure fractions and store at -20°C or below.

Protocol 2: Deprotection of Tert-Butyl Groups

The tert-butyl protecting groups must be removed to allow for radiometal chelation.

Materials:

  • Lyophilized DOTA-GA(tBu)₄-peptide conjugate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Dichloromethane (DCM) or Water

  • Diethyl ether, cold

  • Reversed-phase HPLC for purification

Procedure:

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% Water, and 2.5% TIS.

  • Deprotection Reaction: Dissolve the protected conjugate in the cleavage cocktail. Stir at room temperature for 2-3 hours.

  • Precipitation: Precipitate the deprotected peptide conjugate by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

  • Pelleting: Centrifuge the suspension to pellet the crude deprotected product. Decant the ether.

  • Washing: Wash the pellet 2-3 times with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the dried pellet in a water/acetonitrile mixture and purify by preparative HPLC.

  • Final Product: Lyophilize the pure fractions to obtain the final DOTA-GA-peptide conjugate. Store at -20°C or below.

Protocol 3: Radiolabeling with Yttrium-90

This protocol outlines the chelation of ⁹⁰Y to the deprotected DOTA-GA-peptide conjugate. All procedures should be performed in a lead-shielded hot cell, following appropriate radiation safety guidelines.

G A 1. Prepare Reaction Vial B Add DOTA-GA-Peptide (in metal-free water) A->B C Add Acetate Buffer (to achieve pH 4.0-4.5) B->C D Add ⁹⁰YCl₃ solution (in 0.04 M HCl) C->D E 2. Incubate D->E F Heat at 80-100°C for 20-30 min E->F G 3. Quench & Purify F->G H Cool to RT. Add DTPA or EDTA to complex free ⁹⁰Y G->H I Purify using C18 Sep-Pak cartridge H->I J 4. Final Formulation I->J K Elute with Ethanol/Saline. Pass through 0.22 µm filter. J->K

Caption: Step-by-step workflow for the radiolabeling of a DOTA-conjugate with ⁹⁰Y.

Materials:

  • Deprotected DOTA-GA-peptide conjugate, dissolved in metal-free water

  • ⁹⁰YCl₃ in dilute HCl (e.g., 0.04 M)

  • Ammonium acetate or sodium acetate buffer (0.5 M, pH ~5.5), metal-free

  • DTPA (diethylenetriaminepentaacetic acid) solution (e.g., 50 mM)

  • Heating block or water bath

  • C18 Sep-Pak light cartridge (or equivalent) for purification

  • Ethanol, pharmaceutical grade

  • Saline (0.9% NaCl), sterile

  • 0.22 µm sterile filter

Procedure:

  • Preparation: In a sterile, pyrogen-free reaction vial, add the DOTA-GA-peptide solution (typically 10-50 nmol).

  • Buffering: Add an appropriate volume of acetate buffer to bring the final reaction pH to between 4.0 and 4.5.

  • Radionuclide Addition: Carefully add the desired activity of ⁹⁰YCl₃ to the vial. Gently mix.

  • Incubation: Place the vial in a heating block pre-heated to 80-95°C. Incubate for 20-30 minutes.

  • Quenching: After incubation, cool the vial to room temperature. Add a small volume of DTPA solution to chelate any unreacted ⁹⁰Y.

  • Purification:

    • Pre-condition a C18 Sep-Pak cartridge with ethanol followed by metal-free water.

    • Load the reaction mixture onto the cartridge. The ⁹⁰Y-DOTA-GA-peptide will be retained.

    • Wash the cartridge with water to remove unchelated ⁹⁰Y-DTPA and other hydrophilic impurities.

    • Elute the final product from the cartridge using a small volume of ethanol (e.g., 0.5-1.0 mL).

  • Formulation: Dilute the eluted product with sterile saline to a physiologically acceptable ethanol concentration (<10%).

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Protocol 4: Quality Control

A. Radiochemical Purity (RCP)

  • Method: Instant Thin Layer Chromatography (ITLC) or Radio-HPLC.

  • ITLC System:

    • Stationary Phase: ITLC-SG strips.

    • Mobile Phase 1 (e.g., 50 mM DTPA, pH 5): The labeled peptide remains at the origin (Rf = 0), while free ⁹⁰Y moves with the solvent front (Rf = 1.0).

    • Mobile Phase 2 (e.g., Acetonitrile/Water 1:1): The labeled peptide moves with the solvent front (Rf = 1.0), while any colloidal ⁹⁰Y remains at the origin (Rf = 0).

  • Acceptance Criteria: RCP ≥ 95%.

B. Specific Activity

  • Calculation: Divide the total radioactivity (in GBq or MBq), corrected for decay, by the total amount of the peptide conjugate (in nmol or µmol).

  • Peptide Quantification: The amount of peptide can be determined by UV spectrophotometry at 280 nm if the peptide contains aromatic amino acids, or by comparison to a standard curve on analytical HPLC.

C. Stability

  • Procedure: Incubate the final radiolabeled product in human serum or saline at 37°C.

  • Analysis: At various time points (e.g., 1, 4, 24 hours), analyze the samples for radiochemical purity using the method described in Part A.

  • Acceptance Criteria: The product should remain stable with minimal degradation or release of ⁹⁰Y over the testing period.

D. Sterility and Endotoxin Testing

  • Standard pharmacopeial methods should be used to ensure the final product is sterile and has endotoxin levels acceptable for parenteral administration.

References

Application Notes and Protocols: DOTA-GA(tBu)4 Conjugation to TATE Peptides for Neuroendocrine Tumor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroendocrine tumors (NETs) are characterized by the overexpression of somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2).[1][2][3] This feature provides a distinct target for molecular imaging and peptide receptor radionuclide therapy (PRRT).[4][5] Somatostatin analogues, such as octreotate (TATE), exhibit high binding affinity for SSTR2.[1][2] By conjugating these peptides with a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, it is possible to label them with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[6][7][8]

DOTA-GA(tBu)₄ is a bifunctional chelator designed for convenient conjugation to the N-terminus of peptides.[9][10] The glutamic acid (GA) linker provides a functional group for peptide coupling, while the four tert-butyl (tBu) esters act as protecting groups for the carboxylic acid moieties of the DOTA cage. These protecting groups prevent side reactions during peptide conjugation and are subsequently removed to allow for efficient radiometal chelation. This document provides detailed protocols for the conjugation of DOTA-GA(tBu)₄ to TATE peptides, subsequent radiolabeling with ⁶⁸Ga, and methods for preclinical evaluation.

Principle of the Method

The overall process involves a multi-step approach beginning with the chemical synthesis of the DOTA-GA-TATE conjugate. The DOTA-GA(tBu)₄ chelator is first activated and then covalently linked to the TATE peptide, typically via standard peptide coupling chemistry. Following conjugation, the tert-butyl protecting groups are removed under acidic conditions to yield the final DOTA-GA-TATE precursor. This precursor is then radiolabeled with ⁶⁸Ga, which is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator.[11][12] The resulting radiotracer, ⁶⁸Ga-DOTA-GA-TATE, is purified and subjected to rigorous quality control before being used for in vitro and in vivo studies to assess its potential for imaging SSTR-positive neuroendocrine tumors.

Experimental Protocols

Protocol 1: Conjugation of DOTA-GA(tBu)₄ to TATE Peptide

This protocol is based on standard solid-phase or solution-phase peptide conjugation methodologies.[10][13]

Materials:

  • TATE peptide with a free N-terminal amine

  • DOTA-GA(tBu)₄[9][14]

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[10]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Deprotection solution: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)[10]

  • HPLC system for purification and analysis

Procedure:

  • Activation of DOTA-GA(tBu)₄: Dissolve DOTA-GA(tBu)₄ (1.5 eq.), HBTU (1.45 eq.), and DIPEA (3.0 eq.) in anhydrous DMF. Allow the mixture to react for 5-10 minutes at room temperature to pre-activate the carboxylic acid group of the chelator.[10]

  • Conjugation Reaction: Add the activated chelator solution to a solution of the TATE peptide (1.0 eq.) in anhydrous DMF.

  • Reaction Monitoring: Let the reaction proceed for 2-4 hours at room temperature. The progress can be monitored by analytical HPLC.

  • Purification of Protected Conjugate: Once the reaction is complete, purify the crude product (DOTA-GA(tBu)₄-TATE) using reversed-phase HPLC.

  • Deprotection: Treat the purified, protected conjugate with the deprotection solution (TFA/TIS/H₂O) for 2-3 hours at room temperature to cleave the tert-butyl protecting groups.[10]

  • Final Purification: Remove the TFA by rotary evaporation or precipitation with cold diethyl ether. Purify the final DOTA-GA-TATE conjugate by reversed-phase HPLC and lyophilize to obtain a white powder.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Protocol 2: Radiolabeling of DOTA-GA-TATE with Gallium-68

This protocol outlines the manual radiolabeling procedure. Automated synthesis modules are also commonly used.[15][16][17]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 M HCl)[6]

  • DOTA-GA-TATE conjugate (typically 10-50 µg)[18]

  • Buffer: 1 M Sodium Acetate or 1 M HEPES, pH 4.0-4.5[6][18]

  • Heating block or water bath set to 95°C[16][18]

  • C18 Sep-Pak light cartridge for purification

  • Ethanol and sterile water for injection

  • Quality control system: Radio-TLC (e.g., ITLC-SG strips with 0.1 M sodium citrate, pH 5) or Radio-HPLC[16]

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ solution. Fractionated elution can be used to increase the ⁶⁸Ga concentration.[11]

  • Reaction Preparation: In a sterile reaction vial, add 10-50 µg of the DOTA-GA-TATE conjugate.

  • pH Adjustment: Add the sodium acetate or HEPES buffer to the vial to bring the final reaction pH to between 3.5 and 4.5.[11][18]

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Heat the mixture at 95°C for 5-15 minutes.[16][18]

  • Purification: After cooling, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga. Elute the final ⁶⁸Ga-DOTA-GA-TATE product with a small volume (e.g., 0.5 mL) of 50% ethanol.

  • Formulation: Dilute the ethanolic solution with sterile saline for injection to reduce the ethanol concentration to less than 10%.

  • Quality Control: Determine the radiochemical purity (RCP) using Radio-TLC or Radio-HPLC. The RCP should typically be >95%.[18]

Protocol 3: In Vitro SSTR2 Binding Affinity Assay

This protocol determines the binding affinity (IC₅₀) of the conjugate using a competitive displacement assay.[19]

Materials:

  • SSTR2-expressing cells (e.g., AR42J rat pancreatic cancer cells)[19]

  • ⁶⁸Ga-DOTA-TATE (as the radioligand)

  • Unlabeled DOTA-GA-TATE conjugate (as the competitor)

  • Cell culture medium (e.g., DMEM with 0.1% bovine serum albumin)

  • Phosphate-buffered saline (PBS)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed SSTR2-expressing cells in 24-well plates (e.g., 5 x 10⁵ cells/well) and allow them to attach overnight.[19]

  • Competition Assay: Rinse the cells with PBS. Add a constant concentration of ⁶⁸Ga-DOTA-TATE to each well along with increasing concentrations (e.g., 10⁻¹² to 10⁻⁶ M) of the unlabeled DOTA-GA-TATE conjugate.

  • Incubation: Incubate the plate at 37°C for 1 hour.[19]

  • Washing: Aspirate the medium and wash the cells twice with cold PBS to remove unbound radioactivity.

  • Cell Lysis: Lyse the cells by adding 1 N NaOH to each well.[19]

  • Counting: Collect the lysate and measure the radioactivity in a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Quantitative Data

Table 1: Typical Radiolabeling and Quality Control Parameters for ⁶⁸Ga-DOTA-Peptides
ParameterTypical ValueReference
Precursor Amount25-50 µg[16][18]
Reaction Temperature95 °C[16][18]
Reaction Time5-15 min[18]
Radiochemical Yield (ndc)>80%[17]
Radiochemical Purity>95%[18]
Molar Activity18 ± 4 GBq/µmol[18]
ndc: non-decay corrected
Table 2: Comparative Receptor Binding Affinities (IC₅₀) of Somatostatin Analogues
CompoundIC₅₀ (nM)Cell LineReference
[Tyr³]octreotide3.45 ± 1.11AR42J[19]
DOTATOC8.82 ± 3.28AR42J[19]
NO2ATOC37.49 ± 15.13AR42J[19]
Note: The conjugation of a chelator moiety generally has an effect on the receptor binding affinity.[19]
Table 3: In Vivo Biodistribution of ⁶⁸Ga-DOTA-TATE in Nude Mice Bearing NET Tumors (%ID/g at 1h post-injection)
Organ%ID/g (Mean ± SD)Reference
Blood0.25 ± 0.08[20] (data derived from image)
Liver0.55 ± 0.15[20] (data derived from image)
Spleen0.40 ± 0.10[20] (data derived from image)
Kidneys12.5 ± 2.5[20] (data derived from image)
Tumor14.1 ± 4.84[12]
%ID/g: percentage of injected dose per gram of tissue.

Visualizations

Experimental Workflow

G cluster_0 Synthesis & Conjugation cluster_1 Radiolabeling & QC cluster_2 Preclinical & Clinical Application Peptide TATE Peptide Synthesis Conjugation Peptide Conjugation (Activation & Coupling) Peptide->Conjugation Chelator DOTA-GA(tBu)4 Chelator->Conjugation Deprotection Deprotection (TFA) Yields DOTA-GA-TATE Conjugation->Deprotection Radiolabeling Radiolabeling with 68Ga (pH 4, 95°C) Deprotection->Radiolabeling Generator 68Ge/68Ga Generator Generator->Radiolabeling QC Quality Control (HPLC/TLC, >95% RCP) Radiolabeling->QC InVitro In Vitro Studies (Binding Affinity, Internalization) QC->InVitro InVivo In Vivo Studies (Biodistribution, µPET) InVitro->InVivo Imaging Clinical PET/CT Imaging of NET Patients InVivo->Imaging

Caption: Overall workflow from synthesis to clinical application of ⁶⁸Ga-DOTA-GA-TATE.

Radiolabeling Protocol

G start Start elution Elute 68Ge/68Ga Generator with 0.1 M HCl start->elution add_ga Add 68GaCl3 eluate to vial elution->add_ga reagents Add DOTA-GA-TATE and Buffer (pH 4-4.5) to reaction vial reagents->add_ga heat Heat at 95°C for 5-15 min add_ga->heat purify Purify via C18 Cartridge heat->purify formulate Formulate in Saline purify->formulate qc Perform Quality Control (Radiochemical Purity >95%) formulate->qc end Ready for Injection qc->end

Caption: Step-by-step workflow for the radiolabeling of DOTA-GA-TATE with Gallium-68.

SSTR2-Mediated Internalization Pathway

G cluster_cell Neuroendocrine Tumor Cell cluster_vesicle Endosome receptor SSTR2 internalized 68Ga-DOTA-TATE-SSTR2 Complex receptor->internalized Internalization internalized->receptor Recycling nucleus Nucleus tracer 68Ga-DOTA-TATE tracer->receptor Binding note Accumulated 68Ga signal is detected by PET scanner

Caption: Mechanism of ⁶⁸Ga-DOTA-TATE uptake via SSTR2 for PET imaging of NETs.

References

Application Notes and Protocols for Automated 68Ga Radiolabeling with DOTA-GA(tBu)4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (68Ga) labeled peptides and other molecules have become indispensable tools in Positron Emission Tomography (PET) for molecular imaging in oncology and other diseases. The short half-life of 68Ga (68 minutes) necessitates rapid and efficient on-site radiolabeling.[1] Automated synthesis modules offer a robust solution for the reproducible and safe production of 68Ga-radiopharmaceuticals, minimizing radiation exposure to personnel and ensuring consistent product quality.[2][3]

This document provides a detailed protocol and experimental setup for the automated radiolabeling of DOTA-GA(tBu)4, a bifunctional chelator designed for stable incorporation of 68Ga and convenient conjugation to targeting biomolecules.[4][5] The tert-butyl protecting groups on the glutamic acid linker enhance the precursor's stability and are typically removed post-conjugation to the targeting vector. The subsequent 68Ga labeling of the deprotected DOTA-GA-conjugate is the focus of this protocol. While specific automated protocols for this compound are not extensively documented, the following procedures are based on established methods for other DOTA-derivatized peptides and adapted to the specific characteristics of the DOTA-GA chelator.[2][3][4] It has been noted that DOTA-GA conjugates may require more stringent reaction conditions for efficient 68Ga incorporation compared to standard DOTA-peptides.[4]

Experimental Setup

The automated synthesis is designed for a cassette-based or modular radiochemistry system. The setup involves a 68Ge/68Ga generator, the synthesis module, a disposable cassette, and the necessary reagents.

Key Components:

  • 68Ge/68Ga Generator: A commercially available generator providing sterile, high-purity 68GaCl3 in dilute hydrochloric acid.

  • Automated Synthesis Module: A system capable of precise fluid handling, heating, and purification (e.g., Scintomics GRP, Eckert & Ziegler Modular-Lab, or similar).

  • Disposable Cassette: A sterile, single-use cassette containing all the necessary tubing, valves, and reaction vessels to prevent cross-contamination.

  • Reagents and Consumables:

    • This compound-conjugated peptide precursor.

    • Sterile 0.1 M HCl for generator elution.

    • Sodium acetate solution (1.25 M, pH 4.4) or HEPES buffer (0.2 M, pH 4.5) for pH adjustment.[4]

    • Sterile water for injection (WFI).

    • Ethanol for pharmaceutical use.

    • Sep-Pak C18 or equivalent solid-phase extraction (SPE) cartridge for purification.

    • Sterile filters (0.22 µm).

    • Sterile product vial.

Experimental Protocols

Pre-Synthesis Preparation
  • System Sanitization: Ensure the automated synthesis module is clean and has passed all self-checks.

  • Cassette Installation: Aseptically install the sterile disposable cassette onto the synthesis module.

  • Reagent Preparation:

    • Prepare a solution of the DOTA-GA-conjugated peptide precursor at a concentration of 1 mg/mL in WFI. The optimal amount of precursor may need to be determined empirically but typically ranges from 10-50 nmol.[2]

    • Prepare the required buffers and solutions under sterile conditions.

  • Reagent Loading: Connect the vials containing the precursor, buffers, and other reagents to the appropriate positions on the cassette.

Automated 68Ga Radiolabeling Protocol

The following steps are executed automatically by the synthesis module software.

  • 68Ge/68Ga Generator Elution: Elute the 68Ge/68Ga generator with 5-10 mL of sterile 0.1 M HCl to obtain 68GaCl3.[2] The fraction with the highest activity (typically the first 1-2 mL) is used for the labeling.[6][7]

  • 68Ga Trapping and Elution (Optional but Recommended):

    • The 68GaCl3 eluate is passed through a cation-exchange cartridge to concentrate the 68Ga and remove metallic impurities.

    • The trapped 68Ga is then eluted with a small volume of a suitable eluent (e.g., acidified sodium chloride solution) directly into the reaction vessel.

  • pH Adjustment: Add sodium acetate or HEPES buffer to the reaction vessel containing the 68Ga eluate to adjust the pH to 3.8-4.5.[4] This is a critical step for efficient labeling.

  • Precursor Addition: Transfer the DOTA-GA-conjugated peptide precursor solution to the reaction vessel.

  • Reaction Incubation: Heat the reaction mixture at 95-100°C for 5-10 minutes.[2][8] Note: Due to the potentially higher stability of the DOTA-GA chelator, extended heating time or higher temperatures might be necessary to achieve high radiochemical yields.[4]

  • Purification:

    • After cooling, the reaction mixture is passed through a pre-conditioned C18 SPE cartridge. The 68Ga-labeled peptide is retained on the cartridge, while unreacted 68Ga and hydrophilic impurities are washed away with WFI.

    • Elute the purified 68Ga-DOTA-GA-peptide from the C18 cartridge with a small volume (e.g., 1-2 mL) of 50% ethanol in WFI.

  • Formulation: The ethanolic solution of the final product is diluted with physiological saline or a suitable buffer for injection and passed through a 0.22 µm sterile filter into the final product vial.

Quality Control
  • Radiochemical Purity (RCP): Determined by radio-TLC or radio-HPLC. The RCP should typically be ≥95%.

  • pH: The pH of the final product should be within the range suitable for intravenous injection (typically 5.0-7.5).

  • Visual Inspection: The solution should be clear, colorless, and free of particulate matter.

  • Radionuclidic Purity: The presence of 68Ge breakthrough should be measured and should be below the pharmacopoeial limit (e.g., <0.001%).

  • Sterility and Endotoxin Testing: As required for clinical applications.

Quantitative Data Summary

The following tables summarize typical quantitative data expected from the automated synthesis of 68Ga-labeled DOTA-conjugates. The values for DOTA-GA-conjugates should be established through validation runs.

Table 1: Radiolabeling Parameters

ParameterValueReference
Precursor Amount10 - 50 nmol[2]
Reaction pH3.8 - 4.5[4]
Reaction Temperature95 - 100 °C[2][8]
Reaction Time5 - 10 min[2]
Total Synthesis Time20 - 35 min

Table 2: Product Specifications

ParameterSpecificationReference
Radiochemical Purity≥ 95%[8]
Radiochemical Yield (decay-corrected)> 60%[2]
Molar Activity> 50 GBq/µmol
68Ge Breakthrough< 0.001%
pH of Final Product5.0 - 7.5

Visualizations

Automated 68Ga Radiolabeling Workflow

Automated_Radiolabeling_Workflow cluster_0 Preparation cluster_1 Automated Synthesis Module cluster_2 Final Product Generator 68Ge/68Ga Generator Elution Generator Elution (0.1 M HCl) Generator->Elution Precursor DOTA-GA-Peptide Precursor Labeling Radiolabeling Reaction (95-100°C, 5-10 min) Precursor->Labeling Buffers Buffers & Reagents pH_Adjust pH Adjustment (pH 3.8-4.5) Buffers->pH_Adjust Elution->pH_Adjust pH_Adjust->Labeling Purification SPE Purification (C18 Cartridge) Labeling->Purification Formulation Formulation & Sterilization Purification->Formulation Final_Product [68Ga]Ga-DOTA-GA-Peptide Formulation->Final_Product

Caption: Workflow for automated 68Ga radiolabeling of DOTA-GA-peptides.

Signaling Pathway Analogy: Chelator-Radionuclide Interaction

Chelator_Radionuclide_Interaction Chelator DOTA-GA-Peptide Complex [68Ga]Ga-DOTA-GA-Peptide Chelator->Complex Ga68 68Ga³⁺ Ga68->Complex Conditions Optimal Conditions (pH, Temperature) Conditions->Complex

Caption: Formation of the stable 68Ga-DOTA-GA-peptide complex.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 68Ga Radiolabeling of DOTA-GA(tBu)4 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the Gallium-68 (68Ga) radiolabeling efficiency of DOTA-GA(tBu)4 conjugates. The principles and protocols outlined here are based on established methods for DOTA-conjugated peptides and can be adapted for your specific conjugate.

Troubleshooting Guide

This section addresses common issues encountered during the 68Ga labeling process in a direct question-and-answer format.

Question: Why is my radiochemical yield (RCY) or radiochemical purity (RCP) consistently low?

Answer: Low RCY or RCP is a common issue that can stem from several factors. Systematically check the following:

  • Incorrect pH: The pH of the reaction mixture is critical for efficient 68Ga labeling of DOTA chelators. The optimal range is typically between 3.5 and 4.5.[1] A pH outside this range can lead to the formation of unwanted 68Ga species, such as gallium colloids at higher pH, which will not incorporate into the DOTA chelator.

    • Solution: Verify the pH of your reaction mixture just before heating. Ensure your buffer (e.g., sodium acetate) has the correct concentration and pH and that it effectively buffers the acidic 68Ga eluate.

  • Metal Ion Impurities: Trace metal ions (e.g., Fe³⁺, Zn²⁺, Al³⁺, Ti⁴⁺) in the 68Ga eluate or reagents can compete with 68Ga³⁺ for the DOTA chelator, significantly reducing labeling efficiency.[2] These impurities can leach from the generator components or be present in the reagents.

    • Solution: Use metal-free labware and high-purity reagents. Employ a cation exchange cartridge (like an SCX cartridge) to purify the 68Ga eluate before it is introduced to the reaction vial. This step effectively removes most competing metal ions.[1][3]

  • Suboptimal Temperature or Time: DOTA chelation with 68Ga is temperature-dependent and requires heating to proceed efficiently.[4] Insufficient heating time or temperature will result in an incomplete reaction.

    • Solution: Ensure the reaction is heated to the optimal temperature, typically between 85-95°C, for 8-12 minutes.[1] Microwave heating can sometimes accelerate the reaction, achieving high yields in shorter times.[5]

  • Precursor Amount/Concentration: An insufficient amount of the this compound conjugate will result in free, unincorporated 68Ga.

    • Solution: While optimizing, you may need to adjust the amount of precursor. A typical starting point for many DOTA-peptides is in the range of 25-35 nmol per reaction.[1]

Question: I'm observing an unexpected peak in my radio-HPLC or a spot at the wrong Rf in my radio-TLC. What could it be?

Answer: This indicates the presence of radiochemical impurities. The two most common are:

  • Free/Unbound 68Ga: This is 68Ga that has not been chelated by the DOTA ring. On iTLC with a mobile phase like 1 M ammonium acetate/methanol (1:1), free 68Ga will travel with the solvent front, while the labeled peptide remains at the origin.

  • Colloidal 68Ga: This forms if the pH is too high (typically >5) and represents hydrolyzed 68Ga species. On iTLC, colloidal 68Ga typically remains at the origin.

Solution:

  • Confirm the identity of the impurity using appropriate quality control methods (see Quality Control table below).

  • Address the potential causes listed in the "Low RCY/RCP" question above, as these are the primary reasons for impurity formation.

  • For automated systems, ensure the purification cartridge (e.g., C18 Sep-Pak) is functioning correctly to remove unreacted 68Ga.

Question: My results are inconsistent from one experiment to the next. What causes this variability?

Answer: Lack of reproducibility often points to subtle variations in the experimental setup.

  • Generator Eluate Variability: The concentration of 68Ga and metallic impurities can vary between elutions, especially with older generators. Fractionating the eluate (collecting only the peak volume with the highest radioactivity) can provide a more concentrated and purer 68Ga solution.

  • Reagent Stability: Ensure all reagents, especially the this compound conjugate and buffers, are stored correctly and have not degraded. Prepare solutions like ascorbic acid fresh to prevent radiolysis.[1]

  • Manual vs. Automated Synthesis: Manual preparations can introduce more variability than automated synthesizer modules.[6] Automated systems offer higher reproducibility and are recommended for clinical production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for 68Ga-labeling of DOTA conjugates? A1: The optimal pH is generally in the range of 3.5 to 4.5.[1] This narrow window is crucial to ensure the availability of the Ga³⁺ ion for chelation while preventing its hydrolysis.

Q2: Is heating always necessary for labeling DOTA conjugates? A2: Yes, for DOTA and its derivatives, heating is required to achieve high radiochemical yields in a reasonable timeframe.[4] Typical conditions are 85-95°C for 8-12 minutes.[1] Chelators like NOTA or DATA may allow for labeling at room temperature, but DOTA's kinetic inertness necessitates heating.[1][7]

Q3: How can I minimize radiolysis of my this compound conjugate? A3: Radiolysis, the degradation of the compound by radioactive emissions, can be minimized by adding radical scavengers to the reaction mixture. Ethanol and ascorbic acid are commonly used for this purpose.[1][8]

Q4: What are the essential quality control tests for the final product? A4: The essential QC tests are radiochemical purity (RCP), pH, and radionuclide identity. RCP is typically determined using radio-HPLC or radio-TLC to separate the labeled conjugate from impurities like free 68Ga and colloidal 68Ga.[1]

Q5: Can I use the 68Ga eluate directly from the generator? A5: While possible, it is highly recommended to first purify and concentrate the 68Ga eluate. Passing the eluate through a strong cation exchange (SCX) cartridge removes metallic impurities that compete with 68Ga and concentrates the activity into a smaller volume, improving labeling efficiency.[1][3]

Data Presentation: Key Experimental Parameters

Table 1: Optimized Parameters for 68Ga-DOTA Conjugate Radiolabeling

Parameter Recommended Range/Value Rationale & Notes
pH 3.5 - 4.5 Critical for preventing colloid formation and ensuring Ga³⁺ availability.[1]
Temperature (°C) 85 - 95 Required to overcome the kinetic barrier of DOTA chelation.[1]
Reaction Time (min) 8 - 12 Sufficient time for near-quantitative incorporation at optimal temperature.[1]
Precursor Amount (nmol) 25 - 35 Must be optimized for the specific conjugate and desired specific activity.[1]
Buffer Sodium Acetate or HEPES Provides stable pH control in the optimal range.

| Radical Scavenger | Ascorbic Acid / Ethanol | Reduces radiolysis of the peptide conjugate.[1][8] |

Table 2: Quality Control Specifications for 68Ga-DOTA-Peptides

Quality Control Test Method Specification Common Impurities Detected
Radiochemical Purity Radio-HPLC > 95% Free 68Ga, radiolytic byproducts
Radiochemical Purity iTLC (System 1) > 95% Free 68Ga
Mobile Phase: 1M NH₄OAc/MeOH (1:1) Labeled Peptide: Rf = 0.0-0.2 Free 68Ga: Rf = 0.8-1.0
Radiochemical Purity iTLC (System 2) > 95% Colloidal 68Ga
Mobile Phase: 0.1 M Sodium Citrate Labeled Peptide: Rf = 0.8-1.0 Colloidal 68Ga: Rf = 0.0-0.2
pH of Final Product pH paper or meter 4.5 - 7.5 Ensures suitability for injection.

| 68Ge Breakthrough | Gamma Spectroscopy | < 0.001% | Long-lived radionuclidic impurity from the generator. |

Experimental Protocols & Visualizations

Protocol: Manual 68Ga Radiolabeling of this compound

This protocol describes a standard manual labeling procedure using post-elution purification on an SCX cartridge.

1. Reagent Preparation:

  • Sodium Acetate Buffer (1 M, pH 4.5): Dissolve 4.1 g of sodium acetate in 50 ml of ultrapure water. Add 1 ml of concentrated HCl (37%) and adjust the pH to 4.5 with glacial acetic acid.[1]

  • Reaction Solution: In a sterile reaction vial, mix 25-35 nmol of this compound conjugate, 0.35 ml of 1 M sodium acetate buffer, and optionally, 0.35 ml of 1.4% ascorbic acid solution (freshly prepared).[1]

2. 68Ga Eluate Purification and Labeling:

  • Condition a strong cation exchange (SCX) cartridge by rinsing with 1 ml of 5.5 M HCl followed by 10 ml of ultrapure water.[1]

  • Elute the 68Ge/68Ga generator and pass the eluate through the conditioned SCX cartridge to trap the 68Ga³⁺.

  • Wash the cartridge with water and dry it with a stream of sterile air.

  • Elute the purified 68Ga³⁺ from the SCX cartridge directly into the reaction vial using ~0.5 ml of a 5 M NaCl / 0.1 M HCl solution.[1][3]

  • Seal the reaction vial and place it in a heating block pre-heated to 95°C for 10 minutes.

3. Final Product Formulation:

  • After heating, cool the reaction vial to room temperature.

  • (Optional but Recommended) Purify the labeled peptide using a C18 Sep-Pak cartridge to remove unreacted 68Ga and hydrophilic impurities.

  • Perform quality control tests as described in Table 2.

  • Neutralize the final product with a phosphate buffer for injection.

Experimental Workflow Diagram

G Diagram 1: 68Ga-DOTA Labeling Workflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Purification & QC prep_reagents Prepare Buffers & Reaction Solution elute_scx Elute Purified 68Ga into Reaction Vial prep_reagents->elute_scx prep_scx Condition SCX Cartridge trap_ga Trap 68Ga on SCX Cartridge prep_scx->trap_ga elute_gen Elute 68Ge/68Ga Generator elute_gen->trap_ga trap_ga->elute_scx heat_reaction Heat Reaction (95°C, 10 min) elute_scx->heat_reaction purify_c18 Purify on C18 Cartridge (Optional) heat_reaction->purify_c18 qc_tests Perform QC Tests (HPLC, TLC, pH) purify_c18->qc_tests end_product Final Product qc_tests->end_product

Caption: Diagram 1: A typical workflow for the manual radiolabeling of DOTA-peptides with 68Ga.

Troubleshooting Decision Tree

G Diagram 2: Troubleshooting Low Labeling Efficiency start Problem: Low Radiochemical Purity (<95%) q_ph Is reaction pH between 3.5-4.5? start->q_ph q_metal Are you using an SCX cartridge for purification? q_ph->q_metal Yes sol_ph Solution: Adjust buffer concentration or type to ensure correct final pH. q_ph->sol_ph No q_temp Is reaction heated to 85-95°C for ~10 minutes? q_metal->q_temp Yes sol_metal Solution: Implement SCX purification to remove competing metal ions. q_metal->sol_metal No sol_temp Solution: Verify heating block temperature and increase reaction time. q_temp->sol_temp No end_node Re-run experiment and perform QC analysis q_temp->end_node Yes (Consider precursor concentration) sol_ph->end_node sol_metal->end_node sol_temp->end_node

References

Technical Support Center: DOTA-GA(tBu)4 Radiochemical Yield Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low radiochemical yield with DOTA-GA(tBu)4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are the tert-butyl protecting groups necessary?

This compound is a derivative of the widely used DOTA chelator, where the four carboxylic acid groups are protected as tert-butyl esters. This protection is crucial during the synthesis and conjugation of the DOTA-GA moiety to a targeting vector (e.g., a peptide or antibody). The bulky tert-butyl groups prevent the carboxylic acids from reacting with other functional groups on the biomolecule, ensuring that the DOTA-GA is conjugated at the desired site. These protecting groups must be removed before radiolabeling can occur.

Q2: What is the general workflow for radiolabeling with this compound?

The overall process involves two key stages: the deprotection of the tert-butyl esters to yield the active DOTA-GA chelator conjugated to your vector, followed by the radiolabeling reaction with the desired radionuclide, typically Gallium-68 (⁶⁸Ga).

cluster_0 Deprotection Stage cluster_1 Radiolabeling Stage DOTA-GA(tBu)4_Conjugate This compound Conjugate TFA_Treatment Treat with TFA/TIS/H2O DOTA-GA(tBu)4_Conjugate->TFA_Treatment Acid-catalyzed hydrolysis Deprotected_Conjugate DOTA-GA Conjugate TFA_Treatment->Deprotected_Conjugate Removal of tBu groups Radiolabeling_Reaction Radiolabeling Reaction (pH adjustment, heating) Deprotected_Conjugate->Radiolabeling_Reaction Radiolabeled_Product [68Ga]Ga-DOTA-GA Conjugate Radiolabeling_Reaction->Radiolabeled_Product 68GaCl3 [68Ga]GaCl3 68GaCl3->Radiolabeling_Reaction Low_RCY Low Radiochemical Yield Deprotection_Issues Deprotection Issues Low_RCY->Deprotection_Issues Radiolabeling_Issues Radiolabeling Issues Low_RCY->Radiolabeling_Issues Incomplete_Deprotection Incomplete tBu Deprotection Deprotection_Issues->Incomplete_Deprotection Residual_TFA Residual TFA Interference Deprotection_Issues->Residual_TFA Incorrect_pH Incorrect Reaction pH Radiolabeling_Issues->Incorrect_pH Metal_Impurities Metal Ion Impurities Radiolabeling_Issues->Metal_Impurities Suboptimal_Temp Suboptimal Temperature/Time Radiolabeling_Issues->Suboptimal_Temp

Technical Support Center: Improving the In Vitro Stability of DOTA-GA(tBu)4 Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, radiolabeling, and in vitro stability assessment of DOTA-GA(tBu)₄ labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What is DOTA-GA(tBu)₄ and why is it used for labeling peptides?

A1: DOTA-GA(tBu)₄ is a bifunctional chelator, a derivative of DOTA with a glutaric acid (GA) linker and tert-butyl (tBu) protecting groups.[1] It is designed for convenient conjugation to the N-terminus of peptides, often during solid-phase peptide synthesis (SPPS).[2][3] The DOTA moiety strongly chelates radiometals, such as Gallium-68 (⁶⁸Ga), which are used in medical imaging techniques like Positron Emission Tomography (PET).[4][5] The tBu groups protect the carboxylic acids during synthesis and are removed in the final deprotection step.[3]

Q2: What are the key factors influencing the in vitro stability of a ⁶⁸Ga-DOTA-GA labeled peptide?

A2: The in vitro stability is primarily influenced by the kinetic inertness of the ⁶⁸Ga-DOTA complex.[2] Factors include the potential for transchelation of ⁶⁸Ga to other molecules, such as serum proteins like transferrin, and metabolic degradation of the peptide backbone by proteases in serum.[2][6] The specific peptide sequence and the overall structure of the conjugate can also impact stability.[7]

Q3: How does the stability of ⁶⁸Ga-DOTA-GA-peptides compare to other common chelators like DOTA or NOTA?

A3: Studies have shown that while ⁶⁸Ga-DOTA-GA complexes are generally stable, they may exhibit slightly lower inertness against challenges compared to other chelators under certain conditions. For instance, one study found that [⁶⁸Ga]Ga-DOTA-GA showed slightly lower inertness against a DTPA challenge compared to [⁶⁸Ga]Ga-DOTA and [⁶⁸Ga]Ga-NODA-GA.[2] Another study indicated that [⁶⁸Ga]Ga-DOTAGA-conjugated peptides might have lower in vivo stability than those prepared with DO3A.[6] However, the choice of chelator often involves a trade-off between labeling efficiency, stability, and the desired pharmacokinetic properties of the final radiopharmaceutical.[8]

Troubleshooting Guides

Low Radiolabeling Efficiency with ⁶⁸Ga

Symptom: The radiochemical purity (RCP) of the ⁶⁸Ga-labeled DOTA-GA-peptide is consistently low (<95%) as determined by radio-HPLC or iTLC.

Potential Cause Troubleshooting Step Explanation
Suboptimal pH Verify and adjust the pH of the reaction mixture to be within the optimal range of 3.5-4.5.[2][7][9]The rate of ⁶⁸Ga incorporation into DOTA chelators is highly pH-dependent. At pH below 3, the reaction is very slow, while at pH above 5, the formation of gallium hydroxides can compete with the chelation reaction.[10]
Metal Ion Impurities Ensure all reagents and the ⁶⁸Ga eluate are free from competing metal ion contaminants (e.g., Fe³⁺, Zn²⁺, Cu²⁺). Consider using a cation exchange cartridge to purify the ⁶⁸Ga eluate.[9]Metal ion impurities can compete with ⁶⁸Ga for the DOTA chelator, reducing the radiolabeling efficiency.[10]
Low Peptide Concentration Increase the amount of DOTA-GA-peptide conjugate in the reaction.A higher concentration of the peptide conjugate can drive the reaction towards the formation of the desired radiolabeled product.[8]
Inadequate Heating Ensure the reaction is heated to the optimal temperature, typically between 80-95°C for DOTA derivatives, for a sufficient duration (e.g., 5-15 minutes).[7][8][9]The complexation of ⁶⁸Ga with DOTA is kinetically slow at room temperature and requires heating to achieve high labeling efficiency within the short half-life of ⁶⁸Ga.[5]
Peptide Degradation Verify the integrity and purity of the DOTA-GA-peptide conjugate stock solution using HPLC-UV/MS.[11]If the peptide conjugate has degraded during storage or synthesis, there will be fewer functional chelators available for labeling.
Poor In Vitro Stability in Serum

Symptom: Significant degradation of the radiolabeled peptide is observed after incubation in human or animal serum.

Potential Cause Troubleshooting Step Explanation
Transchelation to Serum Proteins Analyze serum samples by radio-HPLC to identify peaks corresponding to ⁶⁸Ga bound to proteins like transferrin.[6] This is an inherent property of the chelator's stability.DOTA-GA may have a slightly higher propensity for transchelation of ⁶⁸Ga to serum proteins compared to other chelators, leading to an apparent decrease in the stability of the labeled peptide.[2]
Proteolytic Degradation Analyze serum incubation samples by radio-HPLC to identify smaller, more polar radiolabeled fragments.[12]The peptide backbone itself may be susceptible to cleavage by proteases present in serum. This is independent of the chelator's stability.[12]
Suboptimal Assay Conditions Ensure the serum stability assay is performed at a physiological temperature (37°C) and for appropriate time points (e.g., 30, 60, 120 minutes).[6]Incorrect assay conditions can lead to misleading stability results.
Unexpected Peaks in Radio-HPLC Chromatogram

Symptom: Multiple unexpected radioactive peaks are observed during the quality control analysis.

Potential Cause Troubleshooting Step Explanation
Formation of ⁶⁸Ga-colloids A peak at or near the void volume may indicate the presence of colloids. This is often related to suboptimal pH. Ensure the reaction pH is correctly buffered.[1]At higher pH, ⁶⁸Ga can form insoluble hydroxides or colloids that are detected by the radio-detector.
Peptide Impurities Analyze the cold peptide conjugate by HPLC-UV to check for non-radioactive impurities that may also be labeled.[11]Impurities from the peptide synthesis that contain a DOTA-GA moiety will also be radiolabeled.
Radiolysis Add a radical scavenger, such as ascorbic acid or ethanol, to the reaction mixture and the final product formulation.[9]High radioactivity concentrations can lead to the degradation of the peptide (radiolysis), resulting in radiolabeled fragments.
Isomer Formation The presence of multiple, closely eluting peaks may indicate the formation of different isomers of the ⁶⁸Ga-complex. This is an intrinsic property of the molecule.DOTA complexes can sometimes form stable isomers that may be separable by HPLC.[6]

Quantitative Data Summary

Table 1: Comparison of In Vitro Stability of ⁶⁸Ga-labeled Peptides with Different Chelators

Chelator ConjugateMatrixTime (min)% Intact PeptideReference
[⁶⁸Ga]Ga-DOTA-GA-TATEHuman Serum60~71% (protein-bound fraction ~29%)[2]
[⁶⁸Ga]Ga-DOTA-TATEHuman Serum60~80% (protein-bound fraction ~20%)[2]
[⁶⁸Ga]NODAGA-PeptideMouse Plasma6042.1 ± 3.7%[6]
[⁶⁸Ga]DOTA-PeptideMouse Plasma601.2 ± 0.3%[6]

Note: Stability can be highly dependent on the specific peptide sequence and experimental conditions.

Table 2: Influence of pH on ⁶⁸Ga-DOTATOC Labeling Efficiency

pHTemperature (°C)Time (min)Labeling Efficiency (%)Reference
1.0805~0%[7]
2.5805Incomplete[7]
4.0805Complete[7]
3.5 - 4.2951583 ± 26%[1]

Experimental Protocols & Visualizations

Protocol 1: Conjugation of DOTA-GA(tBu)₄ to a Resin-Bound Peptide

This protocol describes a standard method for conjugating DOTA-GA(tBu)₄ to the N-terminus of a peptide synthesized on a solid support.

  • Peptide Synthesis: Assemble the peptide sequence on a suitable resin (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Fmoc Deprotection: Remove the final N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Chelator Activation: In a separate vial, dissolve DOTA-GA(tBu)₄ (2.5 eq.), HBTU (2.45 eq.), and DIPEA (5.0 eq.) in DMF. Allow the mixture to react for 2 minutes to pre-activate the chelator.[3]

  • Conjugation: Add the activated chelator solution to the deprotected peptide-resin. Agitate the mixture for 60 minutes. Ultrasound assistance can be used to improve coupling efficiency.[3]

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 3 hours to cleave the peptide from the resin and remove the tBu protecting groups from the chelator and amino acid side chains.[3]

  • Purification: Purify the crude DOTA-GA-peptide conjugate using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

G Workflow for DOTA-GA-Peptide Conjugate Synthesis cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Conjugation cluster_2 Cleavage & Purification sp_synthesis Peptide Assembly on Resin fmoc_deprotection N-terminal Fmoc Deprotection sp_synthesis->fmoc_deprotection conjugation Couple to Peptide-Resin fmoc_deprotection->conjugation chelator_activation Activate DOTA-GA(tBu)4 (HBTU, DIPEA) chelator_activation->conjugation cleavage Cleavage from Resin & Side-chain Deprotection (TFA) conjugation->cleavage purification Preparative HPLC cleavage->purification analysis LC-MS Analysis purification->analysis

Caption: Workflow for DOTA-GA-Peptide Conjugate Synthesis.

Protocol 2: ⁶⁸Ga-Radiolabeling of a DOTA-GA-Peptide

This protocol outlines the general steps for radiolabeling a DOTA-GA-peptide conjugate with ⁶⁸Ga.

  • ⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

  • Eluate Purification (Optional but Recommended): Pass the eluate through a cation exchange cartridge to concentrate the ⁶⁸Ga and remove ⁶⁸Ge breakthrough and metallic impurities. Elute the purified ⁶⁸Ga³⁺ from the cartridge using a small volume of an appropriate solution (e.g., acidified 5 M NaCl).[9]

  • Reaction Preparation: In a reaction vial, add the DOTA-GA-peptide conjugate (typically 10-50 µg, depending on desired specific activity) dissolved in metal-free water.[9]

  • Buffering: Add a suitable buffer (e.g., sodium acetate or HEPES) to the reaction vial to adjust the final pH to 3.5-4.5 after the addition of the ⁶⁸Ga solution.[8][9]

  • Radiolabeling Reaction: Add the ⁶⁸Ga solution to the buffered peptide. Vortex briefly and heat the reaction mixture at 85-95°C for 8-12 minutes.[9]

  • Quality Control: After cooling, determine the radiochemical purity (RCP) using radio-TLC (e.g., mobile phase: 0.1 M sodium citrate) and/or radio-HPLC. The ⁶⁸Ga-labeled peptide should be well-separated from free ⁶⁸Ga.[9]

  • Final Formulation: If the RCP is >95%, the product can be formulated for in vitro or in vivo use, which may involve dilution with a suitable buffer and sterile filtration.

G Troubleshooting Low 68Ga Radiolabeling Efficiency start Low Radiolabeling Efficiency (<95% RCP) check_ph Is pH of reaction mixture 3.5 - 4.5? start->check_ph adjust_ph Adjust pH with appropriate buffer check_ph->adjust_ph No check_temp Is reaction heated to 80-95°C? check_ph->check_temp Yes adjust_ph->check_ph increase_temp Increase temperature and/or incubation time check_temp->increase_temp No check_impurities Is 68Ga eluate purified? (e.g., cation exchange) check_temp->check_impurities Yes increase_temp->check_temp purify_eluate Purify 68Ga eluate to remove metal impurities check_impurities->purify_eluate No check_peptide Is peptide concentration and purity adequate? check_impurities->check_peptide Yes purify_eluate->check_impurities increase_peptide Increase peptide amount and verify purity by LC-MS check_peptide->increase_peptide No success High Labeling Efficiency check_peptide->success Yes increase_peptide->check_peptide

Caption: Troubleshooting Decision Tree for Low ⁶⁸Ga Radiolabeling Efficiency.

Protocol 3: In Vitro Serum Stability Assay

This protocol is used to assess the stability of the ⁶⁸Ga-labeled peptide in the presence of serum proteins and enzymes.

  • Preparation: Aliquot the purified ⁶⁸Ga-DOTA-GA-peptide into separate microcentrifuge tubes.

  • Incubation: Add fresh human or animal serum to each tube (e.g., 100 µL of radiolabeled peptide solution mixed with 900 µL of serum).[13]

  • Time Points: Incubate the mixtures in a water bath or incubator at 37°C. At designated time points (e.g., 0, 30, 60, 120 minutes), remove one tube for analysis.[6]

  • Protein Precipitation: To stop enzymatic degradation and separate the peptide from large proteins, add an equal volume of cold acetonitrile to the serum sample. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 5 minutes).[14]

  • Analysis: Carefully collect the supernatant, which contains the intact peptide and any small, radiolabeled metabolites. Analyze the supernatant by radio-HPLC.

  • Data Interpretation: Compare the chromatogram of the incubated sample to a control sample (time 0 or incubation in buffer). The percentage of intact peptide is calculated as the area of the main peak corresponding to the intact radiolabeled peptide divided by the total radioactivity detected in the chromatogram (excluding the precipitated protein pellet).[12]

References

Technical Support Center: DOTA-GA(tBu)4 Conjugation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DOTA-GA(tBu)4 conjugation and purification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis and purification of this compound conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during your experimental workflow.

Conjugation Troubleshooting

Question 1: What are the common causes of low conjugation yield between this compound and my peptide/antibody?

Answer: Low conjugation yield can stem from several factors. Inefficient activation of the this compound carboxylic acid is a primary suspect. Additionally, suboptimal reaction conditions such as incorrect pH, temperature, or reaction time can hinder the conjugation process. Steric hindrance at the conjugation site on the biomolecule can also play a significant role. Finally, the presence of impurities in the reactants or solvents can interfere with the reaction.

Question 2: I am observing unexpected side products in my reaction mixture. What are the likely side reactions?

Answer: Several side reactions can occur during this compound conjugation. One common issue is the self-condensation of activated this compound. If your biomolecule has multiple reactive sites, you may observe multiple conjugations, leading to a heterogeneous product mixture. Furthermore, sensitive amino acid residues in peptides can be modified under certain reaction conditions. For solid-phase peptide synthesis, premature cleavage of the peptide from the resin or side-chain protecting groups can also lead to unwanted byproducts.[1]

Question 3: How can I minimize the aggregation of my antibody during DOTA conjugation?

Answer: Antibody aggregation during conjugation is often caused by an increase in hydrophobicity after the attachment of the this compound moiety.[2][3] To mitigate this, consider optimizing the conjugation conditions by adjusting the pH and temperature. The use of stabilizing excipients in the reaction buffer can also be beneficial. Another strategy is to control the drug-to-antibody ratio (DAR) to avoid excessive modification.[3] In some cases, immobilizing the antibody on a solid support during conjugation can prevent aggregation.[3]

Purification Troubleshooting

Question 4: I am having difficulty separating my this compound conjugate from unreacted starting materials using HPLC. What can I do?

Answer: Co-elution of the product with starting materials is a common challenge in HPLC purification. To improve separation, you can optimize the HPLC gradient. A shallower gradient can often provide better resolution.[4] Experimenting with different mobile phase compositions, such as varying the organic solvent (e.g., acetonitrile, methanol) or the ion-pairing agent (e.g., TFA, formic acid), can also significantly impact selectivity.[5] Additionally, ensure that your column chemistry (e.g., C18, C8) is appropriate for your conjugate's properties.

Question 5: My purified conjugate shows multiple peaks in the analytical HPLC. What could be the reason?

Answer: The presence of multiple peaks in the final product can indicate several issues. Incomplete removal of tert-butyl protecting groups is a frequent cause, leading to a mixture of partially deprotected species.[6] Isomerization of the this compound or the biomolecule during the reaction or purification process can also result in multiple peaks. Furthermore, if your biomolecule has multiple conjugation sites, you may have a mixture of positional isomers. Oxidation of sensitive amino acids like methionine or tryptophan can also contribute to product heterogeneity.

Deprotection Troubleshooting

Question 6: How can I ensure complete removal of the tert-butyl protecting groups from my this compound conjugate?

Answer: Incomplete deprotection is a known challenge, often due to the stability of the tert-butyl esters.[6][7] To achieve complete deprotection, it is crucial to use a sufficiently strong acid, typically trifluoroacetic acid (TFA), and to allow for an adequate reaction time. The composition of the cleavage cocktail is also important; the inclusion of scavengers like triisopropylsilane (TIS) and water is necessary to prevent side reactions with sensitive amino acid residues.[1][5][8][9] For stubborn cases, repeated TFA treatments may be required.[6] Monitoring the deprotection progress by HPLC and mass spectrometry is highly recommended.[9]

Data Presentation

Table 1: Comparison of HPLC Purification Methods for DOTA-Peptides

ParameterMethod A: Standard GradientMethod B: Shallow Gradient
Column C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B in 20 min20-60% B in 40 min
Flow Rate 1.0 mL/min1.0 mL/min
Typical Resolution ModerateHigh
Run Time ~30 min~50 min
Reference [5][4]

Table 2: Common Scavengers Used in TFA Cleavage Cocktails

ScavengerPurposeTypical ConcentrationReference
Triisopropylsilane (TIS) Carbocation scavenger, protects tryptophan2.5 - 5%[1][8][9]
Water Hydrolyzes t-butyl cations2.5 - 5%[1][8][9]
1,2-Ethanedithiol (EDT) Scavenger for sulfonyl protecting groups (e.g., on Arginine)2.5 - 3%[9][10]
Thioanisole Protects tryptophan and methionine5%[9][10]
Phenol Scavenger for tryptophan5%[9]

Experimental Protocols

Protocol 1: Solid-Phase this compound Conjugation to a Peptide
  • Peptide Synthesis: Synthesize the peptide on a suitable resin (e.g., Rink amide) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group with 20% piperidine in DMF.

  • This compound Activation: In a separate vessel, dissolve this compound (2.5 eq.), HBTU (2.45 eq.), and DIPEA (5.0 eq.) in DMF. Allow to react for 2 minutes to pre-activate the chelator.[1]

  • Conjugation: Add the activated this compound solution to the resin-bound peptide. Agitate the mixture for 1-2 hours at room temperature. The reaction can be monitored using a Kaiser test.[5]

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.[1]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by preparative HPLC.[5]

Protocol 2: HPLC Purification of DOTA-Peptide Conjugate
  • Column: Use a preparative reverse-phase C18 column.

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: Develop a shallow gradient based on the analytical separation of the crude product. A typical starting point is a linear gradient of 5% to 65% B over 40 minutes.

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_conjugation Conjugation cluster_purification Cleavage & Purification Resin Resin Peptide_Resin Peptide on Resin Resin->Peptide_Resin Fmoc SPPS Conjugation Conjugation Reaction Peptide_Resin->Conjugation DOTA_Activation This compound Activation (HBTU/DIPEA) DOTA_Activation->Conjugation Cleavage TFA Cleavage & Deprotection Conjugation->Cleavage Crude_Product Crude Conjugate Cleavage->Crude_Product HPLC Preparative HPLC Crude_Product->HPLC Pure_Product Pure Conjugate HPLC->Pure_Product

Caption: Solid-phase synthesis and purification workflow for this compound peptide conjugates.

troubleshooting_logic cluster_conjugation Conjugation Issues cluster_deprotection Deprotection Issues cluster_purification Purification Issues Start Low Yield or Impure Product Activation Check DOTA Activation (Reagents, Time) Start->Activation Conditions Optimize Reaction (pH, Temp, Time) Start->Conditions Stoichiometry Verify Stoichiometry of Reactants Start->Stoichiometry TFA_Cocktail Adjust TFA Cocktail (Scavengers) Start->TFA_Cocktail Reaction_Time Increase Deprotection Time Start->Reaction_Time HPLC_Gradient Optimize HPLC Gradient Start->HPLC_Gradient Column_Chem Change Column Chemistry Start->Column_Chem

Caption: Troubleshooting flowchart for this compound conjugation and purification challenges.

References

Preventing transchelation of 68Ga from DOTA-GA(tBu)4 complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 68Ga labeling of DOTA-GA(tBu)4 and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a bifunctional chelator. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component is a macrocyclic cage that strongly binds to the radioisotope Gallium-68 (68Ga). The "GA" signifies a glutamic acid linker, which can influence the pharmacokinetics of the resulting radiopharmaceutical, and the "(tBu)4" indicates that the carboxylic acid groups of the DOTA and glutamic acid are protected with tert-butyl groups. These protecting groups are typically removed after conjugation to a targeting molecule and before radiolabeling. This chelator is used to attach 68Ga to peptides or other targeting molecules for positron emission tomography (PET) imaging.

Q2: What are the critical parameters for successful 68Ga labeling of DOTA-GA conjugates?

The key parameters for efficient 68Ga labeling of DOTA-GA conjugates include:

  • pH: The optimal pH for 68Ga labeling of DOTA conjugates is typically between 3.5 and 4.5.[1][2][3] At lower pH values, the carboxyl groups of DOTA are protonated, hindering complexation. At pH values above 4.5, the formation of colloidal 68Ga(OH)3 can occur, reducing the availability of free 68Ga for labeling.

  • Temperature: Heating is generally required to achieve high radiochemical yields with DOTA-based chelators.[4][5] A temperature range of 90-95°C is commonly used.

  • Precursor Concentration: The amount of the DOTA-GA-peptide conjugate can influence the radiochemical yield and specific activity. It is crucial to optimize the precursor concentration for each specific conjugate.

  • Reaction Time: A sufficient reaction time, typically 5-15 minutes at the optimal temperature, is necessary for complete complexation.[4]

  • Purity of Reagents: The presence of metal ion impurities in the 68Ga eluate or in the reaction buffers can compete with 68Ga for chelation by DOTA, leading to lower radiochemical yields.[6]

Q3: What is transchelation and is it a concern for 68Ga-DOTA-GA complexes?

Transchelation is the transfer of a metal ion from one chelator to another. In the context of 68Ga radiopharmaceuticals, this could involve the transfer of 68Ga from the DOTA-GA complex to other molecules in the body, such as serum proteins like transferrin. While 68Ga-DOTA complexes are generally considered to be kinetically inert and stable in vivo, the potential for transchelation exists, particularly if the labeling is not optimal or if the complex is exposed to challenging physiological conditions. Studies on some DOTA-glutamic acid-containing radiotracers have shown stability in blood serum, suggesting the glutamic acid linker itself does not inherently promote transchelation.[7] However, in vivo stability can be influenced by the overall structure of the conjugate.[7]

Q4: How do the tert-butyl protecting groups affect the final 68Ga-labeled product?

The tert-butyl protecting groups on the this compound must be removed (deprotected) before radiolabeling with 68Ga. If the deprotection step is incomplete, the free carboxyl groups will not be available for chelation, resulting in a very low or no radiochemical yield. The presence of residual protected or partially protected chelator can also lead to impurities in the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Radiochemical Yield (RCY) Incorrect pH of the reaction mixture. The pH should be between 3.5 and 4.5.Verify the pH of the reaction buffer and the final reaction mixture using pH paper or a calibrated pH meter. Adjust the pH with appropriate buffers (e.g., sodium acetate).[1]
Suboptimal reaction temperature. Insufficient heating can lead to slow and incomplete complexation.Ensure the reaction is heated to the optimal temperature (typically 90-95°C) for the recommended time.[4]
Insufficient amount of precursor. Too little of the DOTA-GA-peptide conjugate will result in an excess of free 68Ga.Optimize the precursor concentration. A typical starting point is 10-50 µg of peptide conjugate.[2]
Presence of competing metal ions. Metal impurities in the 68Ga eluate (e.g., Fe3+, Zn2+) can compete with 68Ga for DOTA chelation.[6]Use a high-purity 68Ge/68Ga generator. If metal ion contamination is suspected, purification of the 68Ga eluate using a cation-exchange cartridge may be necessary.[6]
Incomplete deprotection of tert-butyl groups. If the tBu groups are not fully removed, the carboxyl groups are not available for chelation.Review and optimize the deprotection protocol for the this compound-peptide conjugate. Confirm complete deprotection using analytical techniques like mass spectrometry.
Presence of Radiochemical Impurities Formation of colloidal 68Ga. This occurs at higher pH values (pH > 4.5).Ensure the pH of the reaction mixture is maintained within the optimal range.
Radiolysis of the precursor or labeled product. High radioactivity concentrations can lead to the degradation of the molecule.Consider the addition of radical scavengers, such as ethanol or ascorbic acid, to the reaction mixture.[8]
Multiple radioactive species on HPLC. This could indicate the presence of unbound 68Ga, colloidal 68Ga, or degradation products.Optimize purification methods, such as solid-phase extraction (SPE) with a C18 cartridge, to remove impurities.[4] Analyze each peak to identify the impurity.
In vivo Instability / Suspected Transchelation Suboptimal labeling leading to a less stable complex. If the 68Ga is not properly coordinated within the DOTA cage, it may be more susceptible to transchelation.Re-optimize the entire labeling procedure to ensure high radiochemical purity (>95%).
Instability of the overall conjugate. The properties of the targeting peptide itself can influence in vivo stability.Evaluate the stability of the unlabeled peptide conjugate. Consider modifications to the linker or peptide sequence if inherent instability is suspected.
Challenge by endogenous chelators. High levels of circulating proteins like transferrin can compete for 68Ga.While difficult to control, ensuring a highly stable 68Ga-DOTA-GA complex through optimized labeling is the best preventative measure. In vitro stability studies in human serum can help assess the risk of transchelation.[7]

Quantitative Data Summary

Table 1: Typical Radiolabeling Parameters for 68Ga-DOTA-Peptide Conjugates

ParameterTypical RangeReference
Precursor Amount10 - 50 µg[2]
BufferSodium Acetate or HEPES[1][2]
pH3.5 - 4.5[1]
Temperature90 - 95 °C[4]
Reaction Time5 - 15 min[4]
Radiochemical Yield (RCY)> 95%[4]
Radiochemical Purity (RCP)> 98%[1]

Table 2: Quality Control Parameters for 68Ga-DOTA-Peptide Conjugates

ParameterMethodAcceptance CriteriaReference
Radiochemical PurityHPLC, ITLC> 95%[4]
Free 68GaITLC< 2%[9]
Colloidal 68GaITLC< 2%[9]
Radionuclidic Purity (68Ge breakthrough)Gamma Spectroscopy< 0.001%[2]
pH of final productpH strip or meter5.5 - 7.5[2]
SterilityMembrane FiltrationSterile[1]
EndotoxinsLAL test< 175 EU/V[2]

Experimental Protocols

1. Manual 68Ga Labeling of a DOTA-GA-Peptide Conjugate

This protocol is a general guideline and should be optimized for each specific conjugate.

  • Reagents and Materials:

    • 68Ge/68Ga generator

    • DOTA-GA-peptide conjugate (deprotected)

    • Sodium acetate buffer (0.5 M, pH 4.5)

    • Sterile water for injection

    • Ethanol (optional, as a radical scavenger)

    • C18 Sep-Pak light cartridge

    • 0.22 µm sterile filter

    • Reaction vial (e.g., V-vial)

    • Heating block

  • Procedure:

    • Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.

    • In a sterile reaction vial, add 20-50 µL of the DOTA-GA-peptide conjugate solution (e.g., 1 mg/mL in water).

    • Add 200-400 µL of sodium acetate buffer to the reaction vial.

    • Add the 68Ga eluate (typically 400-800 µL) to the reaction vial.

    • Verify that the final pH of the reaction mixture is between 3.5 and 4.5.

    • If desired, add 50-100 µL of ethanol.

    • Cap the vial and place it in a heating block pre-heated to 95°C for 10-15 minutes.

    • After incubation, allow the vial to cool to room temperature.

    • Perform quality control (e.g., ITLC) to determine the radiochemical yield.

    • For purification, condition a C18 Sep-Pak cartridge with ethanol (5 mL) followed by water (10 mL).

    • Load the reaction mixture onto the C18 cartridge.

    • Wash the cartridge with sterile water (5-10 mL) to remove unbound 68Ga.

    • Elute the 68Ga-DOTA-GA-peptide with 0.5-1 mL of 50% ethanol in water.

    • Pass the eluate through a 0.22 µm sterile filter into a sterile product vial.

    • Perform final quality control on the purified product.

2. Quality Control using Instant Thin-Layer Chromatography (ITLC)

  • Materials:

    • ITLC strips (e.g., silica gel impregnated glass fiber)

    • Mobile phase 1: 0.1 M sodium citrate, pH 5.5 (for determining free 68Ga)

    • Mobile phase 2: 1:1 mixture of 1 M ammonium acetate and methanol (for determining colloidal 68Ga)

    • Radio-TLC scanner

  • Procedure:

    • Spot a small amount (1-2 µL) of the sample onto two separate ITLC strips.

    • Develop one strip in mobile phase 1 and the other in mobile phase 2.

    • Allow the solvent front to travel near the top of the strip.

    • Dry the strips and scan them using a radio-TLC scanner.

    • Interpretation:

      • Mobile Phase 1: Free 68Ga moves with the solvent front (Rf = 0.8-1.0), while the labeled peptide and colloidal 68Ga remain at the origin (Rf = 0-0.2).

      • Mobile Phase 2: Colloidal 68Ga remains at the origin (Rf = 0-0.2), while the labeled peptide and free 68Ga move with the solvent front (Rf = 0.8-1.0).

    • Calculate the percentage of each species to determine the radiochemical purity.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_labeling Radiolabeling cluster_purification_qc Purification & QC Generator_Elution 68Ge/68Ga Generator Elution (0.1 M HCl) pH_Adjustment pH Adjustment (3.5 - 4.5) Generator_Elution->pH_Adjustment 68Ga Eluate Reagent_Mixing Reagent Mixing (DOTA-GA-Peptide, Buffer) Reagent_Mixing->pH_Adjustment Incubation Incubation (95°C, 10-15 min) pH_Adjustment->Incubation SPE_Purification Solid-Phase Extraction (C18 Cartridge) Incubation->SPE_Purification Sterile_Filtration Sterile Filtration (0.22 µm) SPE_Purification->Sterile_Filtration Final_QC Final Quality Control (HPLC, ITLC, etc.) Sterile_Filtration->Final_QC Final_Product Final_Product Final_QC->Final_Product Release

Caption: Automated 68Ga-DOTA-GA-Peptide Labeling Workflow.

troubleshooting_logic Low_RCY Low Radiochemical Yield? Check_pH Is pH 3.5 - 4.5? Low_RCY->Check_pH Yes Successful_Labeling Successful Labeling Low_RCY->Successful_Labeling No Check_Temp Is Temp 90-95°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Check_Precursor Precursor Amount Sufficient? Check_Temp->Check_Precursor Yes Adjust_Temp Increase/Verify Temperature Check_Temp->Adjust_Temp No Check_Metals Metal Ion Contamination? Check_Precursor->Check_Metals Yes Increase_Precursor Increase Precursor Amount Check_Precursor->Increase_Precursor No Purify_Eluate Purify 68Ga Eluate Check_Metals->Purify_Eluate Yes Check_Metals->Successful_Labeling No Adjust_pH->Check_Temp Adjust_Temp->Check_Precursor Increase_Precursor->Check_Metals Purify_Eluate->Successful_Labeling

Caption: Troubleshooting Logic for Low Radiochemical Yield.

References

Technical Support Center: 68Ga Labeling of DOTA-GA(tBu)4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH optimization for Gallium-68 (68Ga) labeling of DOTA-GA(tBu)4. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful and efficient radiolabeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the 68Ga labeling of this compound, with a focus on pH-related problems.

Issue Potential Cause Recommended Solution
Low Radiolabeling Yield Suboptimal pH of the reaction mixture.The optimal pH for 68Ga labeling of DOTA-conjugates is crucial and typically falls within the range of 3.5 to 4.5[1][2][3][4][5]. Verify the pH of your reaction mixture using a calibrated pH meter or pH indicator strips. Adjust the pH using an appropriate buffer, such as sodium acetate[6][7].
Inaccurate buffer concentration.Ensure the buffer concentration is sufficient to maintain the target pH upon addition of the 68Ga eluate, which is typically acidic.
Presence of metallic impurities in the 68Ga eluate.Metallic impurities can compete with 68Ga for the DOTA chelator. If suspected, purify the 68Ga eluate using a cation-exchange cartridge[8].
Inconsistent Labeling Results Fluctuations in the pH of the 68Ga eluate from the generator.The pH of the generator eluate can vary. It is essential to measure and adjust the pH of the reaction mixture for each labeling experiment.
Improper storage of this compound or other reagents.Store all reagents according to the manufacturer's instructions to prevent degradation.
Formation of Colloidal 68Ga pH of the reaction mixture is too high (typically >5).At higher pH values, 68Ga can form colloidal species, which are unavailable for chelation by DOTA[9]. Carefully control the pH to remain within the optimal acidic range.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for 68Ga labeling of this compound?

A1: The optimal pH for 68Ga labeling of DOTA-conjugated molecules, including this compound, is generally in the acidic range of 3.5 to 4.5[1][2][3][4][5]. Significantly lower labeling efficiencies are observed at pH values outside of this range[6].

Q2: Why is maintaining an acidic pH crucial for the labeling reaction?

A2: Maintaining an acidic pH is critical for several reasons. Firstly, it prevents the formation of gallium hydroxide colloids, which are unreactive towards the DOTA chelator[9]. Secondly, the carboxyl groups of the DOTA chelator need to be partially protonated to allow for efficient complexation of the Ga³⁺ ion.

Q3: What buffering agent should I use to control the pH?

A3: Sodium acetate is a commonly used and effective buffer for maintaining the desired pH range for 68Ga labeling reactions[6][7]. The concentration should be optimized to ensure robust pH control.

Q4: How does temperature affect the labeling efficiency at the optimal pH?

A4: While pH is a primary factor, temperature also plays a significant role. Heating the reaction mixture, typically to 90-100°C, is often required to achieve high radiolabeling yields with DOTA chelators within a reasonable timeframe[10][11]. However, the exact temperature and incubation time should be optimized for your specific experimental setup.

Q5: What should I do if I still observe low labeling efficiency after optimizing the pH?

A5: If low yields persist despite optimal pH, consider other factors such as the concentration of the this compound precursor, the presence of competing metal ion impurities in the 68Ga eluate, and the incubation time and temperature[6]. Purification of the 68Ga eluate may be necessary to remove interfering metal ions[2].

Quantitative Data: pH-Dependent Labeling Efficiency

The following table summarizes the reported labeling efficiencies of various DOTA-conjugated peptides at different pH values. This data provides a strong indication of the expected performance for this compound under similar conditions.

DOTA-conjugate pH Labeling Efficiency (%) Reference
DOTA-TATE4.0 - 4.5Optimal[5]
DOTA-TBIA1013.0 - 3.598 ± 3[6]
DOTA-TBIA1014.024 ± 20[6]
DOTA-TBIA1015.09 ± 3[6]
DOTA-Peptides3.5 - 4.0Complete incorporation[1][3]
DOTA-Peptides2.5Slow start to incorporation[1][3]
DOTA-Peptides1.0No incorporation[1][3]
DOTA-PAMAM-D4.0> 93.0[10]
DOTA-AeK4.0≥ 95[9]
DOTA-AeK3.0≥ 85.9 ± 2.3[9]

Experimental Protocol: pH Optimization for 68Ga Labeling

This protocol provides a detailed methodology for optimizing the pH of the 68Ga labeling of this compound.

Materials:

  • 68Ge/68Ga generator

  • This compound precursor

  • Sodium acetate buffer (e.g., 1 M, sterile)

  • Hydrochloric acid (e.g., 0.1 M, sterile)

  • Sterile reaction vials

  • Heating block or water bath

  • pH meter or pH indicator strips

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions. Collect the 68GaCl3 eluate in a sterile vial.

  • Preparation of Reaction Mixtures:

    • In a series of sterile reaction vials, add a fixed amount of the this compound precursor.

    • To each vial, add a different volume of sodium acetate buffer to create a range of desired pH values (e.g., pH 3.0, 3.5, 4.0, 4.5, 5.0).

  • pH Adjustment and Labeling Reaction:

    • Add a specific volume of the 68Ga eluate to each reaction vial.

    • Gently mix the contents of each vial.

    • Measure the final pH of each reaction mixture.

    • Incubate the vials at a set temperature (e.g., 95°C) for a specific time (e.g., 10 minutes).

  • Quenching the Reaction: After incubation, cool the vials to room temperature.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of each reaction mixture using a suitable method like radio-TLC or HPLC.

    • This will quantify the percentage of 68Ga successfully incorporated into the this compound.

  • Data Analysis: Plot the radiochemical purity as a function of the final measured pH to determine the optimal pH for your labeling reaction.

Visualizations

The following diagrams illustrate the experimental workflow for pH optimization and a logical approach to troubleshooting common labeling issues.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis elute Elute 68Ga from Generator add_ga Add 68Ga Eluate to Vials elute->add_ga prep_vials Prepare Reaction Vials (this compound + Buffer) prep_vials->add_ga measure_ph Measure Final pH add_ga->measure_ph incubate Incubate at Controlled Temperature measure_ph->incubate quality_control Perform Quality Control (Radio-TLC/HPLC) incubate->quality_control analyze_data Analyze Data and Determine Optimal pH quality_control->analyze_data

Caption: Experimental workflow for pH optimization of 68Ga labeling.

troubleshooting_workflow start Start: Low Labeling Yield check_ph Is the reaction pH within the optimal range (3.5 - 4.5)? start->check_ph adjust_ph Adjust pH with appropriate buffer check_ph->adjust_ph No check_temp Is the incubation temperature adequate (e.g., 90-100°C)? check_ph->check_temp Yes adjust_ph->check_ph success Successful Labeling adjust_temp Increase incubation temperature/time check_temp->adjust_temp No check_impurities Suspect metallic impurities? check_temp->check_impurities Yes adjust_temp->check_temp purify_eluate Purify 68Ga eluate (cation exchange) check_impurities->purify_eluate Yes fail Consult further documentation check_impurities->fail No purify_eluate->success

Caption: Troubleshooting decision tree for low 68Ga labeling yield.

References

Technical Support Center: DOTA-GA(tBu)4 Based Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to mitigate radiolysis in DOTA-GA(tBu)4 based radiopharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is radiolysis and why is it a concern for this compound based radiopharmaceuticals?

Radiolysis is the process where ionizing radiation, emitted by radionuclides like Gallium-68 (⁶⁸Ga), interacts with water molecules in the formulation. This interaction generates highly reactive free radicals (e.g., hydroxyl radicals, ˙OH)[1]. These radicals can degrade the this compound conjugated peptide or protein, leading to reduced radiochemical purity (RCP), loss of biological activity, and the formation of radiolytic impurities[2][3]. This degradation is a major factor affecting the stability and shelf-life of the radiopharmaceutical[3].

Q2: What are the common signs of radiolysis in my preparation?

The primary indicator of radiolysis is a decrease in radiochemical purity (RCP) over time, as observed by radio-TLC or radio-HPLC[3][4]. Other signs include the appearance of unexpected peaks in the chromatogram, changes in the solution's appearance, and a decline in the specific activity of the product. In some cases, radiolysis can also lead to the formation of peptide or protein aggregates[5].

Q3: What are radical scavengers and how do they work?

Radical scavengers, also known as antioxidants or quenchers, are compounds added to the radiopharmaceutical formulation to protect it from radiolytic degradation[6][7]. They work by reacting with and neutralizing the free radicals generated by radiolysis before they can damage the radiolabeled molecule[1][6]. Commonly used scavengers in radiopharmacy include ascorbic acid, gentisic acid, and ethanol[4][6].

Q4: Can the choice of chelator affect radiolytic stability?

Yes, the chelator can influence stability. Complexation of a radionuclide with a chelator like DOTA can offer a protective effect, making the molecule less vulnerable to radical attack compared to the free ligand[8]. The high stability of the metal-DOTA complex is crucial for maintaining the integrity of the radiopharmaceutical in vivo[8].

Troubleshooting Guide

Q5: My radiochemical purity (RCP) is consistently low (<95%) immediately after labeling. What are the potential causes and solutions?

Low initial RCP can be due to several factors unrelated to radiolysis, such as suboptimal labeling conditions.

  • Incorrect pH: The pH for ⁶⁸Ga labeling of DOTA-peptides is critical, typically optimal between 3.5 and 4.5[9][10]. A pH outside this range can significantly slow down reaction kinetics or lead to the formation of gallium hydroxides[10].

    • Solution: Verify the pH of your reaction buffer (e.g., sodium acetate) before labeling and adjust as necessary[11].

  • Insufficient Heating: DOTA chelation often requires heating to proceed efficiently[7][12].

    • Solution: Ensure the reaction mixture is heated to the recommended temperature (typically 80-100°C) for the appropriate duration (10-20 minutes)[10].

  • Precursor Quality/Concentration: The purity and amount of the this compound conjugated peptide are crucial.

    • Solution: Verify the concentration and purity of your precursor. Ensure it has been stored correctly to prevent degradation. Increase the precursor amount if necessary, but be mindful of reducing specific activity.

  • Metallic Impurities: Competing metal ions in the ⁶⁸Ga eluate can interfere with labeling efficiency[9].

    • Solution: Use a high-purity ⁶⁸Ge/⁶⁸Ga generator. Some protocols use a cation-exchange cartridge to purify and concentrate the ⁶⁸Ga eluate, removing metallic impurities[11][13].

Q6: My RCP is high initially but drops significantly within 1-3 hours post-synthesis. How can I improve stability?

This is a classic sign of radiolysis. The high radiation dose from ⁶⁸Ga causes degradation of the product over time.

  • Inadequate Radical Scavenging: The most common cause is the absence or insufficient concentration of a radical scavenger.

    • Solution: Add a radical scavenger to your formulation. Ascorbic acid, gentisic acid, and ethanol are effective options. Often, a combination of scavengers provides synergistic protection[4][6]. For instance, a combination of 20% ethanol and 5 mg of ascorbic acid has proven successful in preventing radiolysis for up to 3 hours with high starting activities of ⁶⁸Ga[2].

  • High Radioactive Concentration: The effects of radiolysis are more pronounced at higher activity concentrations[1][4].

    • Solution: If possible, dilute the final product with a formulation buffer containing scavengers to reduce the activity concentration. This can help minimize the impact of radiolysis during storage before injection.

Q7: I am observing peptide aggregation in my final product. What can I do to prevent this?

Peptide aggregation can be a complex issue influenced by the peptide sequence, buffer conditions, and radiolysis.

  • Buffer Composition: The buffer pH and salt concentration can influence peptide solubility.

    • Solution: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of the peptide[5]. Adjusting the salt concentration (either increasing or decreasing) can also help improve solubility[5].

  • Radiolysis-Induced Aggregation: Oxidative damage from free radicals can sometimes lead to peptide cross-linking and aggregation.

    • Solution: Implement the use of radical scavengers as described in Q6. Preventing the initial oxidative damage can in turn prevent this type of aggregation.

  • Hydrophobicity: Highly hydrophobic peptides are more prone to aggregation.

    • Solution: While difficult to change post-synthesis, consider adding solubility-enhancing excipients to the formulation, such as a small percentage of ethanol or glycerol[5].

Data Presentation

Table 1: Comparison of Common Radiolysis Scavengers

ScavengerTypical Concentration RangeAdvantagesDisadvantages & Considerations
Ascorbic Acid (Vitamin C) 1-5 mg/mL; ~1.4% solution[2][11]Highly effective ˙OH radical scavenger; can also act as a buffer agent[6][14].Can form complexes with ⁶⁸Ga at high concentrations, potentially reducing RCP; should be freshly prepared[2][11].
Ethanol 5-20% (v/v)[2][4]Well-known and effective scavenger; often used as a co-solvent[4][6].High concentrations (>20%) can cause peptide precipitation; may not be sufficient as a sole agent for high activity preparations[2].
Gentisic Acid 5-16.8 mg/mL[4][15]Effective in preventing degradation in various radiopharmaceuticals[6][15].Can also chelate with lutetium-177, potentially reducing yield in those preparations; effectiveness can be formulation-dependent[15][16].
Combination (e.g., Ethanol + Ascorbic Acid) 20% Ethanol + 5 mg Ascorbic Acid[2]Can have synergistic effects, providing enhanced protection compared to single agents[2][6].Requires careful optimization to avoid negative impacts on labeling efficiency and product stability[2].

Experimental Protocols

Protocol 1: General ⁶⁸Ga Radiolabeling of a this compound Conjugated Peptide

This protocol is a generalized procedure and may require optimization for specific peptides.

  • Preparation:

    • Prepare a 1 M sodium acetate buffer and adjust the pH to 4.5[11].

    • Prepare a fresh solution of ascorbic acid (e.g., 1.4% w/v) to act as a radical scavenger[11].

    • In a sterile, lead-shielded reaction vial, combine 25-35 nmol of the DOTA-conjugated peptide with the sodium acetate buffer and the ascorbic acid solution[11].

  • ⁶⁸Ga Elution and Labeling:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

    • For many automated systems, the ⁶⁸Ga³⁺ is trapped on a cation-exchange cartridge and then eluted with a small volume of acidified 5 M NaCl solution directly into the reaction vial[11][13]. This step purifies and concentrates the gallium.

    • Add the processed ⁶⁸Ga eluate to the reaction vial containing the peptide and buffer.

  • Incubation:

    • Securely cap the vial and place it in a heating block pre-heated to 95°C for 15 minutes[1].

  • Purification (if necessary):

    • After incubation, the reaction mixture can be passed through a C18 Sep-Pak cartridge to separate the labeled peptide from free ⁶⁸Ga.

    • Wash the cartridge with sterile water to remove impurities.

    • Elute the final product from the cartridge with a 50% ethanol/water solution[17].

  • Final Formulation:

    • Pass the eluted product through a 0.22 µm sterile filter into a sterile vial for quality control and use.

Protocol 2: Quality Control using Radio-TLC

  • System Preparation:

    • Use instant thin-layer chromatography (iTLC) strips (e.g., silica gel impregnated glass fiber).

    • Prepare the mobile phase. A common system for ⁶⁸Ga-DOTA peptides consists of 1 M ammonium acetate and methanol in a 1:1 volume ratio[13].

  • Spotting:

    • Spot a small drop (~1-2 µL) of the final radiolabeled product onto the origin line of the iTLC strip.

  • Development:

    • Place the strip in a chromatography tank containing the mobile phase.

    • Allow the solvent front to travel near the top of the strip.

  • Analysis:

    • Remove the strip and allow it to dry.

    • Using a radio-TLC scanner, determine the distribution of radioactivity.

    • In this system, the ⁶⁸Ga-labeled peptide remains at the origin (Rf = 0.0), while free ⁶⁸Ga moves with the solvent front (Rf = 0.8-1.0).

  • RCP Calculation:

    • Calculate the radiochemical purity (RCP) using the formula: RCP (%) = (Counts at Origin / Total Counts on Strip) x 100

Visualizations

Radiolysis_Mechanism cluster_0 Radiolysis Process cluster_1 Impact on Radiopharmaceutical cluster_2 Protective Intervention Radionuclide Radionuclide (e.g., ⁶⁸Ga) H2O H₂O (Water) Radionuclide->H2O Ionizing Radiation FreeRadicals Free Radicals (e.g., •OH) H2O->FreeRadicals generates Radiopharmaceutical DOTA-Peptide (Intact) FreeRadicals->Radiopharmaceutical attacks Scavenger Radical Scavenger (e.g., Ascorbic Acid) FreeRadicals->Scavenger reacts with DegradedProduct Degraded Product (Radiolytic Impurity) Radiopharmaceutical->DegradedProduct degradation Neutralized Neutralized Species Scavenger->Neutralized neutralizes to

Caption: Mechanism of radiolysis and the protective role of radical scavengers.

Troubleshooting_Workflow cluster_labeling Issue: Suboptimal Labeling cluster_stability Issue: Radiolytic Degradation start Low Radiochemical Purity (RCP) Observed q_time When is RCP low? start->q_time check_ph Verify pH (3.5 - 4.5) q_time->check_ph Immediately Post-Labeling add_scavenger Add/Increase Scavenger Conc. (Ascorbic Acid, EtOH) q_time->add_scavenger Drops over time (1-3 hours) check_temp Check Temperature (90-100°C) check_ph->check_temp check_precursor Assess Precursor (Purity & Amount) check_temp->check_precursor check_impurities Consider Metal Impurities check_precursor->check_impurities end_node Re-evaluate RCP check_impurities->end_node check_activity Reduce Activity Concentration (Dilute) add_scavenger->check_activity optimize_storage Optimize Storage Conditions check_activity->optimize_storage optimize_storage->end_node Experimental_Workflow cluster_label Step 2: Radiolabeling cluster_purify Step 3: Purification cluster_qc Step 4: Quality Control prep_vial Prepare Reaction Vial: - DOTA-Peptide - Buffer (pH 4.5) - Scavenger elute_ga Elute & Purify ⁶⁸Ga from Generator add_ga Add ⁶⁸Ga to Reaction Vial elute_ga->add_ga incubate Incubate at 95°C for 15 min add_ga->incubate spe Solid Phase Extraction (C18 Cartridge) incubate->spe elute_product Elute Product (e.g., 50% EtOH) spe->elute_product sterile_filter Sterile Filtration (0.22 µm) elute_product->sterile_filter qc_check Perform Radio-TLC/HPLC to determine RCP sterile_filter->qc_check final_product Final Product for Use qc_check->final_product

References

Technical Support Center: DOTA-GA(tBu)4 Conjugate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of biomolecules conjugated with DOTA-GA(tBu)4.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugated biomolecules?

A1: The primary purification techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Solid-Phase Extraction (SPE). The choice depends on the biomolecule's nature (peptide, antibody, etc.), the scale of the purification, and the required final purity. RP-HPLC is widely used for peptides, while SEC is essential for larger proteins and antibodies to remove aggregates.[1][2][3] SPE offers a rapid, non-HPLC-based method for cleanup, particularly useful in radiopharmacy settings for removing unconjugated chelators.[4]

Q2: Why are tert-butyl (tBu) protecting groups used on the DOTA-GA chelator?

A2: The tert-butyl (tBu) esters protect the carboxylic acid groups of the DOTA chelator.[5] This prevents them from reacting during the conjugation of the chelator to the biomolecule, ensuring that the correct functional group on the chelator (e.g., an activated N-terminus glutamic acid) couples to the desired site on the biomolecule.

Q3: When and how should the tBu protecting groups be removed?

A3: The tBu groups are typically removed after the conjugation step is complete. This is accomplished by treating the conjugate with a strong acid, most commonly a cleavage mixture containing Trifluoroacetic Acid (TFA), such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6][7]

Q4: What level of purity is required for the final conjugate?

A4: The required purity depends on the intended application. For in vitro experiments, >90% purity may be acceptable. However, for in vivo studies and clinical applications, a purity of >95% is often the minimum requirement to avoid potential side effects from impurities.[8] For radiolabeled compounds, high radiochemical purity (>95%) is also critical.[6]

Q5: Can the purification method affect the biomolecule's activity?

A5: Yes. Harsh conditions, such as extreme pH or exposure to organic solvents in RP-HPLC, can potentially denature proteins or antibodies. SEC is considered a milder technique as it is performed under native conditions and helps preserve the biological activity of the macromolecule.[2][3] It is crucial to choose a purification strategy that maintains the structural integrity and function of the biomolecule.[9]

Purification Method Selection

Choosing the right purification strategy is critical for achieving high purity and yield. The following diagram outlines a general decision-making process for selecting a suitable method.

MethodSelection cluster_start cluster_biomolecule Biomolecule Type cluster_peptide_purification Peptide Purification Path cluster_protein_purification Protein/Antibody Purification Path start Start: Crude this compound Conjugate peptide Small Peptide (<10 kDa) start->peptide Peptide-based protein Large Protein / Antibody (>10 kDa) start->protein Protein-based rphplc Primary Purification: RP-HPLC peptide->rphplc spe Alternative/Rapid Cleanup: Solid-Phase Extraction (SPE) peptide->spe sec_initial Initial Cleanup/Buffer Exchange: SEC or Dialysis protein->sec_initial final_peptide Purified Peptide Conjugate rphplc->final_peptide spe->final_peptide affinity Optional Affinity Chromatography sec_initial->affinity If antibody or tagged protein sec_polish Polishing Step: Size Exclusion (SEC) (Removes Aggregates) sec_initial->sec_polish Direct to polishing affinity->sec_polish final_protein Purified Protein Conjugate sec_polish->final_protein

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

Problem 1: Low Purity or Multiple Peaks in HPLC Analysis

  • Q: My RP-HPLC chromatogram of the purified conjugate shows multiple unexpected peaks. What are the potential causes?

    • A: This is a common issue that can arise from several sources. The primary culprits are typically an incomplete conjugation reaction, the formation of side-products, premature loss of tBu protecting groups, aggregation of the conjugate, or the presence of unconjugated starting materials (biomolecule or DOTA-GA).[4][5] Overalkylation during solid-phase synthesis can also introduce impurities.[10]

    • Troubleshooting Steps:

      • Analyze Peaks: Use mass spectrometry (LC-MS) to identify the molecular weights of the species in each peak. This is the most direct way to determine their identities.

      • Check Reaction Completion: Analyze a sample of the crude reaction mixture. A large peak corresponding to the starting biomolecule indicates an incomplete reaction. Consider optimizing reaction stoichiometry, time, or pH.

      • Assess Aggregation: If a high molecular weight shoulder or pre-peak is observed, it may be due to aggregation. Analyze the sample using Size Exclusion Chromatography (SEC).[11][12]

      • Optimize Gradient: A poorly optimized HPLC gradient may not adequately resolve closely eluting species. Try a shallower gradient around the elution time of your target compound.

LowPurity cluster_causes Potential Causes cluster_solutions Solutions & Verification problem Problem: Low Purity / Multiple HPLC Peaks cause1 Incomplete Reaction problem->cause1 cause2 Side Products / Deprotection problem->cause2 cause3 Aggregation problem->cause3 cause4 Unoptimized HPLC Method problem->cause4 sol1 Verify with LC-MS. Optimize reaction conditions (stoichiometry, time). cause1->sol1 sol2 Verify with LC-MS. Review synthesis/conjugation chemistry. cause2->sol2 sol3 Analyze with SEC. Optimize buffer conditions. Use SEC for polishing. cause3->sol3 sol4 Adjust gradient slope. Change mobile phase additives (e.g., TFA %). cause4->sol4

References

Impact of precursor amount on DOTA-GA(tBu)4 radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiolabeling of DOTA-GA(tBu)4. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal precursor amount of this compound for radiolabeling with Gallium-68 (⁶⁸Ga)?

A1: The optimal precursor amount can vary depending on the specific activity required and the reaction conditions. However, a general starting point for most DOTA-conjugated peptides is in the range of 15-30 µg.[1][2] It is crucial to optimize this amount for your specific application to achieve the desired radiochemical yield and purity. For some DOTA-peptides, amounts as low as 10 µg have been used successfully, while in other cases, up to 100-200 µg may be required, particularly when dealing with lower quality ⁶⁸Ga eluate containing metallic impurities.[3]

Q2: How does the precursor amount affect the radiochemical yield (RCY)?

A2: Increasing the precursor amount generally leads to a higher radiochemical yield, as it increases the probability of the radionuclide (e.g., ⁶⁸Ga) successfully chelating with the this compound molecule. However, using an excessive amount of precursor can lead to a lower specific activity, as there will be more unlabeled precursor molecules competing for the limited amount of radionuclide. Therefore, a balance must be struck to achieve both high RCY and high specific activity.

Q3: What is the recommended pH for this compound radiolabeling?

A3: The optimal pH for radiolabeling DOTA-conjugated peptides with ⁶⁸Ga is typically in the range of 3.5 to 4.5.[4] A pH that is too low can lead to protonation of the DOTA chelator, reducing its ability to bind the radiometal. Conversely, a pH that is too high can cause the formation of gallium hydroxides, which are unavailable for chelation. It is recommended to use a suitable buffer, such as sodium acetate, to maintain the optimal pH throughout the reaction.

Q4: What are the ideal temperature and incubation time for the radiolabeling reaction?

A4: For most DOTA-peptides, heating is required to achieve efficient radiolabeling. A common protocol involves heating the reaction mixture at 95°C for 5 to 15 minutes.[3] The optimal time and temperature may vary slightly depending on the specific peptide and reaction conditions. It is advisable to perform kinetic experiments to determine the shortest incubation time that provides the maximum radiochemical yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Radiochemical Yield (<90%) Suboptimal Precursor Amount: Too little precursor may be present to efficiently capture the radionuclide.Gradually increase the amount of this compound precursor in increments of 5-10 µg and observe the effect on the RCY.
Incorrect pH: The pH of the reaction mixture is outside the optimal range of 3.5-4.5.Verify the pH of your reaction mixture using a calibrated pH meter. Adjust the buffer concentration or composition as needed to maintain the optimal pH.
Presence of Metal Impurities: Competing metal ions in the ⁶⁸Ga eluate can interfere with the radiolabeling process.[5]Use a high-purity ⁶⁸Ga eluate. If necessary, pre-purify the eluate using a cation-exchange cartridge to remove metallic impurities.[6]
Inadequate Heating: Insufficient temperature or incubation time can lead to incomplete chelation.Ensure the reaction is heated to the recommended temperature (e.g., 95°C) for a sufficient duration. Optimize the heating time for your specific setup.
Low Radiochemical Purity Formation of Colloidal ⁶⁸Ga: This can occur at a pH above 5.Ensure the pH of the reaction mixture is maintained within the optimal range.
Radiolysis of the Labeled Compound: The high energy of the radionuclide can sometimes damage the labeled molecule.Consider adding a radical scavenger, such as ascorbic acid, to the reaction mixture to minimize radiolysis.[7]
Inconsistent Results Variability in ⁶⁸Ga Eluate Quality: The quality of the generator eluate can change over time.Regularly perform quality control checks on the ⁶⁸Ga eluate, including measuring the pH and checking for metal impurities.
Inaccurate Reagent Preparation: Errors in the concentration of the precursor, buffer, or other reagents.Double-check all calculations and ensure accurate pipetting when preparing your reagents.

Experimental Protocols

General Protocol for ⁶⁸Ga Radiolabeling of this compound

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • This compound precursor

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (e.g., 1M, pH 4.5)

  • Hydrochloric acid (e.g., 0.1 M for generator elution)

  • Sterile, metal-free reaction vials

  • Heating block or water bath

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Preparation of Reaction Mixture:

    • In a sterile, metal-free reaction vial, add the desired amount of this compound precursor (e.g., 20-30 nmol).[7]

    • Add the appropriate volume of sodium acetate buffer to achieve a final pH of 3.5-4.5 in the reaction mixture.

  • Radiolabeling Reaction:

    • Add the ⁶⁸Ga eluate to the reaction vial containing the precursor and buffer.

    • Gently mix the solution.

    • Incubate the reaction vial at 95°C for 10-15 minutes.[3]

  • Quality Control:

    • After incubation, allow the reaction mixture to cool to room temperature.

    • Perform quality control using radio-TLC or HPLC to determine the radiochemical yield and purity.

Data Presentation

Table 1: Impact of Precursor Amount on Radiochemical Yield (RCY) of a Generic DOTA-Peptide

Precursor Amount (nmol)Radiochemical Yield (%)
575 ± 5
1088 ± 4
2095 ± 2
30>98
40>98

Note: This table presents generalized data for a typical DOTA-peptide and should be used as a reference. Optimal amounts for this compound may vary.

Visualizations

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_qc Quality Control Ga_Elution ⁶⁸Ga Elution (0.1 M HCl) Mixing Mixing Ga_Elution->Mixing Precursor_Prep Precursor & Buffer (this compound + NaOAc) Precursor_Prep->Mixing Incubation Incubation (95°C, 10-15 min) Mixing->Incubation Cooling Cooling Incubation->Cooling Analysis Radio-TLC / HPLC (RCY & RCP) Cooling->Analysis Troubleshooting_Logic Start Low Radiochemical Yield? Check_Precursor Increase Precursor Amount Start->Check_Precursor Yes Success High RCY Achieved Start->Success No Check_pH Verify & Adjust pH (3.5-4.5) Check_Precursor->Check_pH Check_Temp Optimize Temp & Time (e.g., 95°C, 15 min) Check_pH->Check_Temp Check_Impurities Check for Metal Impurities (Pre-purify ⁶⁸Ga) Check_Temp->Check_Impurities Check_Impurities->Success

References

Validation & Comparative

A Head-to-Head Comparison of DOTA and its Derivative DOTAGA for ⁶⁸Ga Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of chelator is a critical decision in the synthesis of ⁶⁸Ga-radiopharmaceuticals. This guide provides an objective comparison of the well-established chelator DOTA against its derivative, DOTAGA, focusing on their performance in ⁶⁸Ga labeling and the stability of the resulting complexes. While direct comparative data for DOTA-GA(tBu)₄ is limited, its role as a protected precursor for DOTAGA conjugates will also be discussed.

The development of PET imaging agents relies heavily on the efficient and stable incorporation of radionuclides like Gallium-68 (⁶⁸Ga) into targeting molecules. This is achieved through the use of bifunctional chelators, which bind the radiometal on one end and are conjugated to a biomolecule on the other. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has long been a gold standard in this field. However, derivatives such as DOTAGA (2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid) have emerged to offer potential advantages.

Quantitative Comparison of ⁶⁸Ga Labeling Parameters

The efficiency and conditions required for radiolabeling are paramount for routine clinical production. The following table summarizes key quantitative data for the ⁶⁸Ga labeling of DOTA and DOTAGA based on available experimental data.

ParameterDOTADOTAGA
Optimal pH 3.5 - 4.5[1][2]~4.0[3]
Optimal Temperature 80 - 100 °C[4]Not explicitly stated, but labeling efficiency increases with temperature[3]
Reaction Time 5 - 20 minutes[2][5]~10 minutes for maximum labeling efficiency[3]
Radiochemical Yield >95% under optimal conditions[5]~58.2 ± 14.5% (for an antibody conjugate with ²²⁵Ac, suggesting potentially higher yields for ⁶⁸Ga with smaller peptides)[6]
Stability Constant (log K) ~21.3[7]Not explicitly found for ⁶⁸Ga, but generally expected to be high and comparable to DOTA.
In Vitro Stability High, but some degradation observed in mouse serum over time[8]Generally good, with one study suggesting it may be less stable than DOTA for a specific peptide conjugate[9]
In Vivo Stability Generally high, with some studies suggesting lower stability compared to other chelators like NOTA[7]One study suggested lower in vivo stability of a [⁶⁸Ga]Ga-DOTAGA-conjugated peptide compared to a ⁶⁸Ga-labeled peptide with DO3A[10]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for ⁶⁸Ga labeling with DOTA and a general approach for DOTAGA based on available literature.

Experimental Protocol for ⁶⁸Ga Labeling of DOTA-peptides

This protocol is a common method used for labeling DOTA-conjugated peptides with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 N HCl for elution

  • DOTA-conjugated peptide

  • Sodium acetate buffer (1 M, pH 4.5)

  • C18 Sep-Pak cartridge for purification

  • Ethanol

  • Saline solution

  • Heating block or water bath

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl to obtain ⁶⁸GaCl₃.

  • To the ⁶⁸GaCl₃ eluate, add the DOTA-conjugated peptide (typically 10-50 nmol).

  • Adjust the pH of the reaction mixture to 3.5-4.5 using sodium acetate buffer.

  • Heat the reaction mixture at 95°C for 5-15 minutes.[5]

  • After cooling to room temperature, purify the labeled peptide using a C18 Sep-Pak cartridge.

  • Wash the cartridge with water to remove unreacted ⁶⁸Ga.

  • Elute the ⁶⁸Ga-DOTA-peptide with an ethanol/saline mixture.

  • Perform quality control using radio-TLC or HPLC to determine radiochemical purity.

Logical Workflow for Chelator Comparison

The process of comparing chelators for radiopharmaceutical development follows a structured workflow, from initial labeling optimization to in vivo evaluation.

Chelator_Comparison_Workflow cluster_radiolabeling Radiolabeling Optimization cluster_stability Complex Stability Assessment cluster_evaluation Preclinical Evaluation Chelator_Selection Chelator Selection (DOTA vs. DOTAGA) Labeling_Parameters Optimization of Labeling Parameters (pH, Temp, Time, Precursor Amount) Chelator_Selection->Labeling_Parameters QC1 Quality Control (Radiochemical Purity) Labeling_Parameters->QC1 In_Vitro_Stability In Vitro Stability (Serum, Saline) QC1->In_Vitro_Stability Proceed if RCP > 95% In_Vivo_Stability In Vivo Stability (Biodistribution Studies) In_Vitro_Stability->In_Vivo_Stability Pharmacokinetics Pharmacokinetic Studies In_Vivo_Stability->Pharmacokinetics Proceed if Stable Imaging PET Imaging Studies Pharmacokinetics->Imaging DOTA_GA_tBu4_Workflow DOTA_GA_tBu4 DOTA-GA(tBu)4 Conjugation Conjugation to Peptide DOTA_GA_tBu4->Conjugation Deprotection Deprotection (e.g., with TFA) Conjugation->Deprotection DOTAGA_Peptide DOTAGA-Peptide Conjugate Deprotection->DOTAGA_Peptide Radiolabeling 68Ga Radiolabeling DOTAGA_Peptide->Radiolabeling Final_Product [68Ga]Ga-DOTAGA-Peptide Radiolabeling->Final_Product

References

Navigating the In Vivo Landscape: A Comparative Guide to the Biodistribution of DOTA-GA-Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a radiolabeled compound through a living system is a critical roadmap. This guide provides a comparative analysis of the in vivo biodistribution of compounds labeled with DOTA-GA, a derivative of the widely used DOTA chelator. Due to the limited availability of direct comparative in vivo biodistribution data for DOTA-GA labeled compounds in publicly accessible literature, this guide will focus on a well-characterized DOTA-conjugate, [⁶⁸Ga]Ga-DOTA-TATE, and compare its performance with an alternative, [⁶⁸Ga]Ga-DOTAGA-TATE. This comparison will shed light on how modifications to the DOTA chelator can influence the pharmacokinetic profile of a targeting molecule.

The choice of a chelator in the design of radiopharmaceuticals is paramount, as it not only ensures the stable coordination of the radionuclide but can also significantly impact the biodistribution, pharmacokinetics, and ultimately, the diagnostic or therapeutic efficacy of the agent. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are workhorses in the field of nuclear medicine, forming stable complexes with a variety of radiometals. The precursor DOTA-GA(tBu)4 contains four tert-butyl protecting groups, which are cleaved after conjugation to a targeting peptide, yielding the DOTA-GA conjugate ready for radiolabeling.

Comparative Biodistribution: [⁶⁸Ga]Ga-DOTA-TATE vs. [⁶⁸Ga]Ga-DOTAGA-TATE

To illustrate the impact of chelator modification, we will compare the biodistribution of [⁶⁸Ga]Ga-DOTA-TATE with [⁶⁸Ga]Ga-DOTAGA-TATE. Both are somatostatin analogues used for imaging neuroendocrine tumors, targeting the somatostatin receptor 2 (SSTR2). The key difference lies in the chelator: DOTAGA has a glutaric acid linker incorporated into the DOTA backbone.

Quantitative Biodistribution Data

The following table summarizes the biodistribution of [⁶⁸Ga]Ga-DOTA-TATE and [⁶⁸Ga]Ga-DOTAGA-TATE in normal rats at 1-hour post-injection. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Organ[⁶⁸Ga]Ga-DOTA-TATE (%ID/g)[⁶⁸Ga]Ga-DOTAGA-TATE (%ID/g)
Blood0.35 ± 0.040.33 ± 0.05
Heart0.15 ± 0.020.12 ± 0.01
Lungs0.28 ± 0.030.20 ± 0.02
Liver0.45 ± 0.060.31 ± 0.04
Spleen0.39 ± 0.050.25 ± 0.03
Kidneys15.2 ± 1.814.9 ± 1.5
Intestine0.55 ± 0.070.38 ± 0.05
Stomach0.21 ± 0.030.15 ± 0.02
Muscle0.12 ± 0.020.10 ± 0.01
Bone0.18 ± 0.030.14 ± 0.02

*p < 0.05, indicating a statistically significant difference. Data adapted from a study comparing the two tracers[1].

As the data indicates, both radiotracers show high uptake in the kidneys, which is a common characteristic of radiolabeled peptides due to renal clearance. Notably, [⁶⁸Ga]Ga-DOTAGA-TATE demonstrated significantly faster clearance from several non-target organs, including the lungs, liver, spleen, and intestine, when compared to [⁶⁸Ga]Ga-DOTA-TATE[1]. This improved pharmacokinetic profile can lead to better imaging contrast and lower radiation dose to healthy tissues. The blood and kidney uptake, however, remained almost identical for both compounds[1].

Experimental Protocols

A comprehensive understanding of the data necessitates a detailed look at the methodologies employed in these crucial experiments.

Radiolabeling of DOTA-conjugated Peptides with Gallium-68

The labeling of DOTA-conjugated peptides, such as DOTA-TATE, with Gallium-68 (⁶⁸Ga) is a well-established procedure. A typical protocol involves the following steps:

  • Elution of ⁶⁸Ga: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Buffering: The pH of the ⁶⁸Ga eluate is adjusted to a range of 3.5-4.5 using a sodium acetate or HEPES buffer.

  • Incubation: The DOTA-conjugated peptide is added to the buffered ⁶⁸Ga solution. The reaction mixture is then heated at a temperature ranging from 80°C to 95°C for 5 to 15 minutes.

  • Quality Control: The radiochemical purity of the final product is assessed using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required for in vivo use.

In Vivo Biodistribution Studies in Animal Models

Biodistribution studies are typically performed in healthy rodents or in animal models bearing relevant tumors. The general workflow is as follows:

  • Animal Models: Healthy mice or rats are commonly used to assess the general biodistribution and clearance of the radiotracer. For tumor-targeting studies, animals are xenografted with human cancer cells that express the target receptor.

  • Radiotracer Administration: A known amount of the radiolabeled compound is injected intravenously into the tail vein of the animals.

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h) to evaluate the temporal distribution of the radiotracer.

  • Organ Harvesting and Measurement: After euthanasia, various organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.

  • Data Analysis: The radioactivity in each organ is decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Experimental Workflow

To provide a clear visual representation of the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_radiolabeling Radiolabeling cluster_biodistribution In Vivo Biodistribution elution 68Ga Elution buffering Buffering elution->buffering incubation Incubation with DOTA-peptide buffering->incubation qc Quality Control incubation->qc injection IV Injection qc->injection distribution Tracer Distribution injection->distribution euthanasia Euthanasia distribution->euthanasia harvesting Organ Harvesting euthanasia->harvesting counting Gamma Counting harvesting->counting analysis Data Analysis (%ID/g) counting->analysis

Caption: Experimental workflow for radiolabeling and in vivo biodistribution studies.

Logical Relationship of Biodistribution Study Components

The following diagram illustrates the logical flow and key considerations in a typical biodistribution study.

biodistribution_logic start Study Design animal_model Animal Model Selection (Healthy vs. Disease Model) start->animal_model radiotracer Radiotracer Preparation (Radiolabeling & QC) start->radiotracer administration Route of Administration (e.g., IV, IP) animal_model->administration radiotracer->administration time_points Selection of Time Points administration->time_points data_collection Data Collection (Organ Harvesting & Counting) time_points->data_collection analysis Data Analysis & Interpretation (%ID/g, Tumor-to-Organ Ratios) data_collection->analysis conclusion Conclusion on Pharmacokinetics & Targeting Efficacy analysis->conclusion

Caption: Logical flow of an in vivo biodistribution study.

References

Head-to-head comparison of DOTA-GA(tBu)4 and DOTAGA for PET imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of DOTA-GA(tBu)4 and DOTAGA for PET Imaging

Introduction

In the realm of nuclear medicine and molecular imaging, the development of highly specific and stable radiopharmaceuticals is paramount for accurate diagnosis and effective therapy. Chelating agents, which form stable complexes with metallic radionuclides, are a critical component of these imaging agents. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a widely used chelator for various radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.

This guide provides a head-to-head comparison involving DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid), a DOTA analogue that has garnered significant interest. It's important to clarify the terminology: DOTA-GA(tBu)₄ is the tert-butyl protected precursor form used during chemical synthesis to facilitate conjugation to targeting molecules like peptides.[1] Following conjugation and deprotection, it yields the active chelator, DOTAGA . Therefore, this comparison focuses on the performance characteristics of the final DOTAGA chelator, often benchmarked against the conventional DOTA chelator, in the context of PET imaging applications.

The primary distinction of DOTAGA is the substitution of one acetate arm of DOTA with a glutaric acid moiety.[2] This modification provides an additional carboxylic group, which can influence radiolabeling kinetics, complex stability, and the pharmacokinetic properties of the resulting radiopharmaceutical.[3] This guide will delve into the experimental data to provide researchers, scientists, and drug development professionals with an objective comparison of their performance.

Data Presentation: Quantitative Comparison

The performance of a chelator is evaluated based on several key parameters, from the ease of radiolabeling to its behavior in biological systems. The following tables summarize the quantitative data comparing DOTAGA and DOTA-based radiotracers.

Table 1: Radiolabeling Performance with Gallium-68

Parameter ⁶⁸Ga-DOTAGA Conjugate ⁶⁸Ga-DOTA Conjugate Reference
Radiochemical Yield Almost quantitative (>95%) Quantitative (>95%) [4]
Specific Activity 250-300 GBq/µmol 250-300 GBq/µmol [4]
Labeling Conditions 3 nmol precursor, 95°C, 5 min, pH 3.5-4.5 3 nmol precursor, 95°C, 5 min, pH 3.5-4.5 [4][5]
Labeling Efficiency 58.2 ± 14.5% (for ²²⁵Ac) 30.5 ± 11.0% (for ²²⁵Ac) [6]

Note: While both chelators can achieve high radiochemical yields under optimized conditions, some studies suggest DOTAGA may have more favorable kinetics, which can be advantageous. The labeling efficiency data presented is for Actinium-225, suggesting potentially faster/more efficient chelation for DOTAGA, a characteristic that may translate to other radiometals.

Table 2: Physicochemical Properties and In Vitro Stability

Parameter ⁶⁸Ga-DOTAGA Conjugate ⁶⁸Ga-DOTA Conjugate Reference
Hydrophilicity (LogP) -3.6 ± 0.1 More lipophilic (value not specified in direct comparison) [4]
In Vitro Stability >96% stable in murine serum at 37°C for 7 days (for ²²⁵Ac) >96% stable in murine serum at 37°C for 7 days (for ²²⁵Ac) [6]

Note: The increased hydrophilicity of DOTAGA conjugates may influence biodistribution, potentially leading to lower non-specific uptake. Stability is generally high for both chelators when complexed.

Table 3: In Vivo Performance Comparison (Example: PSMA and Affibody Targeting)

Parameter ⁶⁸Ga-DOTAGA Conjugate ⁶⁸Ga-DOTA Conjugate Reference
PSMA Affinity (IC₅₀) Improved affinity vs. DOTA counterpart Baseline [4]
Specific Internalization ~2-fold increase compared to DOTA analogue Baseline [4]
Tumor-to-Blood Ratio 61 ± 6 (for Affibody) 23 ± 5 (for Affibody) [3]
Tumor-to-Liver Ratio 10.4 ± 0.6 (for Affibody) 4.5 ± 0.5 (for Affibody) [3]

Note: The data suggests that the structural modification in DOTAGA can lead to improved biological properties, such as target affinity and in vivo contrast, which are critical for high-quality PET imaging.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of chelating agents. Below are generalized protocols for key experiments.

Protocol 1: Synthesis of a DOTAGA-Peptide Conjugate

This protocol describes a general strategy for conjugating DOTA-GA(tBu)₄ to a peptide via solid-phase synthesis.

  • Peptide Synthesis: The desired peptide sequence is synthesized on a solid-phase resin (e.g., Rink amide resin) using a standard Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in N,N-dimethylformamide (NMP).

  • Chelator Conjugation: The protected chelator, DOTA-GA(tBu)₄ (or its activated form like DOTAGA-anhydride), is coupled to the N-terminus of the peptide.[5][7]

    • Dissolve DOTA-GA(tBu)₄ (1.5 equivalents) and a coupling agent like HATU (1.5 equivalents) in NMP.

    • Add a base, such as diisopropylethylamine (DIPEA) (3 equivalents), to the mixture.

    • Add the solution to the deprotected, resin-bound peptide and shake at room temperature for 18-24 hours.

  • Cleavage and Deprotection: The peptide-chelator conjugate is cleaved from the resin, and the tert-butyl (tBu) protecting groups are simultaneously removed.

    • A cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water, is added to the resin.[5]

    • The mixture is incubated for 2-3 hours at room temperature.

  • Purification: The crude product is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The final DOTAGA-peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified product is characterized by mass spectrometry (e.g., ESI-MS) to confirm its identity and purity.

Protocol 2: ⁶⁸Ga Radiolabeling of a DOTAGA-Peptide

This protocol outlines the labeling of a DOTAGA-conjugated peptide with Gallium-68.

  • ⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl. The eluate may be further purified and concentrated using a cation-exchange cartridge.[8][9]

  • Reaction Mixture Preparation: In a reaction vial, combine:

    • The DOTAGA-peptide conjugate (e.g., 3-10 nmol) dissolved in ultrapure water.

    • A buffer solution (e.g., HEPES or sodium acetate) to maintain the pH between 3.5 and 4.5.[4]

  • Radiolabeling Reaction:

    • Add the purified ⁶⁸GaCl₃ solution to the reaction vial.

    • Heat the mixture at 95-100°C for 5-10 minutes.[4]

  • Quality Control:

    • Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC) or RP-HPLC. The percentage of ⁶⁸Ga incorporated into the peptide is calculated.

    • The final product should be sterile-filtered before in vivo use.

Protocol 3: In Vivo Biodistribution Study

This protocol describes a typical biodistribution study in tumor-bearing mice.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors derived from a relevant human cancer cell line (e.g., LNCaP for PSMA-targeted agents).[7]

  • Radiotracer Administration: Inject a defined amount of the ⁶⁸Ga-labeled DOTAGA-peptide (e.g., 1-2 MBq) intravenously into the tail vein of each mouse.

  • Tissue Harvesting: At various time points post-injection (e.g., 1 hour, 4 hours), euthanize the mice.

  • Organ Collection and Measurement: Dissect and collect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Radioactivity Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter. Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis: Calculate the mean %ID/g and standard deviation for each tissue at each time point. Determine tumor-to-organ ratios for assessing imaging contrast.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and evaluation of DOTAGA-based PET agents.

cluster_synthesis Peptide & Chelator Synthesis cluster_radiolabeling Radiolabeling & Imaging Peptide_SPPS Peptide Synthesis on Solid Support (Fmoc) Fmoc_Deprotection N-terminal Fmoc Deprotection Peptide_SPPS->Fmoc_Deprotection Conjugation Conjugation to Peptide Fmoc_Deprotection->Conjugation DOTA_GA_tBu4 This compound (Protected Chelator) DOTA_GA_tBu4->Conjugation Cleavage Cleavage & Deprotection (TFA Cocktail) Conjugation->Cleavage Purification_HPLC Purification (RP-HPLC) Cleavage->Purification_HPLC Final_Product DOTAGA-Peptide Conjugate Purification_HPLC->Final_Product Labeling_Reaction Radiolabeling Reaction (95°C, 5 min, pH 4) Final_Product->Labeling_Reaction Ga68_Generator ⁶⁸Ge/⁶⁸Ga Generator Ga68_Elution Elution & Purification of ⁶⁸Ga Ga68_Generator->Ga68_Elution Ga68_Elution->Labeling_Reaction QC Quality Control (HPLC/iTLC) Labeling_Reaction->QC PET_Imaging PET Imaging in Animal Model QC->PET_Imaging

Caption: Workflow for Synthesis and Radiolabeling of a ⁶⁸Ga-DOTAGA-Peptide.

DOTA_Labeling Standard Labeling Conditions DOTAGA_Labeling Potentially Faster Kinetics DOTA_Stability High In Vivo Stability DOTAGA_Stability High In Vivo Stability DOTA_Biodist Established Biodistribution Profile DOTAGA_Biodist Improved Hydrophilicity & Targeting Outcome Potential for Improved PET Imaging DOTAGA_Biodist->Outcome Comparison Performance Characteristic Comparison->DOTA_Labeling Labeling Comparison->DOTA_Stability Stability Comparison->DOTA_Biodist In Vivo Performance

Caption: Logical Comparison of DOTAGA versus DOTA Performance Attributes.

Conclusion

The choice of a chelator is a critical decision in the design of radiopharmaceuticals. While DOTA remains a robust and widely utilized standard, the data indicates that DOTAGA presents several potential advantages for PET imaging with radiometals like ⁶⁸Ga. The glutaric acid modification in DOTAGA can lead to improved hydrophilicity and pharmacokinetics, which has been shown in preclinical studies to result in higher tumor-to-background ratios and enhanced imaging contrast.[4] Furthermore, some evidence suggests more favorable radiolabeling efficiency.

While both DOTA and DOTAGA form highly stable complexes suitable for in vivo applications, the subtle structural difference in DOTAGA can have a significant positive impact on the overall performance of a PET imaging agent. For researchers and drug developers aiming to optimize radiotracer performance, DOTAGA, synthesized from its protected precursor DOTA-GA(tBu)₄, represents a promising alternative to conventional DOTA, warranting consideration in the development of next-generation molecular imaging agents.

References

A Comparative Guide to DOTA-GA(tBu)4 Conjugate Binding Affinity for PSMA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the binding affinity of DOTA-GA(tBu)4-conjugated ligands targeting the Prostate-Specific Membrane Antigen (PSMA), a key biomarker in prostate cancer research and clinical applications. The performance of these conjugates is compared with other commonly used chelator-ligand conjugates, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting appropriate molecules for their imaging and therapeutic needs.

Comparison of Binding Affinity of PSMA Ligands with Various Chelators

The binding affinity of a radiolabeled ligand to its target is a critical parameter for the development of effective diagnostic and therapeutic agents. In the context of PSMA-targeted radiopharmaceuticals, the choice of chelator conjugated to the targeting moiety can significantly influence this affinity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several PSMA ligands conjugated with different chelators, providing a quantitative comparison of their binding affinities. Lower IC50 values indicate higher binding affinity.

Compound/Chelator ConjugateTargetIC50 (nM)Reference Compound
DOTA-GA-conjugated PSMA ligand (22) PSMA1.66 ± 0.63PSMA-617 (0.90 ± 0.30 nM)
DOTAGA-ffk(Sub-KuE) (11) PSMA8.6 ± 1.8[natGa]HBED-CC-Ahx-KuE (6.3 ± 1.3 nM)
DOTAGA-ffk(Sub-KuE) (12) (D-amino acids) PSMA7.2 ± 1.4[natGa]HBED-CC-Ahx-KuE (6.3 ± 1.3 nM)
DOTA-FFK(Sub-KuE) (10) PSMA34.3 ± 7.8[natGa]HBED-CC-Ahx-KuE (6.3 ± 1.3 nM)
[natGa]DOTAGA-ffk(Sub-KuE) (11) PSMA13.1 ± 2.2[natGa]HBED-CC-Ahx-KuE (6.3 ± 1.3 nM)
[natGa]DOTAGA-ffk(Sub-KuE) (12) (D-amino acids) PSMA9.4 ± 1.7[natGa]HBED-CC-Ahx-KuE (6.3 ± 1.3 nM)
[natGa]DOTA-FFK(Sub-KuE) (10) PSMA29.0 ± 5.5[natGa]HBED-CC-Ahx-KuE (6.3 ± 1.3 nM)
[natLu]DOTAGA-ffk(Sub-KuE) (11) PSMA7.9 ± 2.4[natGa]HBED-CC-Ahx-KuE (6.3 ± 1.3 nM)
[natLu]DOTAGA-ffk(Sub-KuE) (12) (D-amino acids) PSMA6.4 ± 1.1[natGa]HBED-CC-Ahx-KuE (6.3 ± 1.3 nM)
[natLu]DOTA-FFK(Sub-KuE) (10) PSMA19.8 ± 4.1[natGa]HBED-CC-Ahx-KuE (6.3 ± 1.3 nM)

Table based on data from Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer and Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer.[1]

Experimental Protocols

Competitive Binding Assay for PSMA Ligands

This protocol outlines the methodology used to determine the in vitro binding affinity (IC50) of PSMA-targeting ligands.

1. Cell Culture:

  • PSMA-positive human prostate carcinoma cells (e.g., LNCaP) are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal calf serum and L-glutamine.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Preparation:

  • LNCaP cells are seeded in 24-well plates at a density of approximately 1.5 x 10^5 cells per well and allowed to adhere overnight.

  • On the day of the experiment, the culture medium is removed, and the cells are washed with a binding buffer (e.g., RPMI 1640 with 0.5% BSA).

3. Competitive Binding:

  • A constant concentration of a high-affinity radioligand, such as [125I]I-BA)KuE (0.2 nM), is added to each well.[1]

  • Increasing concentrations of the non-radiolabeled competitor compounds (e.g., DOTA-GA-PSMA conjugates and reference compounds) are added to the wells.

  • The plates are incubated for 1 hour at 4°C to reach binding equilibrium.[2]

4. Washing and Lysis:

  • After incubation, the binding buffer is removed, and the cells are washed twice with ice-cold PBS to remove unbound ligands.

  • The cells are then lysed with a lysis buffer (e.g., 1 M NaOH) to release the bound radioactivity.

5. Measurement and Data Analysis:

  • The radioactivity in the cell lysates is measured using a gamma counter.

  • The IC50 values are calculated from the competition curves by non-linear regression analysis using software such as GraphPad Prism. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Visualizations

PSMA-Mediated Signaling Pathway

Prostate-Specific Membrane Antigen is not only a target for imaging and therapy but also plays a role in cellular signaling, contributing to prostate cancer progression. Upon ligand binding, PSMA can influence key signaling pathways such as the PI3K-AKT pathway, which is crucial for cell survival and proliferation.[3][4][5]

PSMA_Signaling_Pathway PSMA redirects signaling from the MAPK to the PI3K-AKT pathway. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 disrupts interaction Integrin β1 Integrin FAK FAK Integrin->FAK activates IGF1R IGF-1R PI3K PI3K IGF1R->PI3K activates AKT AKT PI3K->AKT activates Survival Cell Survival AKT->Survival promotes GRB2 GRB2 FAK->GRB2 activates ERK ERK GRB2->ERK activates Proliferation Cell Proliferation & Growth ERK->Proliferation promotes

Caption: PSMA-mediated redirection of cellular signaling pathways in prostate cancer.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a competitive binding assay to determine the binding affinity of a test compound.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture PSMA+ Cells (e.g., LNCaP) Seeding 2. Seed Cells in 24-well Plates Cell_Culture->Seeding Incubation 5. Incubate Cells with Radioligand & Competitors Seeding->Incubation Radioligand 3. Prepare Radioligand ([125I]I-BA)KuE) Radioligand->Incubation Competitors 4. Prepare Serial Dilutions of Test Compounds Competitors->Incubation Washing 6. Wash Cells to Remove Unbound Ligands Incubation->Washing Lysis 7. Lyse Cells Washing->Lysis Counting 8. Measure Radioactivity (Gamma Counter) Lysis->Counting Analysis 9. Calculate IC50 (Non-linear Regression) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

References

Comparative Analysis of DOTA-GA(tBu)4: Hydrophilicity and Pharmacokinetics in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of radiopharmaceutical development, the choice of chelator is a critical determinant of a tracer's in vivo performance. DOTA-GA(tBu)4, a derivative of the widely used DOTA macrocycle, has emerged as a valuable tool for the development of targeted radiopharmaceuticals for positron emission tomography (PET) imaging and radionuclide therapy. This guide provides a comparative analysis of the hydrophilicity and pharmacokinetics of this compound-conjugated molecules, supported by experimental data, to aid researchers in making informed decisions for their preclinical studies.

Hydrophilicity Profile: A Key Determinant of In Vivo Behavior

The hydrophilicity of a radiotracer, often quantified by the distribution coefficient (logD), significantly influences its biodistribution and clearance pathways. Highly hydrophilic compounds tend to exhibit rapid renal clearance and lower non-specific tissue uptake, leading to improved imaging contrast.

Experimental data demonstrates that peptides conjugated with DOTA-GA exhibit high hydrophilicity. For instance, [68Ga]Ga-DOTA-GA-TATE, a somatostatin analog, displays a logD(7.4) value of -4.11 ± 0.11[1]. This high hydrophilicity is attributed to the presence of the glutamic acid moiety, which introduces an additional carboxylic acid group.

The following table provides a comparative overview of the hydrophilicity of various chelator-peptide conjugates.

Chelator ConjugatelogD(7.4)Reference
[68Ga]Ga-DOTA-GA-TATE -4.11 ± 0.11 [1]
[68Ga]Ga-DOTA-TATE-3.8 (approx.)[2]
[68Ga]Ga-NODA-GA-TATE-3.9 (approx.)
[68Ga]Ga-CB-DO2A-GA-TATE-3.02 ± 0.08[1]

Pharmacokinetic Profile: In Vivo Fate and Tumor Targeting

The pharmacokinetic profile of a radiopharmaceutical dictates its journey through the body, including its distribution to target and non-target tissues, and its rate of elimination. An ideal pharmacokinetic profile for a diagnostic or therapeutic agent involves rapid clearance from the blood and non-target organs, coupled with high and sustained accumulation in the target tissue.

The following table summarizes representative ex vivo biodistribution data for 68Ga-labeled DOTAGA- and DOTA-conjugated peptides in mice, expressed as percentage of injected dose per gram of tissue (%ID/g).

Organ[68Ga]Ga-DOTAGA-Peptide (1 hr p.i.)[68Ga]Ga-DOTA-TATE (2 hr p.i.)
Blood0.3 ± 0.10.11 ± 0.03
Kidney15.2 ± 3.574 (approx.)
Liver0.8 ± 0.20.7 ± 0.2
Spleen1.1 ± 0.32.5 ± 0.8
Muscle0.2 ± 0.10.2 ± 0.1
Tumor6.5 ± 1.83.14 ± 2.07

Note: The data presented is a composite from different studies and different peptide conjugates to illustrate general trends. Direct comparison between different peptides should be made with caution. The high kidney uptake for [68Ga]Ga-DOTA-TATE is a known characteristic of some somatostatin analogs.

Experimental Protocols

Determination of Distribution Coefficient (logD)

The "shake-flask" method is a common technique to experimentally determine the lipophilicity of a compound.

  • Preparation of Phases: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Saturate each phase with the other by vigorous mixing followed by separation.

  • Sample Preparation: Dissolve a small amount of the radiolabeled compound in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous phase containing the compound.

  • Equilibration: Vortex the mixture vigorously for a set period (e.g., 5-10 minutes) to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully take aliquots from both the n-octanol and aqueous phases and measure the radioactivity in each aliquot using a gamma counter.

  • Calculation: The logD value is calculated as the logarithm of the ratio of the radioactivity concentration in the n-octanol phase to that in the aqueous phase.

Synthesis and Radiolabeling of this compound Conjugates

The following diagram outlines the key steps in the synthesis of a this compound conjugated peptide and its subsequent radiolabeling with Gallium-68.

G cluster_synthesis Peptide Conjugation cluster_labeling Radiolabeling Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis Cleavage and Deprotection Cleavage and Deprotection Solid-Phase Peptide Synthesis->Cleavage and Deprotection 1. Assemble Peptide Purification (HPLC) Purification (HPLC) Cleavage and Deprotection->Purification (HPLC) 2. Release Peptide Conjugation with this compound-NHS ester Conjugation with this compound-NHS ester Purification (HPLC)->Conjugation with this compound-NHS ester 3. Isolate Peptide Final Purification (HPLC) Final Purification (HPLC) Conjugation with this compound-NHS ester->Final Purification (HPLC) 4. Attach Chelator Reaction with DOTA-GA-Peptide Reaction with DOTA-GA-Peptide Final Purification (HPLC)->Reaction with DOTA-GA-Peptide 68Ge/68Ga Generator 68Ge/68Ga Generator Elution of 68GaCl3 Elution of 68GaCl3 68Ge/68Ga Generator->Elution of 68GaCl3 1. Obtain Radionuclide Elution of 68GaCl3->Reaction with DOTA-GA-Peptide 2. Mix Heating (e.g., 95°C, 5-10 min) Heating (e.g., 95°C, 5-10 min) Reaction with DOTA-GA-Peptide->Heating (e.g., 95°C, 5-10 min) 3. Incubate Quality Control (ITLC/HPLC) Quality Control (ITLC/HPLC) Heating (e.g., 95°C, 5-10 min)->Quality Control (ITLC/HPLC) 4. Verify Purity G cluster_animal_prep Animal Preparation cluster_imaging PET/CT Imaging cluster_biodistribution Ex Vivo Biodistribution Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Radiotracer Injection (i.v.) Radiotracer Injection (i.v.) Tumor Growth Monitoring->Radiotracer Injection (i.v.) Anesthesia Anesthesia Radiotracer Injection (i.v.)->Anesthesia PET/CT Scan PET/CT Scan Anesthesia->PET/CT Scan Euthanasia at Time Points Euthanasia at Time Points PET/CT Scan->Euthanasia at Time Points Organ Dissection and Weighing Organ Dissection and Weighing Euthanasia at Time Points->Organ Dissection and Weighing Gamma Counting Gamma Counting Organ Dissection and Weighing->Gamma Counting Data Analysis (%ID/g) Data Analysis (%ID/g) Gamma Counting->Data Analysis (%ID/g)

References

Stability Showdown: DOTA-GA(tBu)4 Complexes in Human Serum Hold Their Ground Against Common Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of chelator-radionuclide complexes in biological media is a critical parameter for the successful development of radiopharmaceuticals. This guide provides a comparative analysis of the stability of DOTA-GA(tBu)4 complexes in human serum versus other widely used chelators: DOTA, DTPA, and NOTA, supported by experimental data.

The quest for highly stable radiometal complexes is paramount in the design of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. Insufficient stability in vivo can lead to the release of the radionuclide from the chelator, resulting in off-target radiation exposure and diminished efficacy. This comparison focuses on the performance of this compound, a derivative of the well-established DOTA macrocycle, in the challenging environment of human serum.

Unveiling the Stability Landscape: A Quantitative Comparison

The stability of various chelator-radionuclide complexes in human serum has been investigated in numerous studies. While a direct head-to-head comparison of this compound with DOTA, DTPA, and NOTA under identical experimental conditions is not extensively available in the literature, a compilation of data from various sources provides valuable insights into their relative performance. The data presented below is for the chelators conjugated to different targeting molecules and complexed with various radionuclides, as reported in the respective studies. It is important to note that the stability can be influenced by the nature of the targeting molecule and the specific radiometal used.

ChelatorRadionuclideTargeting Molecule/ComplexIncubation Time (h)% Intact Complex in Human SerumReference
DOTAGA 68GaOncoFAP2>95%[1]
DOTAGA 177LuPSMA-ffk48No release observed
DOTA 68GaLys1-Lys3-BBN (1,14)~3~98%[2]
DOTA 177Lu[Pro1,Tyr4]-bombesin168 (7 days)>95%[3]
DOTA 68GaDOTA-IO-GUL2>90%[4]
NOTA 68GaRGD3Stable[5]
NOTA 68GaPorphyrinNot specifiedAlmost similar to DOTA conjugate[6]
DTPA 111InMaxadilan24Intact[7]

Note: The stability of this compound is inferred from data on DOTAGA, which shares the same core chelating structure.

The data suggests that DOTAGA complexes, and by extension this compound, exhibit excellent stability in human serum, comparable to the highly stable DOTA and NOTA macrocyclic chelators. In many reported instances, over 90-95% of the complex remains intact even after prolonged incubation periods. DTPA, an acyclic chelator, has also shown stability in some contexts, although macrocyclic chelators like DOTA, NOTA, and their derivatives are generally considered to possess superior kinetic inertness, which is a key factor for in vivo stability.

Behind the Numbers: Experimental Protocols for Assessing Serum Stability

The determination of the stability of radiolabeled complexes in human serum is a crucial in vitro assay in radiopharmaceutical development. The following protocol outlines a general methodology employed in such studies.

Objective: To determine the percentage of intact radiolabeled chelator complex over time when incubated in human serum at physiological temperature.

Materials:

  • Radiopharmaceutically pure labeled chelator complex

  • Freshly collected human serum (or commercially available pooled human serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical equipment for separation and quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Thin-Layer Chromatography (TLC) with a phosphor imager)

  • Centrifuge

Procedure:

  • Preparation: The radiolabeled chelator complex is purified to remove any free radionuclide. Human serum is thawed and brought to 37°C.

  • Incubation: A known amount of the radiolabeled complex is added to a pre-warmed aliquot of human serum (typically a 1:10 or 1:20 ratio of labeled compound to serum volume). The mixture is gently vortexed and incubated at 37°C.

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 24 hours), an aliquot of the serum mixture is withdrawn.

  • Protein Precipitation (for HPLC analysis): To separate the intact complex from serum proteins and potential protein-bound radioactivity, an equal volume of cold acetonitrile or ethanol is added to the serum aliquot. The sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

  • Analysis: The supernatant containing the radiolabeled species is analyzed by radio-HPLC or radio-TLC.

  • Quantification: The percentage of radioactivity corresponding to the intact complex is determined by integrating the area of the respective peak in the chromatogram or spot on the TLC plate. The stability is then expressed as the percentage of intact complex at each time point relative to the initial time point (t=0).

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results start Start radiolabel Radiolabeled Chelator Complex start->radiolabel serum Human Serum start->serum mix Mix & Incubate (37°C) radiolabel->mix serum->mix sample Take Aliquots (t=0, 1, 2, 4, 24h) mix->sample Time Points precipitate Protein Precipitation (Acetonitrile/Ethanol) sample->precipitate centrifuge Centrifuge precipitate->centrifuge analyze Analyze Supernatant (HPLC/TLC) centrifuge->analyze quantify Quantify % Intact Complex analyze->quantify end End quantify->end

Caption: Experimental workflow for assessing the stability of radiolabeled chelator complexes in human serum.

The Structural Advantage: Why Macrocycles Matter

The high stability of DOTA, NOTA, and their derivatives like this compound can be attributed to their macrocyclic structure. This pre-organized ring structure firmly encapsulates the metal ion, leading to high thermodynamic stability and, crucially, high kinetic inertness. This kinetic inertness slows down the dissociation of the metal ion from the chelator, which is a critical factor for maintaining the integrity of the complex in the competitive environment of the bloodstream, where numerous endogenous metal-binding proteins and other competing ligands are present.

In contrast, acyclic chelators like DTPA, while forming thermodynamically stable complexes, can exhibit lower kinetic inertness, potentially making them more susceptible to transchelation with serum proteins such as transferrin.

Chelator_Comparison cluster_properties Key Properties DOTA_GA This compound High_Stability High Thermodynamic Stability DOTA_GA->High_Stability High_Inertness High Kinetic Inertness DOTA_GA->High_Inertness DOTA DOTA DOTA->High_Stability DOTA->High_Inertness NOTA NOTA NOTA->High_Stability NOTA->High_Inertness DTPA DTPA DTPA->High_Stability Lower_Inertness Lower Kinetic Inertness DTPA->Lower_Inertness

Caption: Structural and stability characteristics of macrocyclic vs. acyclic chelators.

References

Evaluating Tumor-to-Background Ratios of DOTA-GA(tBu)4-Derived Tracers in PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of molecular imaging, particularly for neuroendocrine tumors (NETs), the quest for tracers with high tumor-to-background ratios is paramount for accurate diagnosis, staging, and therapy planning. This guide provides a comparative evaluation of positron emission tomography (PET) tracers derived from the chelator DOTA-GA(tBu)4. While direct comparative data for a tracer specifically named "this compound" is not available in peer-reviewed literature, it is understood that this compound is a protected precursor for the synthesis of DOTA-GA-TATE. Therefore, this guide will focus on the performance of the widely studied tracer, 68Ga-DOTA-TATE, and compare it with other relevant PET tracers. The data presented is compiled from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Performance of 68Ga-DOTA-TATE and Other Tracers

The following tables summarize the tumor-to-background ratios (TBR) of 68Ga-DOTA-TATE in comparison to other somatostatin receptor (SSTR)-targeting and general oncology PET tracers. The data highlights the efficacy of 68Ga-DOTA-TATE in achieving high contrast between tumor tissue and surrounding healthy organs.

Tracer ComparisonTumor TypeTumor-to-Liver RatioTumor-to-Spleen RatioTumor-to-Kidney RatioReference(s)
68Ga-DOTATATE vs. 177Lu-DOTATATE (SPECT)Neuroendocrine Tumors3.5[1][2]1.3[1][2]1.7[1][2][1][2]
18F-AlF-NOTA-TATE vs. 68Ga-DOTATATENeuroendocrine Tumors77.8 ± 32.4 vs 57.3 ± 17.6--[3]
Tracer ComparisonTumor TypeSUVmax (Lesion)Lesion Detection RateReference(s)
68Ga-DOTATATE vs. 68Ga-DOTANOCGastroenteropancreatic NETs-85.5% vs 93.5%[4]
68Ga-DOTATATE vs. 68Ga-DOTA-LANNeuroendocrine TumorsHigher with DOTA-TATE94% vs 44%[5]

Note: SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of tracer uptake. Higher SUVmax in tumors and higher tumor-to-background ratios are generally indicative of better tracer performance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the synthesis of 68Ga-DOTA-peptides and their use in PET/CT imaging.

Synthesis of 68Ga-DOTA-TATE

The radiolabeling of DOTA-TATE with Gallium-68 is a well-established procedure, often performed using automated synthesis modules.

Workflow for 68Ga-DOTA-TATE Synthesis

Workflow for 68Ga-DOTA-TATE Synthesis cluster_elution Generator Elution cluster_labeling Radiolabeling cluster_purification Purification & QC elution Elute 68Ge/68Ga Generator with 0.1 M HCl reaction Add 68GaCl3 to DOTA-TATE precursor elution->reaction Transfer 68GaCl3 heating Heat at 95°C for 5-10 minutes reaction->heating purification Purify using C18 Sep-Pak cartridge heating->purification qc Quality Control (ITLC, HPLC) for radiochemical purity purification->qc

Caption: Automated synthesis of 68Ga-DOTA-TATE.

Materials:

  • 68Ge/68Ga generator

  • DOTA-TATE precursor

  • 0.1 M Hydrochloric acid (HCl)

  • Sodium acetate buffer

  • C18 Sep-Pak cartridge

  • Sterile water for injection

  • Ethanol

Procedure:

  • Elution: The 68Ge/68Ga generator is eluted with 0.1 M HCl to obtain 68GaCl3.

  • Reaction: The 68GaCl3 eluate is added to a reaction vial containing the DOTA-TATE precursor dissolved in a suitable buffer (e.g., sodium acetate).

  • Heating: The reaction mixture is heated at approximately 95°C for 5-10 minutes to facilitate the chelation of 68Ga by the DOTA moiety.

  • Purification: The reaction mixture is passed through a C18 Sep-Pak cartridge to remove unreacted 68Ga and other impurities. The final product is eluted with ethanol and sterile water.

  • Quality Control: The final product undergoes quality control tests, including instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to determine radiochemical purity, and sterility and endotoxin testing.

PET/CT Imaging Protocol with 68Ga-DOTA-TATE

Workflow for Patient Imaging

Patient Imaging Workflow with 68Ga-DOTA-TATE cluster_prep Patient Preparation cluster_admin Tracer Administration cluster_scan PET/CT Scan cluster_analysis Image Analysis prep Patient fasting for at least 4 hours hydration Adequate hydration prep->hydration injection Intravenous injection of 150-200 MBq of 68Ga-DOTA-TATE hydration->injection uptake Uptake period of 60 minutes injection->uptake scan Whole-body PET/CT scan (approx. 20-30 minutes) uptake->scan reconstruction Image reconstruction and correction scan->reconstruction analysis Calculation of SUV and Tumor-to-Background Ratios reconstruction->analysis

Caption: Standardized PET/CT imaging protocol.

Patient Preparation:

  • Patients are typically required to fast for a minimum of 4 hours prior to the scan.

  • Adequate hydration is encouraged.

  • For patients on somatostatin analog therapy, withdrawal of the medication for a specific period before the scan may be necessary to avoid receptor blockade[6].

Tracer Administration and Imaging:

  • An intravenous injection of 150-200 MBq of 68Ga-DOTA-TATE is administered.

  • An uptake period of approximately 60 minutes allows for the tracer to distribute throughout the body and accumulate in SSTR-positive tissues.

  • A whole-body PET/CT scan is acquired, typically from the head to the mid-thigh. The scan duration is usually between 20 and 30 minutes.

Image Analysis:

  • The raw PET data is reconstructed and corrected for attenuation, scatter, and random coincidences.

  • Regions of interest (ROIs) are drawn over tumor lesions and normal background tissues (e.g., liver, spleen, muscle) to calculate the Standardized Uptake Values (SUVs) and subsequently the tumor-to-background ratios. The signal-to-noise ratio (S/N) can be calculated as the difference in mean SUV between the tumor and local background, divided by the standard deviation of the background[7].

Signaling Pathway and Tracer Binding

DOTA-conjugated peptides, such as DOTA-TATE, function by targeting specific receptors overexpressed on the surface of tumor cells. In the case of neuroendocrine tumors, the primary target is the somatostatin receptor subtype 2 (SSTR2).

Mechanism of 68Ga-DOTA-TATE Uptake

Mechanism of 68Ga-DOTA-TATE Cellular Uptake cluster_cell Tracer 68Ga-DOTA-TATE SSTR2 SSTR2 Tracer->SSTR2 Binding Internalization Endocytosis SSTR2->Internalization Receptor-mediated Cell Tumor Cell Membrane Signal PET Signal Detection Internalization->Signal Intracellular Trapping & Radioactive Decay

Caption: Receptor-mediated endocytosis of 68Ga-DOTA-TATE.

The binding of 68Ga-DOTA-TATE to SSTR2 on the tumor cell surface is a high-affinity interaction. Following binding, the receptor-ligand complex is internalized into the cell via endocytosis. This process leads to the intracellular trapping of the radiotracer. The subsequent radioactive decay of 68Ga emits positrons, which are detected by the PET scanner, allowing for the visualization of tumor lesions with high specificity. The efficiency of this binding and internalization process is a key determinant of the resulting tumor-to-background ratio.

Conclusion

This guide provides a comparative overview of the performance of 68Ga-DOTA-TATE, a tracer derived from the this compound precursor, in PET imaging of neuroendocrine tumors. The presented data and protocols demonstrate its utility in achieving high tumor-to-background ratios, which is crucial for accurate disease assessment. While direct comparative studies for a "DOTA-GA-TATE" are lacking, the information on 68Ga-DOTA-TATE serves as a strong surrogate for evaluating the potential of this class of tracers. The provided experimental workflows and mechanistic diagrams offer a foundational understanding for researchers and professionals in the field of radiopharmaceutical development and application. Further studies directly comparing DOTA-GA-TATE with other tracers are warranted to elucidate the specific impact of the glutamic acid linker on tracer pharmacokinetics and imaging characteristics.

References

A Comparative Analysis of DOTA-GA and Acyclic Chelators for Gallium-68 Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical step in the development of ⁶⁸Ga-radiopharmaceuticals. The stability of the ⁶⁸Ga-chelator complex and the efficiency of the radiolabeling process are paramount for successful preclinical and clinical applications. This guide provides a comparative overview of the macrocyclic chelator precursor, DOTA-GA(tBu)₄, and prominent acyclic chelators, HBED-CC and THP, for complexing Gallium-68.

The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely utilized chelator for Gallium-68, often employed in its functionalized form for conjugation to biomolecules. DOTA-GA(tBu)₄ is a protected derivative that facilitates the synthesis of DOTA-conjugated peptides. Following conjugation, the tert-butyl protecting groups are removed to enable ⁶⁸Ga chelation. In contrast, acyclic chelators such as HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) and THP (tris(hydroxypyridinone)) offer alternative coordination chemistry and radiolabeling characteristics.

This guide presents a data-driven comparison of these chelators, focusing on their radiolabeling performance and the stability of the resulting ⁶⁸Ga complexes. Detailed experimental protocols for key methodologies are also provided to support the practical application of this information.

Performance Data: DOTA-conjugates vs. Acyclic Chelators

The efficiency of ⁶⁸Ga radiolabeling is highly dependent on the chelator, pH, temperature, and precursor concentration. The following tables summarize the radiochemical yield (RCY) of ⁶⁸Ga complexes under various conditions for DOTA-conjugates, HBED-CC, and THP.

ChelatorPrecursor AmountTemperature (°C)pHReaction Time (min)Radiochemical Yield (%)Reference
DOTA-TATE 25 µg ± 5 µg955.51099 ± 1
DOTA-peptide 1.4 - 14 µg953.5-4.05-10>95[1]
DOTA-TATE Not Specified80-1003-55-10>80[2]
HBED-CC-PSMA 1-10 nM1054-4.55High[3]
HBED-CC 10 µMRoom Temp4.6Not Specified>96[4]
HBED-CC-PSMA 15 µg955.0 ± 0.25>98
THP-TATE 25 µgRoom TempNeutral<2>95[5]
THP-Ac 10 µMRoom Temp6.55>98[4]
THP-NCS-RGD 10-12 nmolRoom TempNeutral<595-99[6]

Table 1: Comparative Radiolabeling Efficiency for ⁶⁸Ga. This table highlights the different conditions required for optimal radiolabeling of DOTA-conjugates versus acyclic chelators. Notably, acyclic chelators like THP can achieve high radiochemical yields at room temperature and neutral pH, offering a significant advantage for temperature-sensitive biomolecules.

Chelator ConjugateIncubation MediumIncubation Time (h)Stability (%)Reference
⁶⁸Ga-DOTA-GUL Mouse Serum4~92 (8% degradation)[5]
⁶⁸Ga-HBED-CC (PSMA-11) Mouse Serum4No degradation[5]
⁶⁸Ga-HBED-CC complex Human Serum72Stable[1]
⁶⁸Ga-THP-tetrazine Human Serum3>95[4]
⁶⁸Ga-SC691 (DOTA-based) PBS297.9[7]
⁶⁸Ga-SC691 (DOTA-based) Fetal Bovine Serum297.5[7]

Table 2: In Vitro Stability of ⁶⁸Ga-Chelator Complexes. This table provides a comparative look at the stability of ⁶⁸Ga complexes in biological media. Both macrocyclic and acyclic chelators can form highly stable complexes, a critical factor for in vivo applications to prevent the release of free ⁶⁸Ga.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline the key experimental protocols for working with DOTA-GA(tBu)₄ and acyclic chelators for ⁶⁸Ga radiolabeling.

Deprotection of DOTA-GA(tBu)₄-Peptide Conjugate

Prior to radiolabeling, the tert-butyl protecting groups on the DOTA-GA moiety of the peptide conjugate must be removed.

  • Dissolution: Dissolve the DOTA-GA(tBu)₄-peptide conjugate in a solution of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[8]

  • Incubation: Incubate the reaction mixture at room temperature for a specified period, typically 2-3 hours, to allow for complete deprotection.[8]

  • Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.

  • Purification: Centrifuge the mixture to pellet the deprotected peptide, wash with cold diethyl ether, and dry the product. The deprotected peptide is then purified by high-performance liquid chromatography (HPLC).

⁶⁸Ga Radiolabeling of DOTA-GA-Peptide Conjugate

This protocol is a general guideline for the radiolabeling of deprotected DOTA-GA-peptide conjugates.

  • ⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: Add a suitable buffer, such as sodium acetate, to the ⁶⁸GaCl₃ eluate to adjust the pH to the optimal range for labeling (typically pH 3.5-5.5).[3]

  • Precursor Addition: Add the deprotected DOTA-GA-peptide conjugate to the buffered ⁶⁸Ga solution.

  • Heating: Heat the reaction mixture at 90-95°C for 5-15 minutes.[3][2]

  • Quality Control: Determine the radiochemical purity of the ⁶⁸Ga-DOTA-GA-peptide using radio-thin-layer chromatography (radio-TLC) or radio-HPLC.

⁶⁸Ga Radiolabeling of Acyclic Chelator-Peptide Conjugates (HBED-CC and THP)

A key advantage of many acyclic chelators is the ability to perform radiolabeling under mild conditions.

  • ⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.

  • Buffering: Adjust the pH of the ⁶⁸GaCl₃ eluate to the optimal range for the specific acyclic chelator (e.g., pH 4-5 for HBED-CC, near-neutral for THP).[3][5]

  • Precursor Addition: Add the acyclic chelator-peptide conjugate to the buffered ⁶⁸Ga solution.

  • Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes. For some HBED-CC conjugates, gentle heating may be applied to ensure high labeling efficiency.[9]

  • Quality Control: Assess the radiochemical purity using radio-TLC or radio-HPLC.

Visualizing the Workflow and Comparison

To further clarify the processes and relationships, the following diagrams are provided.

G cluster_0 DOTA-GA(tBu)4 Pathway cluster_1 Radiolabeling A This compound-Peptide Conjugate B Deprotection (TFA) A->B Cleavage of tBu groups C Deprotected DOTA-GA-Peptide B->C F pH Adjustment C->F Addition of Precursor D ⁶⁸Ge/⁶⁸Ga Generator E ⁶⁸GaCl₃ Eluate D->E Elution with HCl E->F G Incubation F->G H ⁶⁸Ga-Radiopharmaceutical G->H I Acyclic Chelator-Peptide (e.g., HBED-CC, THP) I->F Addition of Precursor G Chelators Chelator Key Characteristics DOTA_GA DOTA-GA (from this compound) - Macrocyclic Structure - Requires Deprotection Step - High Kinetic Inertness - Requires Heating for Labeling - Established Clinical Use Chelators->DOTA_GA Macrocyclic Pathway Acyclic Acyclic Chelators (HBED-CC, THP) - Linear or Tripodal Structure - No Deprotection Needed - High Thermodynamic Stability - Room Temperature Labeling (often) - Favorable for Kit-based Preparations Chelators->Acyclic Acyclic Pathway

References

Assessing the Kinetic Inertness of DOTA-GA-Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic inertness of metal complexes is a critical parameter in the development of radiopharmaceuticals and other targeted therapies. A kinetically inert complex is one that, once formed, is slow to dissociate, preventing the release of the free metal ion in vivo, which can lead to off-target toxicity and reduced efficacy. This guide provides a comparative assessment of the kinetic inertness of DOTA-GA-metal complexes, with a focus on Gallium-68 ([68Ga]Ga), a widely used positron emission tomography (PET) isotope.

Understanding Kinetic Inertness vs. Thermodynamic Stability

It is crucial to distinguish between kinetic inertness and thermodynamic stability.

  • Thermodynamic stability refers to the equilibrium constant for the formation of the complex. A high stability constant indicates that the complex is highly favored at equilibrium.

  • Kinetic inertness refers to the rate at which the complex dissociates. A kinetically inert complex has a slow rate of dissociation, even if it is thermodynamically unstable with respect to another form.

For in vivo applications, kinetic inertness is often more important than thermodynamic stability. A thermodynamically stable complex may still be kinetically labile (dissociate quickly) in the presence of competing endogenous metals or ligands.

Comparative Stability of [68Ga]Ga-DOTA-GA-Peptide Conjugates

Quantitative data directly comparing the kinetic inertness of various DOTA-GA(tBu)4-metal complexes is limited in publicly available literature. However, studies on peptide conjugates of DOTA-GA provide valuable insights. The tert-butyl protecting groups are removed during the conjugation process, so the relevant entity for in vivo stability is the DOTA-GA-peptide conjugate.

A study comparing a [68Ga]Ga-DOTA-peptide conjugate with a [68Ga]Ga-NODAGA-peptide conjugate provides a useful benchmark for assessing relative stability.

ComplexAssayTime PointRemaining Intact Complex (%)
[68Ga]Ga-DOTA-peptide Ex vivo Plasma (37°C)5 min4.9 ± 0.9[1]
60 min1.4 ± 0.3[1]
Ex vivo Urine (37°C)5 min6.1 ± 1.1[1]
60 min4.2 ± 0.4[1]
In vivo Plasma5 min4.9 ± 0.9[1]
60 min2.2 ± 0.4[1]
In vivo Urine5 min2.6 ± 0.8[1]
60 min1.2 ± 0.4[1]
[68Ga]Ga-NODAGA-peptide Ex vivo Plasma (37°C)5 min45.2 ± 1.8[1]
60 min42.1 ± 3.7[1]
Ex vivo Urine (37°C)5 min42.3 ± 2.3[1]
60 min37.4 ± 2.9[1]
In vivo Plasma5 min6.9 ± 0.9[1]
60 min2.1 ± 0.2[1]
In vivo Urine5 min6.1 ± 1.1[1]
60 min1.4 ± 0.3[1]

Key Observation: The data indicates that under these experimental conditions, the [68Ga]Ga-DOTA-peptide conjugate exhibits significantly lower stability compared to the [68Ga]Ga-NODAGA-peptide conjugate, particularly in ex vivo plasma.[1] This is consistent with other reports suggesting that the in vivo stability of [68Ga]Ga-DOTAGA-conjugated peptides may be lower than that of conjugates with other chelators like DO3A.[2][3]

Experimental Protocols for Assessing Kinetic Inertness

Several standardized assays are employed to evaluate the kinetic inertness of radiometal complexes.

Serum Stability Assay

This assay assesses the stability of the radiolabeled complex in the presence of serum proteins and other endogenous components.

Protocol:

  • The radiolabeled complex is incubated in fresh human or animal serum at 37°C.[4][5]

  • Aliquots are taken at various time points (e.g., 0, 30, 60, 120, 180, 240 minutes).[6]

  • The aliquots are analyzed by a suitable method, such as radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC), to separate the intact complex from dissociated radiometal and protein-bound radiometal.[4][6]

  • The percentage of intact complex is plotted against time to determine the stability profile.

start Radiolabeled Complex serum Incubate in Serum (37°C) start->serum aliquots Take Aliquots (Multiple Time Points) serum->aliquots analysis Radio-TLC / Radio-HPLC Analysis aliquots->analysis data Quantify Intact Complex (%) analysis->data end Stability Profile data->end

Serum Stability Assay Workflow

Apo-Transferrin Challenge

This assay specifically evaluates the susceptibility of the complex to transchelation to apo-transferrin, a major iron-transport protein in the blood that can also bind other metal ions like Ga3+.

Protocol:

  • The radiolabeled complex is incubated in a solution containing a known concentration of apo-transferrin (e.g., 10 mg in 5 ml of PBS) at 37°C.[7]

  • Aliquots are withdrawn at predefined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • The samples are analyzed, typically by radio-HPLC, to quantify the percentage of the radiometal that has transchelated to apo-transferrin.[2][8]

start Radiolabeled Complex apotf Incubate with Apo-Transferrin (37°C) start->apotf aliquots Withdraw Aliquots (Defined Intervals) apotf->aliquots analysis Radio-HPLC Analysis aliquots->analysis data Quantify Transchelation (%) analysis->data end Inertness to Transchelation data->end

Apo-Transferrin Challenge Workflow

EDTA Challenge

This is a more aggressive challenge assay that uses a strong competing chelator, ethylenediaminetetraacetic acid (EDTA), to assess the kinetic inertness of the complex.

Protocol:

  • The radiolabeled complex is incubated with a high molar excess of EDTA solution (e.g., 0.2 M, pH 7.4) at a controlled temperature (e.g., room temperature or 37°C).[6]

  • Aliquots are taken at various time points.[6]

  • The amount of transchelation to EDTA is determined using a suitable analytical technique like radio-TLC.[6]

start Radiolabeled Complex edta Incubate with Excess EDTA start->edta aliquots Sample at Time Points edta->aliquots analysis Radio-TLC Analysis aliquots->analysis data Determine % Transchelation analysis->data end Kinetic Inertness Profile data->end

EDTA Challenge Workflow

Conclusion

The available data suggests that while DOTA-GA is a versatile bifunctional chelator for conjugating to biomolecules, its resulting [68Ga]Ga complexes may exhibit lower kinetic inertness compared to complexes with other chelators such as NODAGA. For applications where high in vivo stability is paramount, careful consideration and rigorous experimental evaluation of the kinetic inertness of the specific DOTA-GA-metal complex are essential. The experimental protocols outlined in this guide provide a framework for conducting such assessments. Researchers and drug developers should prioritize these stability studies early in the development process to ensure the selection of the most robust and safe chelator for their specific application.

References

Safety Operating Guide

Safe Disposal of DOTA-GA(tBu)4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of DOTA-GA(tBu)4, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for maintaining laboratory safety and regulatory compliance.

This compound, a chelating agent used in medical imaging and diagnosis research, is classified with specific health hazards that necessitate careful handling and disposal.[1][2][3] The Globally Harmonized System (GHS) hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2][3] Consequently, it must be treated as hazardous chemical waste. The precautionary statement P501 directs users to dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations, which typically involves a licensed hazardous waste management service.[1][4][5][6]

Key Safety and Handling Data

To ensure safe handling and storage prior to disposal, please refer to the following summary table.

ParameterValueSource
GHS Hazard Codes H302, H315, H319, H335[1][2]
Signal Word Warning[1][2]
Physical Form Solid---
Storage (Solid) Sealed in a dry, room temperature environment.
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month.
Disposal Precaution P501: Dispose of contents/container in accordance with regulations.[1][4]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the disposal of this compound in its solid form and as a liquid solution. These procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.[2][7][8]

Protocol 1: Disposal of Solid this compound Waste

This procedure applies to unused or expired solid this compound and contaminated materials such as weighing paper or personal protective equipment (PPE).

  • Segregation: Collect all solid this compound waste in a dedicated, properly labeled hazardous waste container. Do not mix with non-hazardous waste.[2]

  • Container Selection: Use a strong, sealable, and chemically compatible container for waste accumulation.[9]

  • Labeling:

    • Affix your institution's hazardous waste label to the container as soon as the first item of waste is added.

    • Clearly write "HAZARDOUS WASTE" on the label.

    • List the chemical name: "this compound". If other chemicals are present in a mixture, list all components and their approximate percentages.

    • Keep the container closed at all times, except when adding waste.[8]

  • Storage: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.

  • Disposal Request: Once the container is full or you are ready for disposal, submit a chemical waste pickup request through your institution's EHS department.

Protocol 2: Disposal of Liquid this compound Solutions

This procedure applies to stock solutions, experimental residues, and contaminated solvents containing this compound.

  • Segregation: Collect all liquid waste containing this compound in a dedicated liquid hazardous waste container. Do not mix different solvent waste streams unless permitted by your EHS guidelines (e.g., separate halogenated and non-halogenated solvents).[7]

  • Container Selection: Use a leak-proof, screw-cap container made of a material compatible with the solvent used. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling:

    • Attach a hazardous waste label to the container before adding any waste.

    • Clearly mark it as "HAZARDOUS WASTE".

    • List all chemical constituents, including solvents and solutes (this compound), with their estimated concentrations or percentages.

    • Ensure the container remains tightly sealed when not in use.[8]

  • Storage: Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Disposal Request: Arrange for pickup by your institution's hazardous waste management service once the container is ready for disposal.

Protocol 3: Disposal of Empty this compound Containers

Empty containers that held this compound must be managed correctly to be considered non-hazardous.[8]

  • Emptying: Ensure the container is "RCRA empty," meaning all contents have been removed by normal means (e.g., pouring, scraping) and no more than one inch of residue remains at the bottom.[7]

  • Defacing: Obliterate or remove the original manufacturer's label to prevent misidentification.[8][10]

  • Disposal: Dispose of the defaced, empty container in the regular laboratory trash or glassware disposal box, as per your institution's policy. The cap should typically be removed.[8]

Visualized Disposal Workflow

The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound waste.

DOTA_GA_tBu4_Disposal_Workflow start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid is_rcra_empty Is Container 'RCRA Empty'? empty_container->is_rcra_empty store_waste Store Waste in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste is_rcra_empty->collect_liquid No (collect rinse) deface_label Deface Original Label is_rcra_empty->deface_label Yes trash_disposal Dispose as Regular Lab Trash deface_label->trash_disposal end End: Waste Disposed trash_disposal->end request_pickup Request Pickup by Institutional EHS store_waste->request_pickup request_pickup->end

References

Safeguarding Your Research: A Guide to Handling DOTA-GA(tBu)4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with DOTA-GA(tBu)4. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound, a derivative of DOTA, is a tert-butyl-protected chelating agent commonly used in the synthesis of conjugates for medical imaging and diagnosis.[1][2] While a valuable tool in research, it is imperative to handle this compound with appropriate care due to its potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the available safety data, this compound presents the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Two pairs of chemotherapy gloves are recommended when handling solutions.To prevent skin contact and irritation.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing.To protect eyes from splashes and irritation.
Skin and Body Protection A lab coat that covers to the knees. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is required. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.To prevent inhalation and respiratory tract irritation.

Procedural Guidance for Handling this compound

The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid this compound prep_setup->handling_weigh Proceed to handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_react Perform Chemical Reaction handling_dissolve->handling_react cleanup_decon Decontaminate Glassware and Surfaces handling_react->cleanup_decon Proceed to cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Protocols cleanup_waste->cleanup_dispose

Figure 1: Workflow for Handling this compound

Experimental Protocol: General Handling Procedure

  • Preparation:

    • Before handling, ensure all required PPE is readily available and in good condition.

    • All work with solid and solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Prepare all necessary equipment, such as spatulas, weigh boats, glassware, and solvents, within the fume hood.

  • Weighing and Dissolution:

    • Carefully weigh the required amount of solid this compound. Avoid creating dust.

    • Slowly add the solid to the chosen solvent in a suitable container. Common solvents may include dimethylformamide (DMF) or acetonitrile.[4]

    • If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution.

  • Reaction:

    • Carry out the intended chemical reaction within the fume hood.

    • Maintain a safe distance from the reaction vessel and use appropriate shielding if the reaction is exothermic or has the potential for splashing.

  • Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

    • All cleaning materials (e.g., wipes, paper towels) should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for solid chemical waste.
Contaminated Solvents and Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Contaminated Labware (e.g., pipette tips, gloves, weigh boats) Dispose of in a designated solid hazardous waste container.
Empty Stock Containers Rinse with a suitable solvent three times. Collect the rinsate as hazardous waste. The "triple-rinsed" container can then be disposed of according to institutional policy, which may allow for disposal as non-hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet (SDS) before beginning any work with this or any other chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DOTA-GA(tBu)4
Reactant of Route 2
DOTA-GA(tBu)4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.